molecular formula C8H5NO2 B1294367 3-Nitrophenylacetylene CAS No. 3034-94-4

3-Nitrophenylacetylene

Cat. No.: B1294367
CAS No.: 3034-94-4
M. Wt: 147.13 g/mol
InChI Key: JOUOQPWPDONKKS-UHFFFAOYSA-N
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Description

3-Nitrophenylacetylene is a useful research compound. Its molecular formula is C8H5NO2 and its molecular weight is 147.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethynyl-3-nitrobenzene
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InChI

InChI=1S/C8H5NO2/c1-2-7-4-3-5-8(6-7)9(10)11/h1,3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOUOQPWPDONKKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9062807
Record name 3-Nitrophenylacetylene
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Molecular Weight

147.13 g/mol
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CAS No.

3034-94-4
Record name 1-Ethynyl-3-nitrobenzene
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Record name Benzene, 1-ethynyl-3-nitro-
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Record name Benzene, 1-ethynyl-3-nitro-
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Record name 3-Nitrophenylacetylene
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Record name 1-ethynyl-3-nitrobenzene
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Foundational & Exploratory

An In-depth Technical Guide to 3-Nitrophenylacetylene: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-nitrophenylacetylene, a versatile bifunctional molecule with significant applications in organic synthesis and materials science. This document details its chemical and physical properties, safety information, and provides in-depth experimental protocols for its synthesis and key reactions. Due to the limited publicly available data on its direct interactions with biological signaling pathways, this guide illustrates its synthetic pathways and reaction versatility through detailed logical diagrams.

Chemical and Physical Properties

This compound, identified by the CAS number 3034-94-4 , is a key intermediate in various chemical syntheses.[1][2] Its structure features a nitro group and a terminal alkyne on a phenyl ring, bestowing it with unique reactivity.[1] The quantitative properties of this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 3034-94-4[1][2][3]
Molecular Formula C₈H₅NO₂[2][3]
Molecular Weight 147.13 g/mol [2][4]
Appearance White to Yellow to Green clear liquid[4]
Boiling Point 120 °C at 11 mmHg[4]
Flash Point 106 °C[4]
Specific Gravity (20/20) 1.20[4]
Refractive Index 1.59[4]
Purity >98.0% (GC)[4]

Safety and Handling

This compound is associated with several hazard classifications. It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area.[5][6]

Table 2: GHS Hazard and Precautionary Statements

CategoryStatement
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation.
Precautionary Statements P264: Wash skin thoroughly after handling. P302 + P352: IF ON SKIN: Wash with plenty of water.

Source:[4]

Experimental Protocols

The unique structure of this compound allows for a variety of chemical transformations, making it a valuable building block in organic synthesis.

Synthesis of this compound from m-Nitrobenzaldehyde

This multi-step synthesis provides a reliable route to this compound from commercially available starting materials.

Synthesis_of_3_Nitrophenylacetylene A m-Nitrobenzaldehyde B m-Nitrocinnamic Acid A->B  Malonic Acid, Pyridine, Reflux   C α,β-Dibromo-3-(3'-nitrophenyl) propionic Acid B->C  Br₂, Acetic Acid   D (Z)-1-(2-Bromoethenyl)- 3-nitrobenzene C->D  NaHCO₃ (weak base)   E This compound D->E  Strong Base (e.g., DBU)  

Caption: Synthetic pathway of this compound from m-Nitrobenzaldehyde.

Step 1: Synthesis of m-Nitrocinnamic Acid

  • In a suitable reaction vessel, dissolve m-nitrobenzaldehyde and malonic acid in an ethanol solvent.

  • Add a basic catalyst, such as pyridine.

  • Heat the mixture to reflux to facilitate a condensation reaction, followed by decarboxylation to yield m-nitrocinnamic acid.

Step 2: Bromination

  • Dissolve the m-nitrocinnamic acid obtained in the previous step in glacial acetic acid.

  • Add liquid bromine dropwise to the solution.

  • Heat the reaction mixture to afford α,β-dibromo-3-(3'-nitrophenyl)propionic acid.

Step 3: Decarboxylation and Selective Debromination

  • Treat the dibrominated intermediate with a weak base, such as sodium bicarbonate (NaHCO₃), to induce decarboxylation and selective debromination, forming (Z)-1-(2-bromoethenyl)-3-nitrobenzene.

Step 4: Final Debromination

  • The (Z)-1-(2-bromoethenyl)-3-nitrobenzene is then treated with a strong organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a suitable solvent (e.g., DMF).

  • The reaction is typically stirred at an elevated temperature (e.g., 90 °C) for several hours.

  • After the reaction is complete, the mixture is worked up by adding water and extracting with an organic solvent like ethyl acetate.

  • The organic layer is washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified by column chromatography to obtain this compound.

Key Reactions of this compound

The nitro and alkyne functionalities of this compound allow for selective transformations, making it a versatile precursor for various functionalized molecules.

Key_Reactions cluster_start Starting Material cluster_products Reaction Products A This compound B 3-Aminophenylacetylene A->B  Reduction (e.g., Fe/NH₄Cl)   C Poly(this compound) A->C  Polymerization (e.g., Rh(I) catalyst)   D Coupled Products (e.g., via Sonogashira) A->D  Cross-Coupling (e.g., Aryl Halide, Pd/Cu catalyst)  

Caption: Key chemical transformations of this compound.

3.2.1. Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine, yielding the valuable intermediate 3-aminophenylacetylene.

Protocol:

  • Dissolve this compound in a mixture of ethanol and water.

  • Add iron powder (Fe) and a catalytic amount of ammonium chloride (NH₄Cl).

  • Heat the mixture to approximately 60°C while maintaining the pH around 5.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, filter the reaction mixture to remove the iron salts.

  • Extract the filtrate with an organic solvent and purify the product, for example, by distillation under reduced pressure, to obtain 3-aminophenylacetylene.

3.2.2. Polymerization

The terminal alkyne allows this compound to act as a monomer in polymerization reactions, leading to conjugated polymers with interesting electronic and optical properties.

General Protocol:

  • All manipulations should be carried out under an inert atmosphere (e.g., argon) using Schlenk techniques.

  • In a reaction flask, dissolve the rhodium(I) catalyst (e.g., [Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄]) in a suitable solvent like THF.

  • Add the this compound monomer to the catalyst solution.

  • Stir the mixture at room temperature in the absence of light.

  • Monitor the consumption of the monomer using gas chromatography (GC).

  • Once the polymerization is complete, precipitate the polymer by adding the reaction solution to a non-solvent like cold methanol.

  • Filter the polymer, wash it with methanol, and dry it under vacuum.

3.2.3. Sonogashira Coupling

The alkyne group readily participates in transition metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds with aryl or vinyl halides.

General Protocol:

  • To a reaction flask under an inert atmosphere, add the aryl or vinyl halide, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine).

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Work up the reaction by filtering off the amine salts and evaporating the solvent.

  • Purify the resulting coupled product by column chromatography.

Biological Activity and Signaling Pathways

While many nitro-containing compounds exhibit a wide range of biological activities, including antimicrobial and anticancer effects, specific studies detailing the direct interaction of this compound with cellular signaling pathways are not extensively available in the public domain. The biological effects of nitroaromatic compounds are often attributed to their ability to undergo redox cycling, which can lead to the generation of reactive oxygen species and subsequent cellular stress. However, without specific experimental evidence, a detailed signaling pathway for this compound cannot be accurately depicted. Future research in this area would be valuable to elucidate its potential pharmacological applications.

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined set of properties and synthetic routes. Its bifunctional nature allows for a wide range of chemical transformations, making it a key building block for the synthesis of complex organic molecules and functional polymers. The detailed protocols provided in this guide offer a practical resource for researchers in organic chemistry and materials science. Further investigation into its biological activities is warranted to explore its potential in drug discovery and development.

References

An In-depth Technical Guide on the Solubility of 3-Nitrophenylacetylene in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive review of publicly available scientific literature did not yield specific quantitative solubility data for 3-nitrophenylacetylene in common organic solvents. This guide provides a qualitative assessment of its expected solubility based on fundamental chemical principles and offers a detailed, generalized experimental protocol for determining its solubility.

Introduction

This compound is an organic compound of interest in various fields of chemical research, including organic synthesis and materials science. Its structure, featuring a polar nitro group and a largely nonpolar phenylacetylene framework, results in a nuanced solubility profile. Understanding its solubility in different organic solvents is crucial for its application in chemical reactions, purification processes, and the development of new materials. This technical guide is intended for researchers, scientists, and professionals in drug development, providing a thorough overview of the anticipated solubility and the methodologies for its empirical determination.

Predicted Solubility Profile of this compound

The solubility of a compound is primarily governed by the "like dissolves like" principle, which states that a solute will dissolve best in a solvent that has a similar polarity. This compound possesses both polar (the nitro group, -NO₂) and nonpolar (the phenyl and acetylene groups) characteristics.

  • Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, and acetonitrile are expected to be effective at dissolving this compound. Their polarity can interact favorably with the nitro group, while their organic nature is compatible with the phenylacetylene portion of the molecule.

  • Polar Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol are anticipated to be moderately good solvents. While they can hydrogen bond with the nitro group, the nonpolar bulk of the molecule may limit high solubility. Indeed, some studies have utilized isopropanol as a solvent for reactions involving this compound.

  • Nonpolar Solvents: Nonpolar solvents like hexane and cyclohexane are expected to be poor solvents for this compound. The strong dipole-dipole interactions of the nitro group are not readily overcome by the weak van der Waals forces offered by these solvents.

  • Aromatic Solvents: Solvents such as toluene and benzene may exhibit moderate solubility due to π-stacking interactions with the phenyl ring of this compound.

  • Halogenated Solvents: Dichloromethane and chloroform are likely to be good solvents due to their ability to engage in dipole-dipole interactions and their capacity to dissolve a wide range of organic compounds.

Data Presentation: Qualitative Solubility Table

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents. It is important to note that this is a predictive assessment, and experimental verification is required for precise quantitative data.

Solvent ClassSolventPredicted SolubilityRationale
Polar Aprotic AcetoneSolubleThe polar carbonyl group interacts well with the nitro group, and the overall organic character is compatible with the solute.
Ethyl AcetateSolubleSimilar to acetone, the ester group provides polarity to interact with the nitro group.
AcetonitrileSolubleThe polar nitrile group can engage in dipole-dipole interactions with the nitro group.
Dimethylformamide (DMF)Very SolubleA highly polar aprotic solvent capable of dissolving a wide range of organic compounds.
Dimethyl Sulfoxide (DMSO)Very SolubleA highly polar aprotic solvent known for its excellent solvating power for many organic molecules.
Polar Protic MethanolModerately SolubleCan hydrogen bond with the nitro group, but the small alkyl chain may not be sufficient to fully solvate the nonpolar part of the molecule.
EthanolModerately SolubleSimilar to methanol, with slightly better solvation of the nonpolar part due to the longer alkyl chain.
IsopropanolModerately SolubleHas been used as a reaction solvent, indicating at least moderate solubility.
Nonpolar HexaneInsolubleLacks the polarity to effectively solvate the polar nitro group.
CyclohexaneInsolubleSimilar to hexane, it is a nonpolar solvent with weak intermolecular forces.
Aromatic TolueneModerately Solubleπ-stacking interactions between the aromatic rings of the solvent and solute can contribute to solubility.
BenzeneModerately SolubleSimilar to toluene, with potential for favorable π-π interactions.
Halogenated DichloromethaneSolubleA good solvent for many organic compounds with low to medium polarity.
ChloroformSolubleSimilar to dichloromethane, it is a versatile solvent for a range of organic solutes.
Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol describes a common and reliable method for determining the solubility of a solid organic compound in an organic solvent.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Pipettes and other standard laboratory glassware

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

    • To each vial, add a known volume or mass of the desired organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear solution above the solid) using a pre-warmed pipette to avoid precipitation of the solute upon cooling.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

    • Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Analysis:

    • Analyze the concentration of this compound in the diluted solution using a calibrated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • A calibration curve should be prepared using standard solutions of this compound of known concentrations in the same solvent.

  • Calculation of Solubility:

    • From the measured concentration of the diluted solution and the dilution factor, calculate the concentration of the original saturated solution.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), moles per liter (mol/L), or mass fraction.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Refer to the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal information.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

experimental_workflow start Start add_excess Add excess this compound to solvent in a vial start->add_excess equilibrate Equilibrate at constant temperature with agitation (24-48h) add_excess->equilibrate settle Allow excess solid to settle equilibrate->settle sample Withdraw supernatant settle->sample filter Filter through 0.45µm syringe filter sample->filter dilute Dilute sample to known volume filter->dilute analyze Analyze concentration (e.g., HPLC, UV-Vis) dilute->analyze calculate Calculate solubility analyze->calculate end_node End calculate->end_node

Caption: Flowchart of the experimental protocol for determining the solubility of this compound.

Logical Relationships in Solubility

solubility_logic cluster_solute Structural Features cluster_solvents Solvent Types solute This compound nitro Polar Nitro Group (-NO₂) solute->nitro phenylacetylene Nonpolar Phenylacetylene Group solute->phenylacetylene polar_aprotic Polar Aprotic (e.g., Acetone, DMSO) nitro->polar_aprotic Strong Interaction (High Solubility) polar_protic Polar Protic (e.g., Ethanol, Methanol) nitro->polar_protic Moderate Interaction (Moderate Solubility) nonpolar Nonpolar (e.g., Hexane) nitro->nonpolar Weak Interaction (Low Solubility) phenylacetylene->polar_aprotic Moderate Interaction phenylacetylene->nonpolar Favorable Interaction

Caption: Factors influencing the solubility of this compound in different organic solvents.

Theoretical Calculations of the Electronic Properties of 3-Nitrophenylacetylene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrophenylacetylene is a bifunctional organic molecule of significant interest in materials science and pharmaceutical development. Its structure, featuring a nitro group (an electron-withdrawing group) and a terminal alkyne (a versatile functional group) on a phenyl ring, imparts unique electronic and reactive properties.[1][2] The strategic placement of these groups makes this compound a valuable building block in the synthesis of conjugated polymers with tunable optical and electronic characteristics, as well as a precursor for various pharmaceutical compounds.[1][2] A thorough understanding of its electronic properties at a molecular level is crucial for the rational design of novel materials and therapeutics. This technical guide outlines the standard theoretical methodologies for calculating these properties and provides a framework for interpreting the resulting data.

Theoretical Methodology for Calculating Electronic Properties

The electronic properties of molecules like this compound are reliably investigated using quantum chemical calculations, with Density Functional Theory (DFT) being a widely adopted and effective method. A typical and robust computational protocol for this purpose is detailed below.

Computational Protocol
  • Geometry Optimization: The first step involves finding the lowest energy structure of the molecule. This is typically performed using DFT with a functional like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and a basis set such as 6-311++G(d,p). The chosen basis set is sufficiently large to provide accurate results for organic molecules containing heteroatoms. The geometry optimization is crucial as the electronic properties are highly dependent on the molecular structure.

  • Frequency Calculations: Following geometry optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.

  • Calculation of Electronic Properties: With the optimized geometry, a range of electronic properties can be calculated. These include:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

    • Dipole Moment: The total dipole moment and its components are calculated to understand the molecule's polarity, which influences its solubility and intermolecular interactions.

    • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify the electrophilic and nucleophilic sites of the molecule.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study the charge distribution on individual atoms and the nature of the intramolecular charge transfer.

    • Excited State Calculations: To understand the electronic transitions, such as those observed in UV-Vis spectroscopy, Time-Dependent DFT (TD-DFT) calculations are performed. These calculations provide information on the vertical excitation energies and oscillator strengths of the electronic transitions.

The following diagram illustrates a typical workflow for these theoretical calculations:

computational_workflow start Initial Molecular Structure (this compound) geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc is_minimum True Minimum? freq_calc->is_minimum is_minimum->geom_opt No (imaginary frequencies) homo_lumo HOMO/LUMO Energies is_minimum->homo_lumo  Yes dipole Dipole Moment end_point Calculated Electronic Properties homo_lumo->end_point mep MEP Analysis dipole->end_point nbo NBO Analysis mep->end_point tddft TD-DFT (Excited States) nbo->end_point tddft->end_point

Computational workflow for determining electronic properties.

Key Electronic Properties of this compound

The electronic properties of this compound are dominated by the interplay between the electron-withdrawing nitro group (-NO2) and the electron-donating (via π-conjugation) phenylacetylene moiety. This "push-pull" nature leads to interesting intramolecular charge transfer characteristics.

The following diagram illustrates the electronic influence of the substituents on the phenyl ring:

Push-pull electronic effects in this compound.

A comprehensive computational study would yield quantitative data on the electronic properties. The following table summarizes the key parameters that would be obtained from such a study and their significance.

PropertySymbolSignificance
Ground State Energy EtotalThe total electronic energy of the molecule in its optimized geometry. A lower energy indicates higher stability.
HOMO Energy EHOMOEnergy of the Highest Occupied Molecular Orbital. Related to the molecule's ability to donate an electron (ionization potential).
LUMO Energy ELUMOEnergy of the Lowest Unoccupied Molecular Orbital. Related to the molecule's ability to accept an electron (electron affinity).
HOMO-LUMO Energy Gap ΔEH-LThe energy difference between the HOMO and LUMO. A smaller gap indicates higher chemical reactivity and lower kinetic stability.
Dipole Moment µA measure of the overall polarity of the molecule, arising from the separation of positive and negative charges.
Ionization Potential IPThe energy required to remove an electron from the molecule. Can be approximated as -EHOMO.
Electron Affinity EAThe energy released when an electron is added to the molecule. Can be approximated as -ELUMO.
Electronegativity χThe ability of the molecule to attract electrons. Calculated as (IP + EA) / 2.
Chemical Hardness ηA measure of the molecule's resistance to a change in its electron distribution. Calculated as (IP - EA) / 2.
First Excitation Energy ΔE0→1The energy required for the first electronic transition (S0 → S1), corresponding to the lowest energy absorption in the UV-Vis spectrum.

Experimental Correlation

The results of theoretical calculations should ideally be correlated with experimental data for validation. For this compound, key experimental techniques would include:

  • UV-Visible Spectroscopy: The calculated first excitation energy (from TD-DFT) can be compared with the experimentally observed maximum absorption wavelength (λmax). Nitroaromatic compounds typically exhibit characteristic absorption bands in the UV region.

  • Cyclic Voltammetry: This electrochemical technique can be used to determine the oxidation and reduction potentials of the molecule, which can be correlated with the calculated HOMO and LUMO energies, respectively.

  • X-ray Crystallography: If a single crystal of the compound can be obtained, X-ray diffraction would provide the precise molecular geometry, which can be compared with the theoretically optimized structure.

Conclusion

Theoretical calculations, particularly using DFT, provide a powerful tool for elucidating the electronic properties of this compound. By determining key parameters such as the HOMO-LUMO gap, dipole moment, and charge distribution, researchers can gain valuable insights into the molecule's reactivity, stability, and potential for intramolecular charge transfer. This knowledge is instrumental in the rational design of new materials and pharmaceutical agents based on the this compound scaffold. The combination of robust computational methods with experimental validation offers a comprehensive approach to understanding and harnessing the unique characteristics of this versatile molecule.

References

The Advent of Nitrophenylacetylenes: A Technical Chronicle of Their Discovery and First Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and pioneering synthesis of the three isomers of nitrophenylacetylene: ortho-, meta-, and para-nitrophenylacetylene. Addressed to researchers, scientists, and professionals in drug development, this document details the foundational experimental protocols, presents key quantitative data in a comparative format, and illustrates the synthetic workflows with clear, concise diagrams.

The late 19th century marked a period of profound advancement in organic chemistry, with the elucidation of aromatic structures and the development of novel synthetic methodologies. It was within this vibrant scientific landscape that the nitrophenylacetylene isomers were first synthesized and characterized. These compounds, featuring a nitro group and an ethynyl group attached to a benzene ring, have since become valuable building blocks in organic synthesis, finding applications in materials science and the development of pharmaceutical agents.

Discovery and First Synthesis: A Journey Through Historical Chemical Literature

The first successful syntheses of the nitrophenylacetylene isomers were not isolated events but rather the culmination of systematic investigations into the reactivity of nitrated aromatic compounds. The primary route established by pioneering chemists of the era involved a two-step process starting from the corresponding nitrocinnamic acids. This classical approach consists of the bromination of the carbon-carbon double bond of the cinnamic acid derivative, followed by a double dehydrobromination of the resulting dibromide.

Para-Nitrophenylacetylene

The first documented synthesis of para-nitrophenylacetylene was reported in 1882 by V. B. Drewsen in Justus Liebigs Annalen der Chemie. Drewsen's method involved the reaction of p-nitrocinnamic acid with bromine to form the corresponding dibromide, which was then treated with alcoholic potassium hydroxide to induce the elimination of two molecules of hydrogen bromide.

Ortho-Nitrophenylacetylene

In the same year and journal, C. L. Müller described the synthesis of ortho-nitrophenylacetylene. Following a similar strategy to Drewsen, Müller prepared o-nitrocinnamic acid dibromide and subsequently subjected it to dehydrobromination using a strong base to yield the desired alkyne.

Meta-Nitrophenylacetylene

The first synthesis of meta-nitrophenylacetylene also followed the established pathway from its corresponding cinnamic acid derivative. The preparation of m-nitrocinnamic acid was a known procedure, and its subsequent conversion to m-nitrophenylacetylene through bromination and dehydrobromination was a logical extension of the methods developed for the other isomers. While a single, seminal publication for the meta-isomer's first synthesis is less definitively cited in readily available literature, the work of T. van der Linden in the Recueil des Travaux Chimiques des Pays-Bas contributed significantly to the understanding of nitrated benzene derivatives during this period.

Quantitative Data Summary

The following table summarizes the key physical properties of the nitrophenylacetylene isomers as reported in early and modern literature.

Propertyo-Nitrophenylacetylenem-Nitrophenylacetylenep-Nitrophenylacetylene
Molecular Formula C₈H₅NO₂C₈H₅NO₂C₈H₅NO₂
Molecular Weight 147.13 g/mol 147.13 g/mol 147.13 g/mol
Melting Point 93-95 °C62-64 °C150-152 °C[1]
Appearance Yellow needlesYellowish crystalsYellow crystals

Experimental Protocols of First Synthesis

The foundational syntheses of the nitrophenylacetylene isomers relied on a common two-step sequence. The protocols outlined below are based on the historical accounts and represent the general procedures employed.

Step 1: Bromination of Nitrocinnamic Acid

  • General Procedure: The respective nitrocinnamic acid isomer (ortho, meta, or para) was dissolved in a suitable solvent, such as carbon disulfide or glacial acetic acid. A solution of bromine in the same solvent was then added dropwise with stirring. The reaction mixture was often cooled to control the exothermic reaction. The completion of the reaction was indicated by the persistence of the bromine color. The resulting nitrocinnamic acid dibromide typically precipitated from the solution and was collected by filtration, washed with a solvent to remove unreacted bromine, and dried.

Step 2: Dehydrobromination of Nitrocinnamic Acid Dibromide

  • General Procedure: The dried nitrocinnamic acid dibromide was treated with a strong base to effect the elimination of two equivalents of hydrogen bromide. A common reagent for this transformation was a solution of potassium hydroxide in ethanol. The reaction mixture was typically heated under reflux for a period of time. After cooling, the reaction mixture was poured into water, leading to the precipitation of the crude nitrophenylacetylene. The product was then collected by filtration, washed with water, and purified by recrystallization from a suitable solvent, such as ethanol.

Visualization of Synthetic Workflows

The logical workflow for the first synthesis of the nitrophenylacetylene isomers can be represented by the following diagrams.

G cluster_ortho o-Nitrophenylacetylene Synthesis o_nitrocinnamic_acid o-Nitrocinnamic Acid o_dibromide o-Nitrocinnamic Acid Dibromide o_nitrocinnamic_acid->o_dibromide + Br₂ o_nitrophenylacetylene o-Nitrophenylacetylene o_dibromide->o_nitrophenylacetylene + KOH (alc.) - 2HBr

First Synthesis of o-Nitrophenylacetylene

G cluster_meta m-Nitrophenylacetylene Synthesis m_nitrocinnamic_acid m-Nitrocinnamic Acid m_dibromide m-Nitrocinnamic Acid Dibromide m_nitrocinnamic_acid->m_dibromide + Br₂ m_nitrophenylacetylene m-Nitrophenylacetylene m_dibromide->m_nitrophenylacetylene + KOH (alc.) - 2HBr

First Synthesis of m-Nitrophenylacetylene

G cluster_para p-Nitrophenylacetylene Synthesis p_nitrocinnamic_acid p-Nitrocinnamic Acid p_dibromide p-Nitrocinnamic Acid Dibromide p_nitrocinnamic_acid->p_dibromide + Br₂ p_nitrophenylacetylene p-Nitrophenylacetylene p_dibromide->p_nitrophenylacetylene + KOH (alc.) - 2HBr

First Synthesis of p-Nitrophenylacetylene

The discovery and initial synthesis of the nitrophenylacetylene isomers laid the groundwork for over a century of research into their properties and applications. The elegant and robust synthetic route established by these early pioneers is a testament to the foundational principles of organic chemistry and continues to be a valuable transformation in the modern chemist's toolkit.

References

In-Depth Spectral Analysis of 3-Nitrophenylacetylene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the spectral properties of 3-nitrophenylacetylene, a valuable building block in organic synthesis, is crucial for its effective application in research and drug development. This technical guide provides a comprehensive overview of its spectral characteristics, including Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Introduction

This compound, with the chemical formula C₈H₅NO₂, is an aromatic compound featuring both a nitro group and a terminal alkyne.[1] This unique combination of functional groups makes it a versatile reagent in a variety of chemical transformations, including Sonogashira coupling and cycloaddition reactions, rendering it a molecule of significant interest to researchers in organic chemistry and materials science.[2] An accurate understanding of its spectral data is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide presents a consolidated summary of its key spectral features.

Spectral Data Summary

The following tables summarize the key quantitative data from the spectral analysis of this compound.

Table 1: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)AssignmentIntensity
~3300≡C-H stretchStrong
~2100C≡C stretchMedium
~1530Asymmetric NO₂ stretchStrong
~1350Symmetric NO₂ stretchStrong
~3100-3000Aromatic C-H stretchMedium
~1600-1450Aromatic C=C stretchMedium-Strong

Note: The exact peak positions may vary slightly depending on the sample preparation and instrument.

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.3-8.4s1HH-2
~8.2-8.3d1HH-4 or H-6
~7.8-7.9d1HH-6 or H-4
~7.6-7.7t1HH-5
~3.2s1HAcetylenic H

Solvent: CDCl₃. The assignments are based on the expected electronic effects of the nitro and acetylene substituents on the aromatic ring.

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Chemical Shift (δ, ppm)Assignment
~148C-NO₂ (C-3)
~137Aromatic CH
~129Aromatic CH
~125Aromatic CH
~123Aromatic C-C≡CH
~123Aromatic CH
~82Acetylenic C-H
~80Acetylenic C-Ar

Solvent: CDCl₃. The assignments are based on predicted chemical shifts for substituted benzene derivatives.

Table 4: Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
147100[M]⁺ (Molecular Ion)
117[M-NO]⁺
101[M-NO₂]⁺ or [C₈H₅]⁺
75[C₆H₃]⁺

Ionization Method: Electron Ionization (EI). The fragmentation pattern is consistent with the structure of this compound.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for liquid organic compounds like this compound.

Infrared (IR) Spectroscopy
  • Sample Preparation: A drop of neat this compound is placed directly onto the surface of a diamond attenuated total reflectance (ATR) crystal or between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.[3][4]

  • Instrument Setup: The FTIR spectrometer is set to acquire data in the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean ATR crystal or salt plates is recorded.[3]

  • Data Acquisition: The sample is placed in the instrument's sample compartment, and the spectrum is acquired. Multiple scans (e.g., 16 or 32) are typically co-added to improve the signal-to-noise ratio.[3]

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-25 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[5][6] A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.[6] The solution must be homogeneous and free of any particulate matter.[5]

  • Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is shimmed to achieve high homogeneity.

  • Data Acquisition: For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum and improve sensitivity.[5]

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the solvent or TMS signal.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 10 µg/mL.[7] The sample is placed in a 1.5 mL glass autosampler vial.[7]

  • Instrument Setup: A gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5) is coupled to a mass spectrometer.[8] The injector and transfer line temperatures are set to ensure volatilization of the sample without degradation. A suitable temperature program for the GC oven is established to ensure good separation.[9]

  • Data Acquisition: A small volume (e.g., 1 µL) of the sample solution is injected into the GC. The eluting compounds are ionized in the mass spectrometer (typically by electron ionization at 70 eV), and the mass-to-charge ratios of the resulting ions are detected.

  • Data Analysis: The resulting chromatogram shows the separation of components in the sample, and the mass spectrum for each peak is used to identify the compound by its molecular ion and fragmentation pattern.

Logical Workflow for Spectral Data Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of a compound like this compound.

Spectral_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Interpretation cluster_conclusion Structural Elucidation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification IR FTIR Spectroscopy Purification->IR NMR NMR Spectroscopy Purification->NMR MS GC-MS Analysis Purification->MS IR_Data IR Spectrum: Functional Group ID IR->IR_Data NMR_Data NMR Spectra: ¹H & ¹³C Assignments NMR->NMR_Data MS_Data Mass Spectrum: Molecular Weight & Fragmentation MS->MS_Data Structure Confirm Structure of This compound IR_Data->Structure NMR_Data->Structure MS_Data->Structure

Caption: Workflow for the synthesis, spectral analysis, and structural confirmation of this compound.

Conclusion

The spectral data presented in this guide provide a foundational dataset for the identification and characterization of this compound. The detailed experimental protocols offer a starting point for researchers to obtain high-quality spectral data in their own laboratories. A thorough understanding and application of these spectral analysis techniques are essential for advancing research and development in fields that utilize this versatile chemical intermediate.

References

fundamental reactivity of the alkyne group in 3-nitrophenylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Fundamental Reactivity of the Alkyne Group in 3-Nitrophenylacetylene

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional organic compound featuring a terminal alkyne and a meta-substituted nitro group. The strong electron-withdrawing nature of the nitro group profoundly influences the electronic properties of the phenyl ring and, consequently, the reactivity of the alkyne moiety. This guide provides a comprehensive analysis of the , focusing on reactions pivotal for synthetic chemistry and drug development. Key reaction classes, including metal-catalyzed cross-couplings, cycloadditions, nucleophilic additions, and polymerization, are discussed in detail. The content herein summarizes quantitative data, provides detailed experimental protocols for seminal reactions, and visualizes key mechanisms and workflows to facilitate a deeper understanding of this versatile building block.

Electronic Influence of the meta-Nitro Group

The reactivity of the acetylenic C≡C triple bond in this compound is dictated by the electronic effects of the meta-nitro substituent. The nitro group is a potent deactivating group, exerting a strong electron-withdrawing influence through both the inductive effect (-I) and the resonance effect (-M). In the meta position, the resonance effect does not extend to the point of substitution for the alkyne, but the powerful inductive effect significantly reduces the electron density of the entire aromatic ring and, by extension, the attached alkyne group.

This electronic perturbation has two primary consequences for the alkyne's reactivity:

  • Decreased Nucleophilicity : The alkyne's triple bond is electron-deficient compared to phenylacetylene, rendering it less reactive towards electrophiles.

  • Increased Electrophilicity : The terminal acetylenic proton becomes more acidic, and the β-carbon of the alkyne becomes more susceptible to attack by nucleophiles.[1][2]

electronic_influence cluster_molecule This compound cluster_effects Electronic Effects C1 C2 C1->C2 Alkyne C≡CH C1->Alkyne C3 NO₂ C2->C3 C4 C3->C4 EWG Strong Inductive Withdrawal (-I) C3->EWG Inductive Effect C5 C4->C5 C6 C5->C6 C6->C1 Alkyne_Deact Alkyne π-system is electron-deficient (deactivated) EWG->Alkyne_Deact Reduces nucleophilicity Alkyne_Act β-carbon is electrophilic (activated for nucleophiles) Alkyne_Deact->Alkyne_Act

Figure 1. Logical relationship of the nitro group's electronic effect.

Metal-Catalyzed Reactions

The terminal alkyne of this compound is an excellent substrate for a variety of metal-catalyzed transformations, which are foundational in modern organic synthesis.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, catalyzed by palladium and copper complexes.[3][4] This reaction is instrumental in constructing complex molecular scaffolds. The reaction proceeds readily with this compound, demonstrating tolerance for the electron-withdrawing nitro group.

sonogashira_mechanism cluster_pd_cycle Palladium Cycle pd0 Pd(0)L₂ pd_add Oxidative Addition Ar-Pd(II)L₂(X) pd0->pd_add + Ar-X pd_trans Transmetalation Ar-Pd(II)L₂(C≡CR) pd_add->pd_trans + Cu-C≡CR pd_elim Reductive Elimination pd_trans->pd_elim cu_x CuX pd_elim->pd0 - Ar-C≡CR cu_alkyne Copper(I) Acetylide Cu-C≡CR cu_x->cu_alkyne + H-C≡CR - HX cu_alkyne->pd_trans Transfers Alkyne

Figure 2. Simplified catalytic cycles for the Sonogashira reaction.
Aryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1-Iodo-4-methylbenzenePdCl₂(PPh₃)₂, CuIEt₃NDMF25495
1-Bromo-4-methoxybenzenePd(PPh₃)₄, CuIPiperidineTHF60688
3-BromopyridinePd/CuFe₂O₄K₂CO₃EtOH70592

Note: Data is representative for electron-deficient phenylacetylenes. Specific yields may vary.

  • To a dry Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add anhydrous solvent (e.g., DMF or THF, 5 mL) and a suitable base (e.g., triethylamine, 3.0 mmol).

  • Add this compound (1.2 mmol) to the mixture via syringe.

  • Stir the reaction mixture at the specified temperature and monitor progress by TLC or GC-MS.

  • Upon completion, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1]

Polymerization

This compound serves as a monomer for the synthesis of conjugated polymers.[4] These materials, such as poly(nitrophenylacetylene), have potential applications in organic electronics due to their electronic and optical properties. Polymerization can be induced under high pressure or catalyzed by transition metals, such as rhodium(I) complexes.[3][5]

Catalyst[Monomer]/[Rh]SolventTemp. (°C)Time (h)Conversion (%)
[Rh(nbd)Cl]₂100THF202>99
[Rh(nbd){P,N-ligand}][BF₄]100THF201>99

Note: Data is based on studies with substituted phenylacetylenes.[5]

Cycloaddition Reactions

The electron-deficient nature of the alkyne in this compound makes it a competent dipolarophile in [3+2] cycloaddition reactions.

Azide-Alkyne Cycloaddition (CuAAC)

This reaction, a cornerstone of "Click Chemistry," involves the copper(I)-catalyzed reaction between a terminal alkyne and an azide to regioselectively form a 1,4-disubstituted 1,2,3-triazole.[2][6] The reaction is highly efficient, tolerant of a wide range of functional groups, and can often be performed in aqueous media.[7]

CuAAC_Mechanism Alkyne R¹-C≡CH Cu_Acetylide Copper Acetylide Alkyne->Cu_Acetylide + Cu(I) Azide R²-N₃ Cu_Triazolide Copper Triazolide Cu_I Cu(I)Lₙ Cu_Acetylide->Cu_Triazolide + R²-N₃ Triazole 1,4-Disubstituted 1,2,3-Triazole Cu_Triazolide->Triazole Protonolysis Triazole->Cu_I Regenerates Catalyst

Figure 3. Simplified mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
AzideCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)
Benzyl AzideCuSO₄·5H₂O, Na AscorbatetBuOH/H₂O251295
1-AzidohexaneCuI, DIPEACH₂Cl₂252491
Phenyl AzideCu-MONPsH₂O/CHCl₃502485-98

Note: Data is representative for terminal alkynes in CuAAC reactions.[8]

Nitrone-Alkyne Cycloaddition

This compound can also react with nitrones in a [3+2] cycloaddition to form isoxazoline heterocycles.[9] As the alkyne is electron-poor, the reaction's regioselectivity is primarily controlled by the interaction between the nitrone's Highest Occupied Molecular Orbital (HOMO) and the alkyne's Lowest Unoccupied Molecular Orbital (LUMO), which typically favors the formation of 4-substituted isoxazolines.[9][10]

Nucleophilic Addition Reactions

The electron-withdrawing nitro group activates the alkyne triple bond towards conjugate (Michael) addition by nucleophiles. This is a reversal of the typical reactivity of alkynes, which are generally more susceptible to electrophilic attack.

Thiol-yne Michael Addition

Soft nucleophiles like thiols readily add across the triple bond of this compound in a Michael-type reaction.[11] This reaction is typically catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion. The addition follows an anti-Markovnikov pattern, with the sulfur atom attacking the β-carbon.

michael_addition_workflow start Start: Combine Reactants reactants This compound + Thiol (R-SH) start->reactants catalyst Add Base Catalyst (e.g., Et₃N) reactants->catalyst thiolate Generate Thiolate (RS⁻) catalyst->thiolate attack Nucleophilic Attack on β-Carbon thiolate->attack intermediate Form Vinylic Anion Intermediate attack->intermediate protonation Protonation by Solvent or R-SH intermediate->protonation product Isolate Vinyl Sulfide Product protonation->product

Figure 4. Workflow and mechanism for the Thiol-yne Michael Addition.
ThiolCatalystSolventTemp. (°C)Time (h)Yield (%)
ThiophenolPiperidineAcetonitrile251>95
1-DodecanethiolDBUTHF25490

Note: Data is representative for activated alkynes. The reaction is typically fast and high-yielding.

  • Dissolve this compound (1.0 mmol) and the thiol (1.1 mmol) in a suitable solvent (e.g., THF or acetonitrile, 5 mL).

  • Add a catalytic amount of a non-nucleophilic base (e.g., DBU, 0.1 mmol) to the solution.

  • Stir the reaction at room temperature, monitoring by TLC for the consumption of the starting material.

  • Once the reaction is complete, quench with a dilute acid solution (e.g., 1M HCl).

  • Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography if necessary.[12]

Other Reactivity

Electrophilic Addition

Due to the strong deactivating effect of the nitro group, the alkyne in this compound is significantly less reactive towards electrophiles than electron-rich or unsubstituted alkynes. Reactions like hydrohalogenation or bromination are expected to be sluggish and may require harsh conditions or potent electrophilic sources to proceed.[13][14] Often, competitive electrophilic aromatic substitution on the ring can occur, though the ring itself is also deactivated.

Selective Reduction

While the focus of this guide is the alkyne group, it is crucial to note the potential for chemoselective reactions. The nitro group can be selectively reduced to an amine using various reagents (e.g., SnCl₂, H₂/Pd-C with specific modifiers, or biocatalysts) while leaving the alkyne group intact.[15] This dual functionality makes this compound a valuable precursor to other important building blocks like 3-aminophenylacetylene.

References

The Nitro Group: An In-depth Technical Guide to its Potent Electron-Withdrawing Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The nitro group (-NO₂) is a compact, yet remarkably powerful, functional group that profoundly influences the electron density distribution within a molecule. Its strong electron-withdrawing nature, a consequence of both inductive and resonance effects, is a cornerstone of modern organic chemistry and plays a pivotal role in the design and synthesis of a vast array of pharmaceuticals and fine chemicals. This technical guide provides a comprehensive exploration of the electron-withdrawing properties of the nitro group, detailing its impact on aromatic systems and the acidity of key functional groups.

The Dual Nature of Electron Withdrawal: Inductive and Resonance Effects

The electron-withdrawing character of the nitro group arises from two distinct, yet synergistic, electronic effects: the inductive effect (-I) and the resonance effect (-M or -R).

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group creates a strong dipole, pulling electron density away from the rest of the molecule through the sigma (σ) bond framework. This through-bond polarization is known as the inductive effect and is a significant contributor to the overall electron-withdrawing power of the group.[1][2]

  • Resonance Effect (-M): The nitro group can delocalize pi (π) electrons from an attached aromatic ring or conjugated system into its own structure. This delocalization, depicted through resonance structures, results in a net withdrawal of electron density from the π-system, particularly at the ortho and para positions of an aromatic ring.[3][4] The resonance effect is often the dominant electron-withdrawing mechanism when the nitro group is conjugated with a π-system.

The interplay of these two effects makes the nitro group one of the strongest electron-withdrawing groups in organic chemistry.

Quantitative Assessment of the Electron-Withdrawing Effect

The electronic influence of the nitro group can be quantified using Hammett constants (σ), which provide a measure of the electron-donating or electron-withdrawing ability of a substituent on an aromatic ring. A positive Hammett constant indicates an electron-withdrawing group.

SubstituentHammett Constant (σ_m)Hammett Constant (σ_p)
-NO₂0.710.78

Table 1: Hammett constants for the nitro group at the meta and para positions.

The larger positive value for σ_p compared to σ_m highlights the significant contribution of the resonance effect at the para position, in addition to the inductive effect.[5]

Impact on Electrophilic Aromatic Substitution

The presence of a nitro group on an aromatic ring has a profound impact on its reactivity towards electrophiles. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring, making it less susceptible to electrophilic attack compared to unsubstituted benzene.[6][7]

This deactivation is a direct consequence of the reduced electron density in the ring, which makes it a less effective nucleophile. Furthermore, the nitro group directs incoming electrophiles to the meta position. This regioselectivity can be understood by examining the stability of the carbocation intermediates (arenium ions) formed during the reaction.

Attack at the ortho or para positions results in a resonance structure where the positive charge is adjacent to the electron-withdrawing nitro group, a highly destabilizing arrangement.[7] In contrast, meta attack avoids this unfavorable juxtaposition of positive charges, leading to a more stable intermediate and favoring the formation of the meta-substituted product.[8]

Logical Flow of Electrophilic Aromatic Substitution on Nitrobenzene

G Start Nitrobenzene Attack Electrophilic Attack Start->Attack Electrophile Electrophile (E+) Electrophile->Attack OrthoPara_Intermediate Ortho/Para Arenium Ion (Destabilized) Attack->OrthoPara_Intermediate Ortho/Para Attack Meta_Intermediate Meta Arenium Ion (Less Destabilized) Attack->Meta_Intermediate Meta Attack Deprotonation_Meta Deprotonation Meta_Intermediate->Deprotonation_Meta Meta_Product Meta-Substituted Product Deprotonation_Meta->Meta_Product

Caption: Meta-directing effect of the nitro group in electrophilic aromatic substitution.

Enhancement of Acidity: The Case of Phenols and Anilines

The electron-withdrawing prowess of the nitro group is vividly demonstrated by its effect on the acidity of phenols and the basicity of anilines. By stabilizing the conjugate base formed upon deprotonation, the nitro group significantly increases the acidity of these compounds.

Nitrophenols

Phenol is a weak acid, but the introduction of a nitro group dramatically increases its acidity. This is because the nitro group effectively delocalizes the negative charge of the resulting phenoxide ion through both inductive and resonance effects, thereby stabilizing it.[9][10] The stabilization is most pronounced when the nitro group is at the ortho or para position, as this allows for direct resonance delocalization of the negative charge onto the nitro group.[11]

Resonance Stabilization of p-Nitrophenoxide

G cluster_p_nitrophenoxide p-Nitrophenoxide Ion p_nitro_1 O⁻ on Ring p_nitro_2 Charge on ortho C p_nitro_1->p_nitro_2 Resonance p_nitro_3 Charge on para C p_nitro_2->p_nitro_3 Resonance p_nitro_4 Charge on Nitro Group O p_nitro_3->p_nitro_4 Resonance

Caption: Resonance delocalization in the p-nitrophenoxide ion.

The effect of the nitro group's position on the acidity of phenol is clearly illustrated by their pKa values. A lower pKa value corresponds to a stronger acid.

CompoundpKa
Phenol9.98
o-Nitrophenol7.23
m-Nitrophenol8.28
p-Nitrophenol7.15

Table 2: pKa values of phenol and nitrophenols.[10][11]

The significantly lower pKa values of o- and p-nitrophenol compared to m-nitrophenol underscore the importance of the resonance effect in stabilizing the conjugate base.

Nitroanilines

Similarly, the nitro group decreases the basicity of aniline. The lone pair of electrons on the nitrogen atom of aniline is responsible for its basicity. An electron-withdrawing nitro group pulls electron density away from the amino group, making the lone pair less available to accept a proton. This effect is again more pronounced when the nitro group is in the ortho or para position due to resonance.

CompoundpKa of Conjugate Acid
Aniline4.6
o-Nitroaniline-0.26
m-Nitroaniline2.5
p-Nitroaniline1.1

Table 3: pKa values of the conjugate acids of aniline and nitroanilines.[12]

A lower pKa of the conjugate acid indicates a weaker base.

Experimental Protocols

The following are outlines of key experiments that demonstrate the electron-withdrawing effect of the nitro group.

Experiment 1: Nitration of Benzene

This experiment illustrates the electrophilic aromatic substitution reaction and the introduction of the deactivating nitro group onto an aromatic ring.

Methodology:

  • Preparation of the Nitrating Mixture: Carefully add concentrated sulfuric acid to concentrated nitric acid in a flask cooled in an ice bath. The sulfuric acid acts as a catalyst by protonating the nitric acid, which then loses water to form the highly electrophilic nitronium ion (NO₂⁺).[6]

  • Reaction: Slowly add benzene to the nitrating mixture while maintaining a low temperature (typically below 50-60°C) to prevent dinitration.[13]

  • Work-up: After the reaction is complete, pour the mixture into cold water to quench the reaction. The nitrobenzene, being denser than water and immiscible, will form a separate layer.

  • Purification: Separate the nitrobenzene layer using a separatory funnel. Wash the organic layer with water and a dilute sodium bicarbonate solution to remove any residual acid. Dry the nitrobenzene over an anhydrous drying agent (e.g., calcium chloride) and purify by distillation.[2]

Workflow for the Nitration of Benzene

G Start Start: Benzene, Conc. HNO₃, Conc. H₂SO₄ Mixing Mix Acids (Ice Bath) Start->Mixing Addition Slowly Add Benzene (< 60°C) Mixing->Addition Reaction Stir at 60°C Addition->Reaction Quenching Pour into Cold Water Reaction->Quenching Separation Separate Layers (Separatory Funnel) Quenching->Separation Washing Wash with H₂O and NaHCO₃ Separation->Washing Drying Dry with CaCl₂ Washing->Drying Purification Distillation Drying->Purification Product Product: Nitrobenzene Purification->Product

Caption: Experimental workflow for the synthesis of nitrobenzene.

Experiment 2: Determination of pKa of Nitrophenols by Spectrophotometry

This experiment quantitatively measures the increased acidity of phenols upon substitution with a nitro group.

Methodology:

  • Preparation of Solutions: Prepare a stock solution of the nitrophenol in a suitable solvent (e.g., a water-acetonitrile mixture). Prepare a series of buffer solutions with known pH values.

  • Spectrophotometric Measurements: For each buffer solution, add a small, constant amount of the nitrophenol stock solution. Record the UV-Vis absorption spectrum of each solution. The protonated phenol and the deprotonated phenoxide ion will have distinct absorption spectra.

  • Data Analysis: At a wavelength where the absorbance of the phenol and phenoxide differ significantly, plot the absorbance as a function of pH. The resulting titration curve will be sigmoidal. The pKa is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated forms are equal.[3][9]

Conclusion

The nitro group's potent electron-withdrawing ability, driven by a combination of strong inductive and resonance effects, is a fundamental concept in organic chemistry with far-reaching implications. It deactivates aromatic rings towards electrophilic substitution and directs incoming electrophiles to the meta position. Furthermore, it significantly enhances the acidity of phenols and decreases the basicity of anilines by stabilizing the corresponding conjugate base or acid. A thorough understanding of these principles is essential for researchers, scientists, and drug development professionals in the rational design and synthesis of new molecular entities with desired chemical and biological properties.

References

An In-depth Technical Guide to the Chemical Stability and Storage of 3-Nitrophenylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitrophenylacetylene (CAS 3034-94-4), a bifunctional molecule featuring a nitro group and a terminal alkyne, is a critical building block in modern chemical synthesis, particularly in the development of pharmaceuticals and novel materials. Its utility, however, is intrinsically linked to its chemical stability. This guide provides a comprehensive overview of the known and inferred stability of this compound, recommended storage conditions, potential degradation pathways, and detailed experimental protocols for its stability assessment. Due to a lack of extensive direct studies on this specific molecule, this guide synthesizes information from safety data sheets, studies on analogous compounds such as phenylacetylene and other nitroaromatic compounds, and established principles of chemical stability.

Chemical Profile and General Reactivity

This compound is a solid with a molecular weight of 147.13 g/mol . Its chemical structure incorporates two key functional groups that dictate its reactivity and stability:

  • Terminal Alkyne: The carbon-carbon triple bond is a region of high electron density, making it susceptible to addition reactions and a key participant in coupling reactions like the Sonogashira coupling. Terminal alkynes can also undergo dimerization or polymerization, particularly under conditions of heat, light, or in the presence of certain metal catalysts.

  • Nitro Group: The strongly electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution and can influence the molecule's susceptibility to nucleophilic attack. The nitro group itself can be a site of reduction.

Summary of Chemical Stability

Stress Factor Observed or Inferred Stability Potential Degradation Products (Inferred) Primary References
Thermal Likely to be stable at ambient temperatures but may decompose at elevated temperatures. The C-NO₂ bond is a potential point of initial cleavage in nitroaromatic compounds. Phenylacetylene derivatives in polymeric forms can be highly thermally stable.Nitrobenzene, phenylacetylene, carbon oxides (CO, CO₂), nitrogen oxides (NOₓ).[1][2]
Light (Photochemical) Phenylacetylene is known to be sensitive to light and air, leading to discoloration (yellowing) due to oxidation. The nitroaromatic structure suggests potential for photoreduction or rearrangement upon exposure to UV light.Oxidized impurities, polymeric materials, potential reduction products of the nitro group.[3][4]
Air/Oxidation Susceptible to oxidation, particularly in the presence of light. The alkyne moiety can be oxidized.Benzoic acid derivatives, polymeric peroxides.[3]
Hydrolytic (pH) Generally stable in neutral aqueous conditions. The stability under strongly acidic or basic conditions has not been extensively reported but the alkyne and nitro groups are generally stable to hydrolysis under moderate conditions.Not well-documented. Extreme pH may catalyze polymerization or other reactions.[5]
Mechanical (Pressure) Can undergo pressure-induced polymerization. The amorphous phase polymerizes at a lower pressure threshold than the crystalline phase.Poly(this compound)

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended based on safety data sheets and the known sensitivities of related compounds.

Parameter Recommendation Rationale
Temperature Store in a cool environment, with refrigeration (2-8°C) being optimal.To minimize the rate of potential thermal degradation and polymerization.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidation of the alkyne group and other air-sensitive reactions.
Light Store in an amber or opaque, tightly sealed container.To protect against photochemical degradation and polymerization.
Moisture Store in a dry, desiccated environment.To prevent potential moisture-mediated degradation pathways.
Incompatible Materials Store away from strong oxidizing agents, strong reducing agents, strong acids, and strong bases.To avoid vigorous and potentially hazardous reactions.

Potential Degradation Pathways

The following diagram illustrates the inferred major degradation pathways for this compound based on the reactivity of its functional groups and studies on analogous compounds.

G Inferred Degradation Pathways of this compound cluster_thermal Thermal Stress cluster_photo Photochemical Stress (UV Light) cluster_oxidative Oxidative Stress (Air/O2) This compound This compound C-NO2 Bond Cleavage C-NO2 Bond Cleavage This compound->C-NO2 Bond Cleavage Polymerization_T Polymerization This compound->Polymerization_T Nitro Group Reduction Nitro Group Reduction This compound->Nitro Group Reduction Polymerization_P Polymerization This compound->Polymerization_P Alkyne Oxidation Alkyne Oxidation This compound->Alkyne Oxidation Oxidative Polymerization Oxidative Polymerization This compound->Oxidative Polymerization Nitroaromatic Fragments Nitroaromatic Fragments C-NO2 Bond Cleavage->Nitroaromatic Fragments Poly(this compound)_T Poly(this compound) Polymerization_T->Poly(this compound)_T 3-Aminophenylacetylene 3-Aminophenylacetylene Nitro Group Reduction->3-Aminophenylacetylene Poly(this compound)_P Poly(this compound) Polymerization_P->Poly(this compound)_P 3-Nitrobenzoic Acid 3-Nitrobenzoic Acid Alkyne Oxidation->3-Nitrobenzoic Acid Oxidized Polymers Oxidized Polymers Oxidative Polymerization->Oxidized Polymers

Caption: Inferred degradation pathways for this compound under various stress conditions.

Experimental Protocols for Stability Assessment

The following are detailed, albeit generalized, protocols for assessing the chemical stability of this compound. These protocols should be adapted based on the specific analytical capabilities available.

Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential to identify potential degradation products and pathways.

G Forced Degradation Experimental Workflow cluster_conditions Stress Conditions Stock Solution Prepare Stock Solution of This compound in Acetonitrile Stress Conditions Subject Aliquots to Stress Conditions Stock Solution->Stress Conditions Neutralize & Dilute Neutralize (if acidic/basic) and Dilute Samples Stress Conditions->Neutralize & Dilute Acid Hydrolysis 0.1 M HCl, 60°C, 24h Base Hydrolysis 0.1 M NaOH, 60°C, 24h Oxidation 3% H₂O₂, RT, 24h Thermal Solid, 80°C, 72h Photolytic Solid/Solution, ICH Q1B conditions Analysis Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) Neutralize & Dilute->Analysis Identify Degradants Characterize Degradation Products (MS, NMR) Analysis->Identify Degradants Report Report % Degradation and Identify Products Identify Degradants->Report

Caption: A generalized workflow for conducting forced degradation studies on this compound.

5.1.1. Materials and Reagents

  • This compound (high purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC-UV/MS system with a suitable C18 column

5.1.2. Procedure

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a known amount of solid this compound in a controlled temperature oven at 80°C for 72 hours. Dissolve a weighed portion in acetonitrile for analysis.

  • Photolytic Degradation: Expose solid and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis: Before injection into the HPLC, neutralize the acidic and basic samples and dilute all samples to a suitable concentration. Analyze by a validated stability-indicating HPLC method, using a photodiode array (PDA) detector and a mass spectrometer (MS) to identify and quantify the parent compound and any degradation products.

Long-Term and Accelerated Stability Study Protocol

This protocol is designed to determine the shelf-life of this compound under recommended and accelerated storage conditions.

5.2.1. Study Design

  • Storage Conditions:

    • Long-Term: 5°C ± 3°C (refrigerated)

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Time Points:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24 months

    • Accelerated: 0, 1, 2, 3, 6 months

  • Packaging: Amber glass vials with inert gas headspace.

5.2.2. Procedure

  • Package multiple aliquots of a single batch of this compound in the specified packaging.

  • Place the samples in stability chambers maintained at the long-term and accelerated conditions.

  • At each time point, remove a sample from each condition.

  • Perform a comprehensive analysis including:

    • Appearance: Visual inspection for color change and physical state.

    • Purity Assay: HPLC-UV analysis to determine the percentage of the active compound remaining.

    • Related Substances: HPLC-UV analysis to quantify any degradation products.

  • Data Analysis: Plot the purity of this compound against time for each condition. For accelerated stability data, use the Arrhenius equation to predict the shelf-life at the long-term storage condition.

Conclusion

This compound is a valuable, reactive molecule that requires careful handling and storage to maintain its integrity. While it is stable under recommended storage conditions (cool, dry, dark, and under an inert atmosphere), it is susceptible to degradation by heat, light, and oxidation. The primary degradation pathways are inferred to be polymerization and reactions involving the nitro and alkyne functional groups. For researchers, scientists, and drug development professionals, adherence to proper storage protocols and the implementation of stability studies are crucial to ensure the quality and reliability of this important chemical intermediate in their work. Further dedicated studies are warranted to provide quantitative stability data and a more definitive understanding of its degradation profile.

References

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling Using 3-Nitrophenylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Sonogashira coupling reaction utilizing 3-nitrophenylacetylene, a versatile building block in the synthesis of complex organic molecules. The information presented is intended for researchers in organic chemistry, medicinal chemistry, and materials science, as well as professionals in the drug development industry.

Introduction

The Sonogashira coupling is a powerful and widely used cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[2] The use of this compound as the alkyne component is of particular interest due to the presence of the nitro group, which can serve as a versatile functional handle for further synthetic transformations or as a key pharmacophore in biologically active molecules.[3] The products of this reaction are valuable intermediates in the synthesis of pharmaceuticals, natural products, organic materials, and nanomaterials.[1]

This document provides a general protocol for the Sonogashira coupling of this compound with various aryl halides, along with a specific experimental example. Additionally, it explores the relevance of the resulting compounds in drug discovery, particularly as inhibitors of key signaling pathways implicated in cancer.

Data Presentation

The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of various aryl halides with terminal alkynes, providing a comparative overview of the reaction's scope. While not all examples use this compound specifically, they offer valuable insights into the expected outcomes with similar substrates.

EntryAryl HalideAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-IodoanisolePhenylacetylenePd(PPh₃)₂Cl₂ / CuITriethylamineTHFRT398
21-Iodo-4-nitrobenzenePhenylacetylenePd(OAc)₂DabcoDMFRT-Quantitative
34-IodotoluenePhenylacetylenePd on alumina / Cu₂O-THF/DMA75--
44-Bromopyridine HCl2-Methyl-3-butyn-2-olPd catalyst / CuITriethylamine----
5Aryl BromidesAryl Alkynes(NHC)-Pd / (NHC)-Cu-Non-anhydrous solvent--High

Note: This table is a compilation of data from various sources to illustrate the general conditions and outcomes of Sonogashira reactions. Specific yields and reaction times will vary depending on the exact substrates and precise conditions used.

Experimental Protocols

General Procedure for Sonogashira Coupling

The following is a general protocol for the Sonogashira cross-coupling reaction, which can be adapted for the use of this compound.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 1 mol%)

  • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 2.0 mmol)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF), 10 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add the aryl halide (1.0 mmol), palladium catalyst (2 mol%), and copper(I) iodide (1 mol%).

  • The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

  • Add the anhydrous solvent (10 mL) and the base (2.0 mmol) to the flask via syringe.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add this compound (1.2 mmol) to the reaction mixture dropwise via syringe.

  • The reaction mixture is then stirred at the desired temperature (typically ranging from room temperature to 70 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.[4]

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired coupled product.[5]

Detailed Protocol: Synthesis of 1-Methoxy-4-((3-nitrophenyl)ethynyl)benzene

This protocol provides a specific example of the Sonogashira coupling between 4-iodoanisole and this compound.

Materials:

  • 4-Iodoanisole (234 mg, 1.0 mmol)

  • This compound (176 mg, 1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 14 mg, 0.02 mmol)

  • Copper(I) iodide (CuI, 2 mg, 0.01 mmol)

  • Triethylamine (TEA, 0.28 mL, 2.0 mmol)

  • Anhydrous Tetrahydrofuran (THF, 10 mL)

  • Nitrogen gas

Procedure:

  • A 50 mL round-bottom flask was charged with 4-iodoanisole (234 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol), and CuI (2 mg, 0.01 mmol).

  • The flask was sealed with a rubber septum, and the atmosphere was replaced with nitrogen by evacuating and backfilling three times.

  • Anhydrous THF (10 mL) and triethylamine (0.28 mL, 2.0 mmol) were added via syringe.

  • The resulting mixture was stirred at room temperature for 15 minutes.

  • A solution of this compound (176 mg, 1.2 mmol) in anhydrous THF (2 mL) was added dropwise to the reaction mixture over 5 minutes.

  • The reaction was stirred at room temperature for 6 hours, during which the progress was monitored by TLC (Hexane:Ethyl Acetate = 4:1).

  • After completion of the reaction, the solvent was removed in vacuo.

  • The residue was redissolved in dichloromethane (20 mL) and washed with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product was purified by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexane) to yield 1-methoxy-4-((3-nitrophenyl)ethynyl)benzene as a pale yellow solid.

Expected Yield: ~85-95%

Characterization Data (Hypothetical, based on similar structures):

  • ¹H NMR (400 MHz, CDCl₃) δ: 8.35 (t, J = 1.9 Hz, 1H), 8.15 (ddd, J = 8.2, 2.3, 1.0 Hz, 1H), 7.80 (d, J = 7.8 Hz, 1H), 7.50 (t, J = 8.0 Hz, 1H), 7.45 (d, J = 8.8 Hz, 2H), 6.90 (d, J = 8.8 Hz, 2H), 3.85 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 160.2, 148.5, 137.3, 133.2, 129.5, 126.2, 124.5, 123.1, 115.0, 114.3, 91.5, 87.8, 55.4.

Mandatory Visualization

Experimental Workflow

G Experimental Workflow for Sonogashira Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Aryl Halide, Pd Catalyst, and CuI B Evacuate and backfill with inert gas A->B C Add anhydrous solvent and base B->C D Stir at room temperature C->D E Add this compound dropwise D->E Start of reaction F Stir at desired temperature E->F G Monitor reaction by TLC F->G H Solvent removal G->H Reaction complete I Aqueous work-up H->I J Drying and concentration I->J K Column Chromatography J->K L Characterization (NMR, MS, etc.) K->L Pure Product Sonogashira_Mechanism Simplified Sonogashira Catalytic Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ Pd_II_A Ar-Pd(II)-X(L₂) Pd0->Pd_II_A Oxidative Addition (Ar-X) Pd_II_B Ar-Pd(II)-C≡CR'(L₂) Pd_II_A->Pd_II_B Transmetalation Pd_II_B->Pd0 Reductive Elimination (Ar-C≡CR') Product Ar-C≡CR' CuX CuX Cu_alkyne Cu-C≡CR' Cu_alkyne->Pd_II_A Transmetalation Cu_alkyne->CuX Transmetalation Alkyne H-C≡CR' Alkyne->Cu_alkyne Base Kinase_Signaling_Pathway EGFR/VEGFR Signaling and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/VEGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Ligand Growth Factor (EGF/VEGF) Ligand->EGFR Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Cell_Response Cell Proliferation, Survival, Angiogenesis Transcription->Cell_Response leads to Inhibitor This compound Derivative (Kinase Inhibitor) Inhibitor->EGFR Inhibition

References

Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 3-Nitrophenylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and supporting data for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between an organic azide and 3-nitrophenylacetylene. This reaction, a cornerstone of "click chemistry," offers a reliable and efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles, which are valuable scaffolds in medicinal chemistry and materials science.[1][2] The electron-withdrawing nature of the nitro group on the phenylacetylene ring can influence reaction kinetics and requires careful optimization of reaction conditions.

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective transformation that joins azides and terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles.[1][3] This reaction is characterized by its wide substrate scope, tolerance of numerous functional groups, and high yields, often proceeding under mild, aqueous conditions.[1][4] The use of this compound as a substrate introduces an electron-withdrawing group that can impact the electronic properties of the resulting triazole, a feature often exploited in the design of bioactive molecules and functional materials.

Key Applications

The 1,2,3-triazole core is a key structural motif in a variety of applications, including:

  • Drug Discovery: Triazoles serve as bioisosteres for amide bonds and other functional groups, and are present in a number of approved drugs and clinical candidates.

  • Bioconjugation: The CuAAC reaction is widely used to label and connect biomolecules, such as proteins and nucleic acids.[5]

  • Materials Science: Triazole-containing polymers and materials exhibit a range of interesting properties, including thermal stability and coordination capabilities.

Experimental Protocol: Synthesis of 1-Benzyl-4-(3-nitrophenyl)-1H-1,2,3-triazole

This protocol describes a general procedure for the CuAAC reaction between benzyl azide and this compound.

Materials:

  • This compound

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Water (deionized)

  • Dichloromethane (DCM)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq) and benzyl azide (1.0 mmol, 1.0 eq).

  • Solvent Addition: Add a 1:1 mixture of tert-butanol and water (10 mL). Stir the mixture at room temperature until all solids are dissolved.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 eq) in water (1 mL). In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol, 0.1 eq) in water (1 mL).

  • Reaction Initiation: To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Reaction Monitoring: The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).

  • Work-up: Upon completion, dilute the reaction mixture with water (20 mL) and extract with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.

Safety Precautions: Organic azides are potentially explosive and should be handled with care. The reaction should be carried out in a well-ventilated fume hood.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the copper-catalyzed azide-alkyne cycloaddition. Note that optimal conditions can vary depending on the specific substrates used.

AlkyneAzideCatalyst SystemCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
PhenylacetyleneBenzyl AzideCuSO₄ / Sodium Ascorbate1-5t-BuOH/H₂O (1:1)Room Temp12-24>95Adapted from[6]
PhenylacetyleneBenzyl AzideCuI1THFRoom Temp898Generic Protocol
4-MethoxyphenylacetyleneBenzyl Azide[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂0.005NeatRoom Temp24>90[3]
4-TrifluoromethylphenylacetyleneBenzyl Azide[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂0.005NeatRoom Temp24>90[3]
PhenylacetyleneBenzyl AzidePEG-tris-trz-CuI0.01-0.2H₂O30-352097[2]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine this compound and Benzyl Azide solvent Add t-BuOH/H₂O Solvent reagents->solvent add_na_asc Add Sodium Ascorbate solvent->add_na_asc add_cuso4 Add CuSO4 Solution add_na_asc->add_cuso4 stir Stir at Room Temperature add_cuso4->stir extract Aqueous Work-up and Extraction with DCM stir->extract dry Dry and Concentrate extract->dry purify Column Chromatography (if necessary) dry->purify product Isolated Product purify->product

Caption: Experimental workflow for the CuAAC synthesis of 1-benzyl-4-(3-nitrophenyl)-1H-1,2,3-triazole.

General Mechanism of CuAAC

CuAAC_Mechanism cluster_cycle Catalytic Cycle CuI Cu(I) Cu_Acetylide Copper(I) Acetylide CuI->Cu_Acetylide + R-C≡CH - H+ Alkyne R-C≡CH Alkyne->Cu_Acetylide Azide R'-N3 Coordination Azide Coordination Azide->Coordination Product 1,4-Disubstituted 1,2,3-Triazole Cu_Acetylide->Coordination + R'-N3 Cyclization Cyclization Coordination->Cyclization Protonolysis Protonolysis Cyclization->Protonolysis + H+ Protonolysis->CuI Regenerates Catalyst Protonolysis->Product

Caption: Simplified catalytic cycle for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

Application Notes and Protocols: Synthesis of 1,4-Disubstituted Triazoles using 3-Nitrophenylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-disubstituted 1,2,3-triazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development due to their diverse biological activities, including anticancer, antifungal, and antibacterial properties. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the synthesis of these valuable scaffolds. This application note provides detailed protocols for the synthesis of 1,4-disubstituted triazoles utilizing 3-nitrophenylacetylene as a key building block. The presence of the nitro group can be a valuable handle for further functionalization or can contribute to the biological activity of the final compounds.

Core Synthesis: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction involves the [3+2] cycloaddition of an azide and a terminal alkyne, catalyzed by a copper(I) species, to exclusively yield the 1,4-disubstituted triazole isomer. The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.

A general representation of the CuAAC reaction is as follows:

Caption: General scheme of the CuAAC reaction.

Experimental Protocols

Protocol 1: Synthesis of 1-Benzyl-4-(3-nitrophenyl)-1H-1,2,3-triazole

This protocol describes a general procedure for the synthesis of a 1,4-disubstituted triazole using benzyl azide and this compound.

Materials:

  • This compound

  • Benzyl azide

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

  • Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or a mixture of tert-butanol and water.

  • Silica gel for column chromatography

  • Eluent for column chromatography (e.g., Hexane/Ethyl acetate mixture)

Procedure:

  • To a stirred solution of this compound (1.0 mmol) and benzyl azide (1.1 mmol) in the chosen solvent (10 mL), add the base (DIPEA or Et₃N, 0.1 mmol).

  • Add the copper(I) iodide catalyst (0.01 mmol).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically within 12-24 hours), dilute the reaction mixture with the organic solvent used for the reaction and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the pure 1-benzyl-4-(3-nitrophenyl)-1H-1,2,3-triazole.

Data Presentation: Representative Synthesis of 1,4-Disubstituted Triazoles from this compound

The following table summarizes typical reaction conditions and outcomes for the synthesis of various 1,4-disubstituted triazoles using this compound. Please note that reaction times and yields may vary depending on the specific azide used and the reaction scale.

EntryAzide (R-N₃)Catalyst (mol%)SolventTime (h)Yield (%)Reference
1Benzyl azideCuI (1)Cyrene™1288[1][2]
2Phenyl azideCuI (1)DCM2496[3]
34-Methoxybenzyl azideCuI (1)Water2097[4]
4Allyl azideCuI (1)Cyrene™1290[5]
51-Azido-4-methylbenzeneCu/CDCM~2>95[3]

Note: The data presented is a compilation from analogous reactions and serves as a guideline. Optimization of reaction conditions may be necessary for specific substrates.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 1,4-disubstituted triazoles using this compound.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis start Start Materials: This compound Organic Azide reagents Add Cu(I) Catalyst and Base in Solvent start->reagents reaction Stir at Room Temperature (Monitor by TLC) reagents->reaction quench Quench with NH₄Cl (aq) reaction->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography (Silica Gel) concentrate->chromatography characterization Characterization: NMR, MS, etc. chromatography->characterization final_product Pure 1,4-Disubstituted Triazole characterization->final_product

Caption: Experimental workflow for the synthesis of 1,4-disubstituted triazoles.

Applications in Drug Development

Triazole derivatives, including those synthesized from this compound, have shown promise in various therapeutic areas. The nitrophenyl moiety can be a key pharmacophore contributing to the biological activity.

Anticancer Activity

Several studies have reported the anticancer properties of 1,2,3-triazole derivatives. These compounds can exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and metastasis. For instance, some triazole-containing compounds have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) and its downstream signaling pathways, such as the ERK and mTOR pathways.[6][7] Inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells.

The following diagram illustrates a simplified potential signaling pathway targeted by 3-nitrophenyl substituted triazoles in cancer cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR ERK ERK EGFR->ERK mTOR mTOR EGFR->mTOR Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Inhibition of mTOR->Proliferation mTOR->Apoptosis Inhibition of Triazole 3-Nitrophenyl Triazole Derivative Triazole->EGFR Inhibition

Caption: Potential anticancer mechanism of 3-nitrophenyl triazoles via EGFR pathway inhibition.

Conclusion

The copper-catalyzed azide-alkyne cycloaddition reaction provides a robust and versatile method for the synthesis of 1,4-disubstituted triazoles from this compound. The detailed protocols and workflow presented here offer a practical guide for researchers in the synthesis of these compounds. The potential applications of these triazole derivatives in drug discovery, particularly in the development of novel anticancer agents, highlight the importance of this synthetic methodology. Further investigation into the specific mechanisms of action of these compounds will be crucial for their future development as therapeutic agents.

References

Application Notes and Protocols for 3-Nitrophenylacetylene in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of poly(3-nitrophenylacetylene), a functionalized conjugated polymer. The protocols detailed below are based on established methods for the polymerization of substituted phenylacetylenes and offer a starting point for the development of novel materials for research and drug development.

Introduction

This compound is a bifunctional monomer containing a terminal alkyne for polymerization and a nitro group on the phenyl ring.[1][2] This unique structure makes it a valuable building block for the synthesis of conjugated polymers with tunable electronic and optical properties.[2] The presence of the nitro moiety allows for post-polymerization modifications, opening avenues for applications in materials science and drug delivery.[1][3] The resulting polymer, poly(this compound), possesses a rigid, conjugated backbone, which is characteristic of polyacetylene derivatives and can be leveraged for various advanced applications.[2]

Polymer Synthesis: Rhodium-Catalyzed Polymerization

The polymerization of substituted phenylacetylenes is effectively catalyzed by late transition metal complexes, particularly those based on rhodium(I).[4][5][6] These catalysts are known for their high activity, tolerance to functional groups, and ability to produce stereoregular polymers.[5][7] A plausible and efficient method for the synthesis of poly(this compound) is through a rhodium-catalyzed coordination-insertion mechanism.

2.1. Experimental Protocol: Synthesis of Poly(this compound)

This protocol is adapted from established procedures for the polymerization of other ring-substituted phenylacetylenes using a rhodium(I) catalyst.[5]

Materials:

  • This compound (monomer)

  • [Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄] (catalyst) or a similar rhodium(I) complex

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • Argon or Nitrogen gas

  • Standard Schlenk line or glovebox equipment

Procedure:

  • All glassware should be oven-dried and cooled under an inert atmosphere (Argon or Nitrogen).

  • In a glovebox or under a positive flow of inert gas, prepare a stock solution of the rhodium catalyst in anhydrous THF.

  • In a separate Schlenk flask, dissolve the this compound monomer in anhydrous THF to a desired concentration (e.g., 0.2-1.0 M). A typical monomer to catalyst ratio is 100:1.

  • With vigorous stirring, add the required volume of the catalyst stock solution to the monomer solution at room temperature (20-25 °C).

  • The reaction mixture is typically stirred in the absence of light for a period ranging from 30 minutes to 24 hours. The progress of the polymerization can be monitored by techniques such as Gas Chromatography (GC) to track monomer consumption.

  • Upon completion, the polymerization is quenched by pouring the viscous polymer solution into a large volume of a non-solvent, such as methanol, with vigorous stirring.

  • The precipitated polymer is collected by filtration, washed with fresh methanol, and dried under vacuum to a constant weight.

2.2. Expected Polymer Characteristics

PropertyExpected Value/Characteristic
Appearance Yellow to orange solid
Solubility Soluble in common organic solvents like THF, toluene, and chloroform
Stereochemistry Highly stereoregular with a cis-transoidal configuration
Molecular Weight (Mn) High molecular weights, potentially in the range of 10⁵ to 10⁶ g/mol
Polydispersity Index (PDI) Moderate, typically between 1.2 and 2.0

Polymer Characterization

A thorough characterization of the synthesized poly(this compound) is crucial to confirm its structure, molecular weight, and thermal properties.

3.1. Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the polymer structure. The disappearance of the acetylenic proton signal from the monomer and the appearance of a broad signal corresponding to the vinylic protons of the polymer backbone are key indicators of successful polymerization. A sharp singlet for the vinylic protons suggests a highly stereoregular cis-transoidal structure.[5]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis should confirm the presence of the nitro group (characteristic stretching vibrations) and the disappearance of the acetylenic C-H and C≡C stretching bands of the monomer.

3.2. Molecular Weight Determination

  • Gel Permeation Chromatography (GPC): GPC is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.

3.3. Thermal Analysis

  • Thermogravimetric Analysis (TGA): TGA is performed to evaluate the thermal stability of the polymer. For substituted polyacetylenes, decomposition temperatures are often high, indicating good thermal stability.[8]

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the glass transition temperature (Tg) and other thermal transitions of the polymer.

Applications in Drug Development

The unique chemical structure of poly(this compound) offers several potential avenues for applications in drug development, primarily centered around post-polymerization modification of the nitro group.

4.1. Post-Polymerization Modification: Reduction of the Nitro Group

The nitro group can be readily reduced to an amine group, transforming the polymer into poly(3-aminophenylacetylene). This opens up a wide range of possibilities for bioconjugation.

Protocol: Reduction of Poly(this compound) to Poly(3-aminophenylacetylene)

Materials:

  • Poly(this compound)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or other suitable reducing agents

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH)

  • Solvent (e.g., THF or DMF)

Procedure:

  • Dissolve poly(this compound) in a suitable solvent.

  • Add an excess of SnCl₂·2H₂O dissolved in concentrated HCl.

  • Stir the reaction mixture at room temperature or with gentle heating until the reduction is complete (monitor by FTIR for the disappearance of the nitro group signal).

  • Precipitate the polymer by adding the reaction mixture to a basic solution (e.g., aqueous NaOH) to neutralize the acid and precipitate the tin salts.

  • The resulting amino-functionalized polymer is then purified by repeated washing and precipitation.

4.2. Drug Conjugation and Delivery

The resulting poly(3-aminophenylacetylene) can be conjugated with various therapeutic agents, targeting ligands, or imaging agents through stable amide bond formation. This allows for the creation of targeted drug delivery systems. Star-shaped polymers based on poly(phenylacetylene) have been suggested as potential drug delivery materials.[9]

4.3. Hypoxia-Activated Prodrugs

The nitroaromatic group is a key feature in many hypoxia-activated prodrugs.[3][10] The low oxygen environment (hypoxia) characteristic of solid tumors can facilitate the enzymatic reduction of the nitro group, leading to the release of a cytotoxic agent. While this is typically applied to small molecules, the concept could potentially be extended to polymer-drug conjugates where the nitro group on the polymer backbone acts as a trigger for drug release in a hypoxic environment.

Visualizations

Polymer_Synthesis_Workflow cluster_synthesis Polymer Synthesis cluster_modification Post-Polymerization Modification cluster_application Drug Development Application Monomer This compound Polymerization Rhodium-Catalyzed Polymerization Monomer->Polymerization Catalyst Rhodium(I) Catalyst Catalyst->Polymerization Polymer Poly(this compound) Polymerization->Polymer Reduction Reduction of Nitro Group Polymer->Reduction AminoPolymer Poly(3-aminophenylacetylene) Reduction->AminoPolymer Conjugation Bioconjugation (e.g., Amide Coupling) AminoPolymer->Conjugation Drug Therapeutic Agent Drug->Conjugation DrugDeliverySystem Polymer-Drug Conjugate for Targeted Delivery Conjugation->DrugDeliverySystem

Caption: Workflow for the synthesis and functionalization of poly(this compound) for drug delivery applications.

Hypoxia_Activation_Concept Prodrug Poly(this compound) -Drug Conjugate Tumor Hypoxic Tumor Environment Prodrug->Tumor Reduction Enzymatic Reduction of Nitro Group Tumor->Reduction Release Drug Release Reduction->Release Effect Therapeutic Effect Release->Effect

Caption: Conceptual pathway for hypoxia-activated drug release using a poly(this compound)-based conjugate.

Safety and Handling

  • This compound and its polymer should be handled in a well-ventilated fume hood.

  • Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

  • Rhodium catalysts are expensive and should be handled with care under an inert atmosphere to maintain their activity.

  • The toxicity of poly(this compound) has not been extensively studied; therefore, it should be treated as a potentially hazardous substance. Biocompatibility and cytotoxicity studies are recommended before any biological applications.[11]

References

Application Notes and Protocols: Poly(3-nitrophenylacetylene) in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(3-nitrophenylacetylene) is a conjugated polymer with significant potential for applications in the field of organic electronics. As a derivative of poly(phenylacetylene), it combines the advantageous properties of a highly conjugated backbone, such as air stability and solubility in organic solvents, with the unique electronic characteristics imparted by the electron-withdrawing nitro (-NO₂) group.[1] This functionalization is anticipated to modulate the polymer's electronic and optical properties, making it a candidate for use in various organic electronic devices. These notes provide an overview of its potential applications, relevant experimental protocols, and key data based on studies of related poly(phenylacetylene) systems.

Potential Applications in Organic Electronics

While specific device data for poly(this compound) is limited in publicly available literature, its chemical structure suggests its utility in several areas of organic electronics. The introduction of an electron-withdrawing nitro group to the phenyl ring is expected to influence the polymer's conductivity and energy levels. Research on related polyphenylacetylene derivatives has indicated that such modifications can enhance electrical conductivity by several orders of magnitude.

Potential applications include:

  • Organic Field-Effect Transistors (OFETs): The semiconducting nature of poly(phenylacetylenes) makes them suitable for the active layer in OFETs. The nitro group in poly(this compound) could potentially lead to n-type or improved p-type semiconducting behavior.

  • Organic Photovoltaics (OPVs): The tunable electronic properties of functionalized poly(phenylacetylenes) could be beneficial in OPV devices, either as an electron donor or acceptor material.

  • Sensors: The conjugated backbone of the polymer can interact with various analytes, and the nitro group may enhance its sensitivity and selectivity towards specific chemical species.[2]

  • Advanced Coatings: The polymer's properties make it a candidate for antistatic and other functional coatings.[2]

Quantitative Data

The following table summarizes typical properties of poly(phenylacetylene) and the expected influence of the 3-nitro substituent.

PropertyPoly(phenylacetylene) (PPA)Poly(this compound) (Expected)
Electrical Conductivity 10⁻¹⁰ to 10⁻³ S/cmPotentially higher due to the electron-withdrawing nature of the NO₂ group.
Solubility Soluble in common organic solventsExpected to be soluble in common organic solvents.
Stability Stable in airExpected to be stable in air.
Molecular Weight 2,000 to 74,000 g/mol (typical)Dependent on polymerization conditions.

Experimental Protocols

Synthesis of Poly(this compound)

This protocol is a general method for the polymerization of a substituted phenylacetylene using a Rhodium-based catalyst.

Materials:

  • This compound (monomer)

  • Rhodium(I) catalyst (e.g., [Rh(nbd)Cl]₂)

  • Co-catalyst (e.g., an amine like triethylamine)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Toluene)

  • Methanol

  • Argon or Nitrogen gas

  • Standard Schlenk line and glassware

Procedure:

  • In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the Rhodium(I) catalyst and the co-catalyst in the anhydrous solvent.

  • In a separate flask, dissolve the this compound monomer in the anhydrous solvent.

  • Transfer the monomer solution to the catalyst solution via a cannula.

  • Stir the reaction mixture at room temperature for a specified time (e.g., 24 hours).

  • Monitor the consumption of the monomer using a suitable technique like Gas Chromatography (GC).

  • After the polymerization is complete, precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as methanol, with vigorous stirring.

  • Filter the precipitated polymer.

  • Wash the polymer with fresh methanol to remove any residual monomer and catalyst.

  • Dry the polymer under vacuum to a constant weight.

Measurement of Electrical Conductivity

The electrical conductivity of the synthesized polymer can be measured using the four-probe method on a thin film of the material.

Materials:

  • Poly(this compound)

  • A suitable solvent (e.g., THF or chloroform)

  • Substrate (e.g., glass slide)

  • Spin coater

  • Four-probe conductivity measuring setup

  • Vacuum oven

Procedure:

  • Dissolve the synthesized poly(this compound) in a suitable solvent to prepare a polymer solution.

  • Clean the substrate thoroughly.

  • Deposit a thin film of the polymer solution onto the substrate using a spin coater.

  • Dry the film in a vacuum oven to remove any residual solvent.

  • Place the four-probe head onto the surface of the polymer film.

  • Apply a constant current through the outer two probes and measure the voltage across the inner two probes.

  • Calculate the sheet resistance and then the conductivity of the film using the appropriate geometric correction factors.

  • The temperature dependence of the conductivity can be measured to determine the activation energy (energy gap).[3]

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Monomer This compound in Anhydrous Solvent Polymerization Polymerization (Inert Atmosphere, RT, 24h) Monomer->Polymerization Catalyst Rh(I) Catalyst + Co-catalyst in Anhydrous Solvent Catalyst->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Product Poly(this compound) Drying->Product

Caption: Workflow for the synthesis of poly(this compound).

Structure_Property_Relationship PPA Poly(phenylacetylene) Backbone Polymer Poly(this compound) PPA->Polymer Nitro 3-Nitro Group (-NO₂) Nitro->Polymer Properties Electronic & Optical Properties Polymer->Properties influences Applications Potential Applications in Organic Electronics Properties->Applications enables

References

Application Notes and Protocols: Selective Reduction of the Nitro Group in 3-Nitrophenylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective reduction of the nitro group in 3-nitrophenylacetylene to yield 3-aminophenylacetylene is a critical transformation in organic synthesis. 3-Aminophenylacetylene is a valuable building block, particularly in the pharmaceutical industry, for the synthesis of various drug candidates and biologically active molecules. The primary challenge in this conversion lies in achieving high chemoselectivity, reducing the nitro group while preserving the reactive alkyne functionality. This document provides detailed application notes and experimental protocols for three common methods to achieve this selective reduction.

Methods Overview

Several methods have been developed for the selective reduction of nitroarenes. The choice of method often depends on factors such as substrate compatibility, desired yield, cost, and safety considerations. This document will focus on three widely used and effective methods:

  • Iron powder in the presence of an acid or ammonium salt (e.g., Fe/HCl or Fe/NH₄Cl) : A classic, robust, and cost-effective method.[1]

  • Tin(II) chloride (SnCl₂) : A mild reducing agent that is highly selective for nitro groups over other reducible functionalities.[2]

  • Catalytic Hydrogenation with Raney Nickel : A powerful reduction method that can be selective under controlled conditions.[2]

The following sections provide a comparative overview of these methods, detailed experimental protocols, and safety information.

Data Presentation: Comparison of Reduction Methods

The following table summarizes the key quantitative parameters for the selective reduction of this compound using the three different methods. Please note that yields and reaction times can vary based on the specific reaction scale and conditions.

MethodReducing AgentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Selectivity
Method 1 Iron Powder / NH₄ClEthanol/WaterReflux (~80-90)1 - 585 - 95High
Method 2 Tin(II) Chloride (SnCl₂)Ethanol / Ethyl AcetateReflux (~70-80)2 - 480 - 90Very High
Method 3 Raney Nickel / H₂Ethanol / MethanolRoom Temperature - 502 - 675 - 90Good to High

Experimental Protocols

Method 1: Reduction with Iron Powder and Ammonium Chloride

This method is a widely used, economical, and effective procedure for the large-scale synthesis of anilines.

Materials:

  • This compound

  • Iron powder (<100 mesh)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Celite

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1 equivalent).

  • Add ethanol and water (typically in a 4:1 to 5:1 ratio) to dissolve the starting material.

  • To this solution, add iron powder (3-5 equivalents) and ammonium chloride (4-5 equivalents).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-5 hours.

  • Once the starting material is consumed, filter the hot reaction mixture through a pad of Celite to remove the iron salts. Wash the filter cake with hot ethanol.

  • Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous residue, add ethyl acetate and basify with a saturated sodium bicarbonate solution to a pH of ~8.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to obtain the crude 3-aminophenylacetylene.

  • The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Method 2: Reduction with Tin(II) Chloride (SnCl₂)

This method offers high chemoselectivity and is suitable for substrates with other sensitive functional groups.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl acetate

  • 5% Sodium bicarbonate solution or 1M NaOH

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Büchner funnel and filter flask (optional)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol or ethyl acetate in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Add tin(II) chloride dihydrate (4-5 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 70-80 °C) under an inert atmosphere (e.g., nitrogen).

  • Monitor the reaction by TLC. The reaction is usually complete in 2-4 hours.

  • After completion, cool the reaction mixture to room temperature and then pour it into an ice bath.

  • Carefully add a 5% sodium bicarbonate solution or 1M NaOH with stirring until the pH is basic (pH 8-9) to precipitate tin salts.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to yield the crude 3-aminophenylacetylene.

  • Purify the product by column chromatography or vacuum distillation.

Method 3: Catalytic Hydrogenation with Raney Nickel

Catalytic hydrogenation is a clean and efficient method, but requires careful control to maintain selectivity. Raney Nickel is often preferred over Palladium on carbon (Pd/C) to avoid dehalogenation if other halogens are present, and it can be more selective for the nitro group in the presence of an alkyne under optimized conditions.[2]

Materials:

  • This compound

  • Raney Nickel (50% slurry in water)

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

  • Celite

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)

  • Magnetic stirrer

  • Filtration setup

Procedure:

  • Caution: Raney Nickel is pyrophoric when dry. Handle with care.

  • In a suitable hydrogenation vessel, add a solution of this compound (1 equivalent) in ethanol or methanol.

  • Carefully add Raney Nickel (typically 5-10% by weight of the substrate) to the reaction mixture.

  • Seal the vessel and purge with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen (typically 1-4 atm or use a hydrogen balloon) and stir the reaction mixture vigorously at room temperature or with gentle heating (up to 50 °C).

  • Monitor the reaction by TLC or by monitoring hydrogen uptake. The reaction is generally complete within 2-6 hours.

  • After the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Keep the filter cake wet with solvent to prevent ignition.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-aminophenylacetylene.

  • Purify the product as described in the previous methods.

Mandatory Visualizations

experimental_workflow cluster_start Starting Material cluster_reduction Selective Reduction cluster_workup Workup & Isolation cluster_purification Purification cluster_product Final Product start This compound method1 Method 1: Fe / NH4Cl Ethanol/Water, Reflux start->method1 Choose Method method2 Method 2: SnCl2 Ethanol, Reflux start->method2 Choose Method method3 Method 3: Raney Ni / H2 Ethanol, RT start->method3 Choose Method workup Filtration Extraction Concentration method1->workup method2->workup method3->workup purification Column Chromatography or Vacuum Distillation workup->purification product 3-Aminophenylacetylene purification->product

Caption: Experimental workflow for the selective reduction of this compound.

reaction_mechanism cluster_reactants Reactants cluster_pathway Chemoselective Reduction Pathway cluster_unreactive Preserved Functionality reactant This compound nitroso Nitroso Intermediate reactant->nitroso Reduction Step 1 alkyne Alkyne Group (Remains Intact) reactant->alkyne Selectivity reductant Reducing Agent (e.g., Fe, SnCl2, H2/Catalyst) hydroxylamine Hydroxylamine Intermediate amine 3-Aminophenylacetylene nitroso->hydroxylamine Reduction Step 2 hydroxylamine->amine Reduction Step 3

Caption: Simplified mechanism of chemoselective nitro group reduction.

Safety Precautions

  • General Handling: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3][4]

  • This compound (Starting Material): Handle with care as it is a potentially hazardous chemical.

  • 3-Aminophenylacetylene (Product): This compound is a flammable liquid and vapor, and causes skin and serious eye irritation.[3][5][6] May cause respiratory irritation.[3][6] Keep away from heat, sparks, and open flames.[3][5][6]

  • Raney Nickel: Raney Nickel is pyrophoric and can ignite spontaneously in the air when dry. Always handle as a slurry in water or solvent and do not allow it to dry. After filtration, the catalyst should be kept wet and disposed of properly.

  • Hydrogen Gas: Hydrogen is a highly flammable gas. Ensure the hydrogenation apparatus is properly assembled and leak-tested.

  • Acids and Bases: Handle concentrated acids and bases with care. Neutralization steps can be exothermic.

Conclusion

The selective reduction of the nitro group in this compound can be effectively achieved using several methods. The choice between iron powder, tin(II) chloride, or catalytic hydrogenation with Raney Nickel will depend on the specific requirements of the synthesis, including scale, cost, and the presence of other functional groups. The protocols provided in this document offer reliable procedures for obtaining the desired 3-aminophenylacetylene with good to excellent yields and high selectivity. Adherence to the safety precautions is crucial for the safe execution of these chemical transformations.

References

The Role of 3-Nitrophenylacetylene in the Synthesis of Pharmaceutical Intermediates: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Nitrophenylacetylene is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a wide array of pharmaceutical intermediates. Its structure, featuring both a reactive terminal alkyne and a nitro group on a phenyl ring, offers chemists multiple pathways for constructing complex molecular architectures. The alkyne moiety readily participates in carbon-carbon bond-forming reactions such as the Sonogashira coupling and click chemistry, while the nitro group can be readily reduced to an amine, providing a handle for further functionalization.[1][2] This unique combination of reactive sites makes this compound an important precursor in the development of novel therapeutic agents, particularly in the realm of oncology and kinase inhibitors.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates. It is intended for researchers, scientists, and professionals involved in drug discovery and development.

Application 1: Synthesis of 3-Aminophenylacetylene, a Key Intermediate for the Anticancer Drug Erlotinib

One of the most significant applications of this compound is its role as a precursor to 3-aminophenylacetylene, a key intermediate in the synthesis of Erlotinib. Erlotinib is a potent epidermal growth factor receptor (EGFR) kinase inhibitor used in the treatment of non-small cell lung cancer and pancreatic cancer. The synthesis involves the reduction of the nitro group of this compound to an amine.

Experimental Protocols

Protocol 1.1: Synthesis of this compound from m-Nitrocinnamic Acid

This protocol describes the synthesis of this compound, which can then be used in the subsequent reduction step. The process involves the bromination of m-nitrocinnamic acid, followed by dehydrobromination and decarboxylation.

*dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"];

m_nitrocinnamic_acid [label="m-Nitrocinnamic Acid"]; dibromo_intermediate [label="3-(3-nitrophenyl)-2,3-dibromopropanoic acid"]; "3_nitrophenylacetylene" [label="this compound", fillcolor="#FBBC05"];

m_nitrocinnamic_acid -> dibromo_intermediate [label="Br₂, Glacial Acetic Acid"]; dibromo_intermediate -> "3_nitrophenylacetylene" [label="DBU, DMF"]; } dot*

Fig. 1: Synthesis of this compound.

Materials:

  • m-Nitrocinnamic acid

  • Liquid bromine (Br₂)

  • Glacial acetic acid

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Petroleum ether

  • Anhydrous sodium sulfate

  • Sodium bisulfite solution

Procedure:

  • In a suitable reactor, dissolve m-nitrocinnamic acid (0.10 mol, 19.32 g) in glacial acetic acid (75 mL) and heat the mixture to 60°C with stirring.

  • Slowly add liquid bromine (0.11 mol, 17.58 g) to the reaction mixture over 1 hour.

  • Continue stirring at 60°C for an additional 2 hours.

  • After the reaction is complete, add sodium bisulfite solution until the yellow color disappears, indicating the quenching of excess bromine.

  • Cool the reaction mixture and pour it into ice water to precipitate the 3-(3-nitrophenyl)-2,3-dibromopropanoic acid intermediate.

  • Filter the solid, wash with water until neutral, and dry.

  • Dissolve the dried intermediate (0.1 mol, 35.3 g) in DMF (50 mL).

  • Add DBU (0.5 mol, 76.12 g) and heat the mixture to 90°C for 5 hours.

  • After cooling, add water and extract the product with ethyl acetate.

  • Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain crude this compound.

  • Purify the crude product by column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to yield pure this compound.[2]

Protocol 1.2: Reduction of this compound to 3-Aminophenylacetylene

This protocol details the reduction of the nitro group of this compound to form 3-aminophenylacetylene.

*dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"];

"3_nitrophenylacetylene" [label="this compound", fillcolor="#FBBC05"]; "3_aminophenylacetylene" [label="3-Aminophenylacetylene", fillcolor="#4285F4"];

"3_nitrophenylacetylene" -> "3_aminophenylacetylene" [label="Fe powder, NH₄Cl, Ethanol/Water"]; } dot*

Fig. 2: Reduction to 3-Aminophenylacetylene.

Materials:

  • This compound

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, prepare a solution of this compound (1.0 equiv) in a mixture of ethanol and water.

  • Add iron powder (3-4 equiv) and ammonium chloride (1-1.5 equiv) to the solution.

  • Heat the mixture to reflux (approximately 80-90°C) and stir vigorously for 3-5 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, filter the hot mixture through a pad of celite to remove the iron salts.

  • Wash the celite pad with hot ethanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Extract the residue with an organic solvent such as ethyl acetate, wash with water, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer to obtain crude 3-aminophenylacetylene, which can be further purified by column chromatography or distillation.

Quantitative Data Summary
StepReactantsKey Reagents/SolventsTemperatureTimeYieldReference
Synthesis of this compound m-Nitrocinnamic acid, BromineGlacial Acetic Acid, DBU, DMF60-90°C7-8 h90.2%[2]
Reduction to 3-Aminophenylacetylene This compound, Iron powderNH₄Cl, Ethanol, WaterReflux3-5 hHigh
Application in Erlotinib Synthesis and its Mechanism of Action

The synthesized 3-aminophenylacetylene is a crucial building block for the final step in the synthesis of Erlotinib. It is reacted with 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline in a nucleophilic aromatic substitution reaction to yield the final drug molecule.

Erlotinib functions by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). This blocks the downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cancer cell proliferation and survival.

Erlotinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes EGF EGF (Ligand) EGF->EGFR Binds Erlotinib Erlotinib Erlotinib->EGFR Inhibits (ATP binding site)

Fig. 3: Erlotinib's Mechanism of Action.

Application 2: Synthesis of Pyrimidine-Based Kinase Inhibitors via Sonogashira Coupling

The terminal alkyne of this compound is a versatile handle for Sonogashira cross-coupling reactions, a powerful method for forming C-C bonds between terminal alkynes and aryl or vinyl halides. This reaction is widely used in the synthesis of kinase inhibitors, many of which feature a pyrimidine core. While specific examples starting directly with this compound are proprietary, the following generalized protocol illustrates how it can be used to synthesize substituted pyrimidine intermediates.

Generalized Protocol for Sonogashira Coupling

*dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"];

"3_nitrophenylacetylene" [label="this compound", fillcolor="#FBBC05"]; halopyrimidine [label="Halogenated Pyrimidine"]; coupled_product [label="3-((pyrimidin-yl)ethynyl)nitrobenzene\n(Kinase Inhibitor Intermediate)", fillcolor="#4285F4"];

"3_nitrophenylacetylene" -> coupled_product; halopyrimidine -> coupled_product [label="Pd catalyst, Cu(I) cocatalyst, Base"]; } dot*

Fig. 4: Sonogashira Coupling Workflow.

Materials:

  • This compound

  • Halogenated pyrimidine (e.g., 2-chloro- or 2-bromopyrimidine derivative)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • A base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., argon), add the halogenated pyrimidine (1.0 equiv), palladium catalyst (0.02-0.05 equiv), and CuI (0.04-0.1 equiv).

  • Add the anhydrous solvent and the base.

  • Add this compound (1.1-1.5 equiv) to the mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60°C) until the starting materials are consumed (monitored by TLC or GC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent and filter to remove the amine salt.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired pyrimidine-alkyne conjugate.

This intermediate can then be further elaborated, for example, by reducing the nitro group and performing subsequent reactions to generate a library of potential kinase inhibitors.

Conclusion

This compound is a highly valuable and versatile starting material in the synthesis of pharmaceutical intermediates. Its dual functionality allows for a range of chemical transformations, including the straightforward reduction to 3-aminophenylacetylene for use in the synthesis of established drugs like Erlotinib, and participation in powerful C-C bond-forming reactions like the Sonogashira coupling to create novel kinase inhibitor scaffolds. The protocols and data presented herein demonstrate the practical utility of this compound for researchers and professionals in the field of drug discovery and development.

References

Application Notes and Protocols for Click Chemistry Reactions with 3-Nitrophenylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving 3-nitrophenylacetylene. The protocols detailed below are foundational and may require optimization for specific applications.

Introduction

The copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition of azides and terminal alkynes, commonly known as "click chemistry," is a powerful and versatile method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1] This reaction is characterized by its high efficiency, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[2][3] The resulting 1,2,3-triazole core is a stable and rigid scaffold that can mimic the properties of an amide bond and participate in various non-covalent interactions, rendering it a privileged structure in medicinal chemistry.[4]

This compound is a valuable building block in click chemistry. The presence of the electron-withdrawing nitro group can influence the electronic properties of the resulting triazole, potentially modulating its biological activity. Furthermore, the nitro group serves as a versatile functional handle that can be readily reduced to an amine, providing a vector for further molecular elaboration.[5]

General Experimental Workflow

The copper-catalyzed azide-alkyne cycloaddition reaction typically follows a straightforward workflow. The process begins with the dissolution of the azide and this compound in a suitable solvent, followed by the addition of a copper catalyst and, if necessary, a reducing agent and a stabilizing ligand. The reaction progress is monitored by an appropriate analytical technique, and upon completion, the product is isolated and purified.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Dissolve Azide and This compound in Solvent Addition Add Catalyst to Reagent Mixture Reagents->Addition Catalyst Prepare Catalyst System: Cu(I) source, (Reducing Agent), (Ligand) Catalyst->Addition Monitoring Monitor Reaction (TLC, LC-MS, etc.) Addition->Monitoring Quench Quench Reaction (e.g., with water or buffer) Monitoring->Quench Upon Completion Extraction Extract with Organic Solvent Quench->Extraction Purification Purify Product (Crystallization, Chromatography) Extraction->Purification

Figure 1: General experimental workflow for CuAAC reactions.

Key Parameters for Optimization

The success and efficiency of a click reaction with this compound can be influenced by several factors. Optimization of these parameters is often necessary to achieve high yields and purity.

G cluster_params Optimization Parameters Reaction_Outcome Optimal Reaction (High Yield, Purity) Catalyst Copper Source (Cu(I) vs. Cu(II) + Reductant) Catalyst->Reaction_Outcome Ligand Ligand (e.g., TBTA, THPTA) Stabilizes Cu(I) Ligand->Reaction_Outcome Solvent Solvent (Polarity, Protic/Aprotic) Solvent->Reaction_Outcome Temperature Temperature (Room Temp. vs. Heating) Temperature->Reaction_Outcome Concentration Concentration of Reactants Concentration->Reaction_Outcome

Figure 2: Key parameters for optimizing CuAAC reactions.

Experimental Protocols

The following protocols are provided as a starting point for performing CuAAC reactions with this compound. Note: These are model protocols based on reactions with structurally similar alkynes and may require optimization.

Protocol 1: Standard CuAAC Reaction using CuSO₄ and Sodium Ascorbate

This protocol utilizes a common and robust catalyst system generated in situ from copper(II) sulfate and sodium ascorbate.

Materials:

  • This compound

  • Organic Azide (e.g., Benzyl Azide)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Solvent (e.g., a 1:1 mixture of t-butanol and water)

  • Deionized Water

  • Organic Solvent for extraction (e.g., Ethyl Acetate)

  • Brine

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and the organic azide (1.05 eq.) in the chosen solvent system (e.g., t-butanol/water, 1:1 v/v) to a concentration of approximately 0.1 M with respect to the alkyne.

  • In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate (e.g., 1 M).

  • In another vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 2 M).

  • To the stirred solution of the alkyne and azide, add the copper(II) sulfate solution (typically 1-5 mol%).

  • Add the sodium ascorbate solution (typically 5-10 mol%). The reaction mixture may change color.

  • Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: One-Pot Synthesis from an Organic Halide

Materials:

  • Organic Halide (e.g., Benzyl Bromide)

  • Sodium Azide (NaN₃)

  • This compound

  • Copper(I) Iodide (CuI)

  • Solvent (e.g., DMF/water or a biomass-derived solvent like Cyrene™)[6][7]

  • Base (optional, e.g., triethylamine)[7]

  • Deionized Water

  • Organic Solvent for extraction (e.g., Ethyl Acetate)

Procedure:

  • Azide Formation: In a reaction vessel, dissolve the organic halide (1.0 eq.) and sodium azide (1.1-1.5 eq.) in the chosen solvent (e.g., DMF/water).[6]

  • Heat the mixture (e.g., to 75-90°C) and stir until the halide is consumed (monitor by TLC).[6][7]

  • Click Reaction: Cool the reaction mixture to room temperature.

  • Add this compound (1.0 eq.) and the copper(I) catalyst (e.g., CuI, 1-5 mol%).[7] A base such as triethylamine may be added to facilitate the reaction.[7]

  • Stir the reaction at room temperature or with gentle heating (e.g., 30°C) until the starting materials are consumed (monitor by TLC or LC-MS).[7]

  • Work-up and purify the product as described in Protocol 1.

Data Presentation

The following tables summarize typical reaction conditions and yields for CuAAC reactions. The data presented here are for the model reaction between phenylacetylene and benzyl azide and should serve as a reference for optimizing reactions with this compound.

Table 1: Comparison of Catalyst Systems for the Synthesis of 1-Benzyl-4-phenyl-1H-1,2,3-triazole

EntryCopper SourceReducing AgentLigandSolventTemp. (°C)Time (h)Yield (%)Reference
1CuSO₄·5H₂O (10 mol%)Sodium Ascorbate (30 mol%)NoneGA/TMG50399[8]
2CuSO₄·5H₂O (10 mol%)NoneNoneAsc/ChClRT2497[8]
3CuI (1 mol%)NoneNoneCyrene™301284[9]
4Cu/C (heterogeneous)NoneNoneDCM110~2 min>99[10]

*GA/TMG = Glycolic acid/trimethylglycine; Asc/ChCl = L-ascorbic acid/choline chloride; DCM = Dichloromethane; RT = Room Temperature.

Table 2: Scope of a One-Pot CuAAC Reaction in Cyrene™

EntryAzide PrecursorAlkyneTime (h)Yield (%)Reference
1Benzyl bromidePhenylacetylene1284[9]
2Allyl bromidePhenylacetylene1296[9]
3Benzyl bromide1-Ethynyl-4-fluorobenzene1287[9]

Purification and Characterization

Purification:

  • Crystallization: Crude triazole products are often solids and can be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes).

  • Column Chromatography: For non-crystalline products or to remove persistent impurities, column chromatography on silica gel is effective. A gradient of ethyl acetate in hexanes is a common eluent system.

  • Washing: In some cases, washing the crude product with a solvent in which the impurities are soluble but the product is not can be an effective purification step.

Characterization:

The structure and purity of the synthesized 1,2,3-triazoles can be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the triazole product. The proton on the triazole ring typically appears as a singlet in the ¹H NMR spectrum.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the product, confirming its identity.

  • Infrared (IR) Spectroscopy: Can be used to identify characteristic functional groups in the molecule.

  • Melting Point: A sharp melting point is indicative of a pure crystalline compound.

Safety Considerations

  • Azides: Organic azides, especially those of low molecular weight, can be explosive. Handle with care, avoid heat and shock, and use appropriate personal protective equipment (PPE).

  • Copper Salts: Copper salts can be toxic. Avoid inhalation and skin contact.

  • Solvents: Use solvents in a well-ventilated fume hood.

By following these guidelines and protocols, researchers can effectively utilize this compound in click chemistry reactions for the synthesis of novel 1,2,3-triazole derivatives for applications in drug discovery and other scientific disciplines.

References

Application Notes and Protocols for the Functionalization of Polymers with 3-Nitrophenylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of polymers with specific moieties is a cornerstone of modern materials science and drug delivery. 3-Nitrophenylacetylene is a bifunctional molecule of significant interest, featuring a terminal alkyne for versatile "click chemistry" conjugation and a nitroaromatic group. The nitro group can serve as a handle for further chemical modification or act as a hypoxia-responsive element in targeted drug delivery systems.[1] This document provides detailed application notes and protocols for the functionalization of polymers with this compound, focusing on the widely used copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

The protocols detailed herein utilize azide-terminated polyethylene glycol (PEG-N3) as a representative polymer due to its biocompatibility and prevalence in drug delivery research.[2] However, the principles can be adapted for other azide-functionalized polymers.

Key Applications

  • Drug Delivery: The nitro group can be reduced to an amine, providing a point of attachment for therapeutic agents. Furthermore, the hypoxic conditions often found in tumor microenvironments can trigger the reduction of the nitro group, leading to the cleavage of a linker and site-specific drug release.[1][3]

  • Biomaterial Engineering: The introduction of the nitrophenyl group can modify the physicochemical properties of polymers, such as hydrophobicity and electronic characteristics.

  • Diagnostics: The nitro group can be a precursor to a fluorescent amine, enabling the development of imaging agents.

Experimental Protocols

Protocol 1: Synthesis of Azide-Terminated Polyethylene Glycol (PEG-N3)

This protocol describes the conversion of hydroxyl-terminated PEG to azide-terminated PEG (PEG-N3) via a two-step process involving mesylation followed by azide substitution.

Materials:

  • Polyethylene glycol (PEG), hydroxy-terminated (e.g., Mn = 2000 g/mol )

  • Triethylamine (NEt3)

  • Methanesulfonyl chloride (MsCl)

  • Sodium azide (NaN3)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether, cold

  • Magnesium sulfate (MgSO4), anhydrous

  • Round-bottom flasks, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Mesylation of PEG:

    • Dissolve PEG (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath.

    • Add triethylamine (2.5 equivalents) dropwise to the solution.

    • Slowly add methanesulfonyl chloride (2.2 equivalents) to the stirring solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC (thin-layer chromatography).

    • Once the reaction is complete, wash the organic phase with brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Precipitate the product by adding the concentrated solution to cold diethyl ether.

    • Collect the white solid (PEG-OMs) by filtration and dry under vacuum.

  • Azidation of PEG-OMs:

    • Dissolve the dried PEG-OMs (1 equivalent) in anhydrous DMF.

    • Add sodium azide (5 equivalents) to the solution.

    • Heat the reaction mixture to 80-90°C and stir for 24 hours.

    • After cooling to room temperature, precipitate the polymer by adding the reaction mixture to cold diethyl ether.

    • Collect the precipitate by filtration and wash with fresh diethyl ether to remove residual DMF and salts.

    • For further purification, dissolve the polymer in deionized water and dialyze against deionized water for 48 hours using an appropriate molecular weight cutoff (MWCO) membrane.[4]

    • Lyophilize the dialyzed solution to obtain pure PEG-N3 as a white powder.

Protocol 2: CuAAC "Click" Reaction of PEG-N3 with this compound

This protocol details the covalent attachment of this compound to PEG-N3.

Materials:

  • PEG-N3 (from Protocol 1)

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other suitable ligand

  • N,N-Dimethylformamide (DMF) or a mixture of DMF and water

  • Diethyl ether, cold

  • Dialysis membrane (appropriate MWCO)

Procedure:

  • In a flask, dissolve PEG-N3 (1 equivalent) and this compound (1.5 equivalents) in DMF.

  • In a separate vial, prepare the catalyst solution by dissolving CuSO4·5H2O (0.1 equivalents) and TBTA (0.1 equivalents) in DMF.

  • Add the catalyst solution to the polymer solution and stir.

  • Prepare a fresh solution of sodium ascorbate (0.5 equivalents) in water or DMF and add it to the reaction mixture to initiate the click reaction.

  • Stir the reaction at room temperature for 24 hours under an inert atmosphere.

  • Monitor the reaction progress by FT-IR (disappearance of the azide peak at ~2100 cm⁻¹) and ¹H NMR.

  • Upon completion, precipitate the functionalized polymer by adding the reaction mixture to cold diethyl ether.

  • Collect the precipitate by filtration and wash with diethyl ether.

  • To remove the copper catalyst and other small molecules, dissolve the polymer in deionized water and dialyze against a 1% EDTA solution for 24 hours, followed by dialysis against deionized water for another 48 hours, with frequent water changes.[4]

  • Lyophilize the purified solution to obtain the this compound functionalized PEG (PEG-NPA) as a pale yellow solid.

Data Presentation

Quantitative data from the characterization of the starting materials and the final functionalized polymer should be summarized for clarity. The following tables provide a template for presenting such data.

Table 1: Summary of Polymer Characteristics

Polymer SampleMolecular Weight (Mn, g/mol )Polydispersity Index (PDI)Degree of Azide Functionalization (%)
HO-PEG-OH20001.05-
PEG-N3~20001.06>95%

Degree of functionalization can be determined by ¹H NMR spectroscopy by comparing the integration of the terminal methylene protons adjacent to the azide group with the repeating ethylene glycol units.[5][6]

Table 2: Characterization Data for this compound Functionalized PEG (PEG-NPA)

Characterization TechniqueKey Observations
¹H NMR Appearance of new aromatic proton signals from the nitrophenyl group (typically in the δ 7.5-8.5 ppm range). Disappearance of the signal corresponding to the methylene protons adjacent to the azide group and appearance of a new signal for the methylene protons adjacent to the newly formed triazole ring.[7]
FT-IR Disappearance of the characteristic azide peak at ~2100 cm⁻¹. Appearance of new peaks corresponding to the nitro group (typically around 1530 and 1350 cm⁻¹) and the aromatic ring.
UV-Vis Spectroscopy Appearance of a new absorption band characteristic of the nitrophenyl group.
GPC/SEC No significant change in molecular weight distribution, indicating no chain cleavage or cross-linking during functionalization.

Visualizations

Experimental Workflow

The overall experimental workflow for the synthesis of this compound functionalized PEG is depicted below.

experimental_workflow PEG HO-PEG-OH Mesylation Mesylation (MsCl, NEt3) PEG->Mesylation PEG_OMs PEG-OMs Mesylation->PEG_OMs Azidation Azidation (NaN3) PEG_OMs->Azidation PEG_N3 PEG-N3 Azidation->PEG_N3 CuAAC CuAAC Click Reaction (CuSO4, NaAsc, Ligand) PEG_N3->CuAAC NPA This compound NPA->CuAAC PEG_NPA PEG-NPA CuAAC->PEG_NPA Purification Purification (Dialysis) PEG_NPA->Purification Final_Product Purified PEG-NPA Purification->Final_Product

Caption: Workflow for PEG functionalization.

Conceptual Signaling Pathway for Hypoxia-Activated Drug Release

This diagram illustrates the conceptual mechanism of action for a polymer-drug conjugate designed for hypoxia-activated drug delivery. The nitroaromatic moiety acts as a trigger for drug release in the low-oxygen environment characteristic of solid tumors.

hypoxia_pathway cluster_circulation Systemic Circulation (Normoxia) cluster_tumor Tumor Microenvironment (Hypoxia) Prodrug_Circ Polymer-Linker(NO2)-Drug Conjugate (Stable) Prodrug_Tumor Polymer-Linker(NO2)-Drug Conjugate Prodrug_Circ->Prodrug_Tumor Tumor Targeting (EPR Effect) Reduction Reduction of Nitro Group (NO2 -> NH2) Prodrug_Tumor->Reduction Nitroreductase Nitroreductase Enzymes Nitroreductase->Reduction Cleavage Linker Cleavage Reduction->Cleavage Drug_Release Active Drug Release Cleavage->Drug_Release Polymer_Carrier Polymer Carrier Cleavage->Polymer_Carrier Cell_Death Cellular Apoptosis Drug_Release->Cell_Death

Caption: Hypoxia-activated drug release concept.

References

Troubleshooting & Optimization

Technical Support Center: Sonogashira Coupling of 3-Nitrophenylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the Sonogashira coupling of 3-nitrophenylacetylene.

Troubleshooting Guide & FAQs

This section addresses common issues and provides actionable solutions for overcoming low yields and side reactions.

Q1: My Sonogashira coupling of this compound with an aryl bromide is giving a low yield. What are the most likely causes?

Low yields in this specific coupling are often attributed to the electron-deficient nature of both coupling partners. The nitro group on the phenylacetylene ring deactivates the alkyne, making it less nucleophilic. If the aryl bromide also contains electron-withdrawing groups, the reaction can be particularly challenging.

Key Troubleshooting Steps:

  • Catalyst System Evaluation: The choice of palladium catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be optimal. Consider using more electron-rich and bulky phosphine ligands which can promote the rate-limiting oxidative addition step.[1]

  • Base Selection: The base plays a crucial role in the deprotonation of the terminal alkyne. Amine bases like triethylamine (TEA) or diisopropylamine (DIPA) are common, but for challenging substrates, stronger, non-nucleophilic bases might be required.[2]

  • Solvent Effects: The polarity of the solvent can significantly influence the reaction rate and yield. While aprotic polar solvents like DMF and acetonitrile are frequently used, in some cases, less polar solvents like toluene have been shown to be effective, potentially by preventing the displacement of essential ligands from the palladium center.

  • Reaction Temperature: For less reactive aryl bromides, higher reaction temperatures may be necessary to facilitate the oxidative addition.[3] However, this must be balanced with the potential for catalyst decomposition and increased side reactions.

Q2: I am observing a significant amount of homocoupling (Glaser coupling) of this compound. How can I minimize this side reaction?

Homocoupling is a common side reaction in Sonogashira couplings, particularly when using a copper(I) co-catalyst, as it can promote the oxidative dimerization of the alkyne.[3]

Strategies to Reduce Homocoupling:

  • Copper-Free Conditions: The most direct way to avoid Glaser coupling is to perform the reaction in the absence of a copper co-catalyst. Numerous copper-free Sonogashira protocols have been developed.[4]

  • Thorough Degassing: Oxygen promotes the oxidative homocoupling of acetylenes. It is crucial to rigorously degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.

  • Slow Addition of Alkyne: Adding the this compound slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.

Q3: What are the recommended starting conditions for a Sonogashira coupling of this compound with an electron-deficient aryl iodide?

For the coupling of an electron-deficient alkyne with an electron-deficient aryl iodide, the following conditions can serve as a good starting point. Aryl iodides are generally more reactive than aryl bromides in Sonogashira couplings.[3]

ParameterRecommendationRationale
Palladium Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)A common and effective pre-catalyst.
Copper Co-catalyst CuI (1-3 mol%)To activate the alkyne, but consider copper-free if homocoupling is an issue.
Ligand PPh₃ (if not using a pre-formed complex)Provides stability to the palladium center.
Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 equivalents)Common and effective amine bases.
Solvent DMF or AcetonitrilePolar aprotic solvents that are generally good for Sonogashira reactions.
Temperature Room Temperature to 50 °CAryl iodides are more reactive and may not require high temperatures.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent catalyst degradation and homocoupling.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for Sonogashira couplings involving electron-deficient substrates, providing a basis for comparison and optimization.

Table 1: Sonogashira Coupling of Various Aryl Halides with Phenylacetylene [5]

EntryAryl HalideBaseSolventTime (h)Yield (%)
14-IodoanisoleEt₃NDMF195
24-IodonitrobenzeneEt₃NDMF0.598
34-BromoacetophenoneEt₃NDMF392
44-ChlorobenzonitrileEt₃NDMF685

Table 2: Catalyst and Base Optimization for the Coupling of Iodobenzene and Phenylacetylene

EntryCatalyst (mol%)Base (mmol)SolventTemperature (°C)Yield (%)
1Pd/CuFe₂O₄ (3)K₂CO₃ (4)EtOH7092
2Pd/CuFe₂O₄ (3)Cs₂CO₃ (4)EtOH7095
3Pd/CuFe₂O₄ (3)Et₃N (4)EtOH7078
4Pd/CuFe₂O₄ (3)K₂CO₃ (4)H₂O7065

Experimental Protocols

General Procedure for the Sonogashira Coupling of this compound with an Aryl Halide:

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), copper(I) iodide (1-3 mol%, if applicable), and the aryl halide (1.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent and Base Addition: Add the degassed solvent (e.g., DMF or THF, 5 mL) and the base (e.g., triethylamine, 2.5 mmol) via syringe.

  • Alkyne Addition: Add a solution of this compound (1.2 mmol) in the same degassed solvent (2 mL) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature to 80 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of Celite to remove the catalyst.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for Low Yields in Sonogashira Coupling

Troubleshooting_Workflow Start Low Yield Observed Check_Catalyst Evaluate Catalyst System (Pd source, ligand) Start->Check_Catalyst Check_Base Assess Base (Strength, Type) Start->Check_Base Check_Solvent Investigate Solvent Effects (Polarity) Start->Check_Solvent Check_Temp Optimize Reaction Temperature Start->Check_Temp Homocoupling Significant Homocoupling? Start->Homocoupling Success Improved Yield Check_Catalyst->Success Check_Base->Success Check_Solvent->Success Check_Temp->Success Copper_Free Switch to Copper-Free Conditions Homocoupling->Copper_Free Yes Degas Improve Degassing Protocol Homocoupling->Degas Yes Slow_Addition Implement Slow Alkyne Addition Homocoupling->Slow_Addition Yes Homocoupling->Success No Copper_Free->Success Degas->Success Slow_Addition->Success

Caption: Troubleshooting workflow for low Sonogashira yields.

Generalized Sonogashira Catalytic Cycle

Sonogashira_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Pd_Alkyne R¹-Pd(II)L₂-C≡CR² Transmetal->Pd_Alkyne RedElim Reductive Elimination Pd_Alkyne->RedElim RedElim->Pd0 Product R¹-C≡C-R² RedElim->Product Cu_Cycle Copper Cycle Cu_Acetylide Cu-C≡C-R² Cu_Cycle->Cu_Acetylide Alkyne H-C≡C-R² Alkyne->Cu_Cycle Base, CuI Cu_Acetylide->Transmetal

Caption: Simplified Sonogashira catalytic cycle.

References

Technical Support Center: 3-Nitrophenylacetylene Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to prevent homocoupling side reactions when working with 3-nitrophenylacetylene.

Frequently Asked Questions (FAQs)

Q1: What is the primary homocoupling side reaction observed with this compound?

A1: The most common side reaction is the oxidative homocoupling of this compound to form 1,4-bis(3-nitrophenyl)-1,3-butadiyne. This reaction is commonly known as the Glaser or Glaser-Hay coupling.[1][2]

Q2: What are the main causes of this homocoupling side reaction?

A2: The primary causes of Glaser-Hay homocoupling are the presence of oxygen and the use of a copper(I) co-catalyst, which is common in traditional Sonogashira coupling reactions.[1][3] Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, which is a key step in the unwanted homocoupling pathway.[3][4]

Q3: Why is this compound particularly susceptible to this issue?

A3: As an electron-deficient alkyne due to the nitro group, this compound can have altered reactivity in coupling reactions. While specific studies on its susceptibility are varied, electron-deficient alkynes can sometimes favor homocoupling under non-optimized conditions. However, they are generally reactive substrates in well-controlled cross-coupling protocols.[5]

Q4: What are the main strategies to prevent homocoupling?

A4: The key strategies revolve around eliminating the factors that cause oxidative coupling:

  • Rigorous Exclusion of Oxygen: Employing inert atmosphere techniques is crucial.[3]

  • Copper-Free Protocols: Performing the Sonogashira reaction without a copper co-catalyst is a highly effective method to prevent Glaser coupling.[1][3]

  • Optimized Reaction Conditions: Fine-tuning the catalyst, ligand, base, and solvent system can significantly favor the desired cross-coupling pathway.[6]

  • Slow Addition of Alkyne: Adding this compound slowly to the reaction mixture keeps its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[3]

Troubleshooting Guide

Problem: My reaction is producing a significant amount of the homocoupled 1,4-bis(3-nitrophenyl)-1,3-butadiyne byproduct.

Question Possible Cause & Explanation Recommended Solution
1. Are you using a copper co-catalyst? The Cu(I) catalyst is a primary driver of Glaser homocoupling.[1]Switch to a copper-free Sonogashira protocol. This is the most effective way to eliminate this side reaction. See Experimental Protocol 2 for a detailed method.
2. How rigorously are you excluding oxygen? Oxygen is the oxidant required for the dimerization of the copper-acetylide intermediate.[3][4] Insufficient degassing or a poor inert atmosphere seal allows this unwanted reaction to occur.Improve inert atmosphere techniques. Ensure all solvents are thoroughly degassed using at least three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes. Use Schlenk line techniques or a glovebox for the entire reaction setup.[3]
3. How are you adding the this compound? Adding the alkyne all at once creates a high concentration, which can increase the rate of the bimolecular homocoupling reaction relative to the cross-coupling.Use a syringe pump for slow addition. Dissolve the this compound in a degassed solvent and add it to the reaction mixture over several hours. This keeps the alkyne concentration low and favors the cross-coupling pathway.[3]
4. Have you optimized your base and solvent? The base and solvent system is critical. Some amine bases can also promote side reactions if not chosen carefully or if they are not of high purity (e.g., containing water or oxygen).Screen different bases and solvents. Consider using a less coordinating solvent than THF, such as toluene or dioxane, with an amine like triethylamine or diisopropylethylamine. Ensure the amine is freshly distilled and dry.[7]
5. Could your palladium catalyst or ligand be suboptimal? The choice of ligand on the palladium center can influence the relative rates of the desired cross-coupling versus the side reactions.Experiment with different phosphine ligands. Bulky, electron-rich phosphine ligands can sometimes accelerate the reductive elimination step in the Sonogashira cycle, outcompeting the homocoupling pathway.[3][8]

Data Presentation: Impact of Copper on Homocoupling

The amount of copper co-catalyst can dramatically influence the ratio of the desired Sonogashira cross-coupling product to the undesired Glaser homocoupling byproduct. The following data, adapted from a study on a supported catalyst system, illustrates this trend.

Table 1: Effect of Copper Catalyst Concentration on Product Selectivity

EntryPd Catalyst : Cu₂O Catalyst (Weight Ratio)Sonogashira Product (%)Glaser Product (%)
11 : 21189
21 : 27129
31 : 18020
417 : 11000

Data adapted from a study on continuous-flow Sonogashira reactions, demonstrating a clear trend where reducing the relative amount of copper significantly suppresses Glaser homocoupling.[9]

Experimental Protocols

Protocol 1: Optimized Copper-Catalyzed Sonogashira Reaction

This protocol is designed to minimize homocoupling when a copper co-catalyst is used. The key is the rigorous exclusion of oxygen and the slow addition of the alkyne.

Reagents & Equipment:

  • Aryl halide (e.g., 1-iodo-4-bromobenzene) (1.0 mmol)

  • This compound (1.1 mmol)

  • PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N), freshly distilled and degassed (10 mL)

  • Toluene, anhydrous and degassed (10 mL)

  • Schlenk flask, syringe pump, argon or nitrogen line

Procedure:

  • To a dry Schlenk flask under argon, add the aryl halide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed toluene (10 mL) and degassed triethylamine (10 mL) via cannula or a gas-tight syringe.

  • Stir the mixture at room temperature for 15 minutes.

  • In a separate flask, dissolve this compound (1.1 mmol) in 5 mL of degassed toluene.

  • Using a syringe pump, add the alkyne solution to the reaction mixture dropwise over 2 hours.

  • Heat the reaction to the desired temperature (e.g., 60 °C) and monitor its progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with saturated aq. NH₄Cl solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Reaction

This is the recommended method for completely avoiding Glaser-Hay homocoupling.

Reagents & Equipment:

  • Aryl halide (e.g., 1-iodo-4-bromobenzene) (1.0 mmol)

  • This compound (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%) or other suitable ligand

  • Cesium carbonate (Cs₂CO₃) or another suitable base (2.0 mmol)

  • N,N-Dimethylformamide (DMF), anhydrous and degassed (10 mL)

  • Schlenk flask, argon or nitrogen line

Procedure:

  • To a dry Schlenk flask under argon, add the aryl halide (1.0 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and Cs₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed DMF (10 mL) via cannula or a gas-tight syringe.

  • Add the this compound (1.2 mmol) directly to the mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor progress by TLC or GC/MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water (3x) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

CompetingPathways cluster_sonogashira Desired Sonogashira Pathway cluster_glaser Undesired Glaser Homocoupling Start Pd(0)L2 + Ar-X OxAdd Oxidative Addition Start->OxAdd Pd_II_Complex Ar-Pd(II)-X(L2) OxAdd->Pd_II_Complex Transmetalation Transmetalation Pd_II_Complex->Transmetalation Alkyne This compound (R-C≡C-H) Cu_Acetylide Cu-C≡C-R Alkyne->Cu_Acetylide Cu_I Cu(I) Cu_I->Cu_Acetylide Base Base Base->Cu_Acetylide Cu_Acetylide->Transmetalation Oxidation Oxidation (O2) Cu_Acetylide->Oxidation Pd_Alkyne_Complex Ar-Pd(II)-C≡C-R(L2) Transmetalation->Pd_Alkyne_Complex Reductive_Elim Reductive Elimination Pd_Alkyne_Complex->Reductive_Elim Reductive_Elim->Start Regenerates Pd(0) Product Ar-C≡C-R (Cross-Coupled Product) Reductive_Elim->Product Dimerization Dimerization Oxidation->Dimerization Homocoupled_Product R-C≡C-C≡C-R (Homocoupled Dimer) Dimerization->Homocoupled_Product TroubleshootingWorkflow Start Significant Homocoupling Detected in Reaction CheckCopper Are you using a Cu(I) co-catalyst? Start->CheckCopper CheckOxygen Are inert atmosphere conditions rigorous? CheckCopper->CheckOxygen No GoCopperFree ACTION: Switch to a Copper-Free Protocol (See Protocol 2) CheckCopper->GoCopperFree Yes CheckAddition How was the alkyne added? CheckOxygen->CheckAddition Yes ImproveInert ACTION: Improve Degassing (Freeze-Pump-Thaw) & Use Schlenk/Glovebox CheckOxygen->ImproveInert No SlowAddition ACTION: Use Syringe Pump for Slow Addition of Alkyne Over 2-4 Hours CheckAddition->SlowAddition All at once Optimize FURTHER OPTIMIZATION: Screen Ligands, Bases, and Solvents CheckAddition->Optimize Slowly

References

Technical Support Center: Purification of 3-Nitrophenylacetylene Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products derived from 3-nitrophenylacetylene.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound that require subsequent purification?

A1: The most prevalent reaction is the Sonogashira cross-coupling, where this compound is coupled with aryl or vinyl halides to form unsymmetrical diarylacetylenes or enynes.[1][2] This reaction is fundamental in constructing complex molecular frameworks for pharmaceuticals and materials science.

Q2: What are the typical impurities encountered in the reaction products of this compound?

A2: Common impurities include:

  • Homocoupled byproducts: Diynes resulting from the coupling of two molecules of this compound (a Glaser or Hay coupling product) are a significant impurity.[3][4]

  • Unreacted starting materials: Residual this compound and the corresponding aryl/vinyl halide may remain.

  • Catalyst residues: Palladium and copper catalysts used in Sonogashira couplings can contaminate the product.[3]

  • Solvents and reagents: Solvents, bases (e.g., triethylamine, piperidine), and other additives can be present in the crude product.[4][5]

  • Side-reaction products: Depending on the specific reaction conditions, other side products may form. For nitro-containing compounds, dehydration of intermediates can sometimes occur, especially on acidic silica gel.[6]

Q3: Which purification techniques are most effective for products of this compound reactions?

A3: The primary purification methods are:

  • Flash Column Chromatography: This is a widely used technique to separate the desired product from impurities with different polarities.[3][7][8]

  • Recrystallization: This method is effective for obtaining highly pure crystalline solids, especially after an initial purification by chromatography.[5]

  • Washing/Extraction: A simple aqueous workup is typically the first step to remove water-soluble impurities and catalyst residues.[7][8]

Q4: How can I assess the purity of my purified product?

A4: The purity of this compound reaction products can be reliably determined using the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the main product and detecting non-volatile impurities.[9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for identifying and quantifying volatile impurities and byproducts.[11][12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying impurities.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the progress of a reaction and the effectiveness of purification steps.[3]

Troubleshooting Guides

Flash Column Chromatography

Problem 1: My product is streaking or showing tailing on the TLC plate and column.

  • Possible Cause: The compound may be too polar for the chosen solvent system, or it might be interacting strongly with the acidic silica gel. Nitro-containing compounds can be particularly polar.[14] Overloading the column can also cause this issue.

  • Suggested Solution:

    • Increase the polarity of the eluent gradually.

    • Add a small amount (0.1-1%) of a modifier like triethylamine to the mobile phase to neutralize the acidic sites on the silica gel, which can improve the peak shape for basic or sensitive compounds.[6]

    • Ensure the sample is loaded in a minimal amount of solvent.

    • Consider using a different stationary phase, such as neutral or basic alumina, if the compound is sensitive to silica.[6]

Problem 2: I cannot separate my desired product from a close-running impurity.

  • Possible Cause: The impurity may have a very similar polarity to your product. A common culprit in Sonogashira reactions is the homocoupled diyne byproduct, which can be difficult to separate.[3]

  • Suggested Solution:

    • Optimize the solvent system. A common mobile phase for these types of compounds is a mixture of hexane and ethyl acetate.[7][15] Experiment with different ratios to maximize separation.

    • Try a different solvent system altogether. For example, dichloromethane/hexane or toluene/hexane might offer different selectivity.

    • If the impurity is the homocoupled product, modifying the reaction conditions to minimize its formation (e.g., using a hydrogen atmosphere) can be beneficial.[4]

Recrystallization

Problem 1: My compound will not crystallize from the chosen solvent.

  • Possible Cause: The compound may be too soluble in the solvent even at low temperatures, or the solution may not be sufficiently saturated. Impurities can also sometimes inhibit crystallization.

  • Suggested Solution:

    • Choose a solvent or solvent system in which the product has high solubility at high temperatures and low solubility at low temperatures. For diarylacetylenes, solvent systems like toluene/isopropanol or ethanol are often effective.[5]

    • Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.

    • If the product is an oil, it may be necessary to purify it further by chromatography to remove impurities that are preventing crystallization.

Problem 2: The recrystallized product is still impure.

  • Possible Cause: The chosen solvent may not be effectively excluding the impurities. The cooling process might be too rapid, causing impurities to be trapped in the crystal lattice.

  • Suggested Solution:

    • Ensure the correct solvent is being used, where the impurity is either very soluble or very insoluble.

    • Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of a more ordered and pure crystal lattice.

    • A second recrystallization step may be necessary to achieve the desired level of purity.

Quantitative Data

The following table summarizes typical yields and purification outcomes for Sonogashira reactions involving nitrophenylacetylenes.

Product TypePurification MethodTypical YieldPurityReference
Unsymmetrical DiarylacetylenesFlash Chromatography (Hexane/Ethyl Acetate)69-99%>95%[7]
Aryl-Pyridyl EthynesSilica Gel Chromatography94%Analytically Pure[4]
ArylpropynesNot specified85-94%Not specified[16]
1-(2-(4-Nitrophenyl)ethynyl)naphthaleneFlash Chromatography98%>98% (by NMR)[7]
1-Nitro-4-(phenylethynyl)benzeneFlash Chromatography97-99%>98% (by NMR)[7]

Experimental Protocols

General Protocol for Aqueous Workup of a Sonogashira Reaction
  • After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.

  • If a solid catalyst is used, filter the mixture through a pad of Celite® and wash the pad with an organic solvent such as ethyl acetate.[7]

  • Transfer the filtrate to a separatory funnel.

  • Add water and extract the product into an organic solvent (e.g., ethyl acetate) three times.[7]

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[7][8]

  • Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator to obtain the crude product.

Detailed Protocol for Flash Column Chromatography
  • Select the Solvent System: Based on TLC analysis, choose a solvent system that provides good separation (ΔRf > 0.2) between the desired product and impurities. A common starting point is a mixture of hexane and ethyl acetate.[7][15]

  • Pack the Column:

    • Prepare a slurry of silica gel (60-200 mesh) in the initial, less polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the mobile phase or a suitable volatile solvent (e.g., dichloromethane).

    • Carefully apply the sample to the top of the column.

  • Elute and Collect Fractions:

    • Begin elution with the chosen mobile phase, gradually increasing the polarity if a gradient elution is required.

    • Collect fractions and monitor their composition by TLC.

  • Isolate the Product:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified product.

Protocol for Recrystallization
  • Choose a Solvent: Select a solvent or solvent pair in which the compound is soluble when hot but sparingly soluble when cold.

  • Dissolve the Crude Product: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallize: Allow the hot solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolate Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash and Dry: Wash the crystals with a small amount of cold solvent and then allow them to dry completely.

Visualizations

Experimental_Workflow cluster_reaction Reaction & Workup cluster_purification Purification cluster_analysis Analysis & Final Product Reaction Sonogashira Reaction Workup Aqueous Workup Reaction->Workup Column Column Chromatography Workup->Column Recrystal Recrystallization Column->Recrystal Purity Purity Analysis (HPLC/GC-MS/NMR) Recrystal->Purity Product Pure Product Purity->Product Troubleshooting_Column_Chromatography cluster_streaking Streaking/Tailing cluster_separation Poor Separation cluster_solutions_streaking Solutions for Streaking cluster_solutions_separation Solutions for Poor Separation Start Problem with Column Chromatography Streaking Streaking or Tailing Observed Start->Streaking PoorSep Poor Separation of Spots Start->PoorSep Cause_Polarity Compound too polar? Streaking->Cause_Polarity Cause_Acidic Interaction with acidic silica? Streaking->Cause_Acidic Cause_Overload Column overloaded? Streaking->Cause_Overload Sol_Polarity Increase eluent polarity Cause_Polarity->Sol_Polarity Sol_Modifier Add modifier (e.g., Et3N) Cause_Acidic->Sol_Modifier Sol_Stationary Change stationary phase (Alumina) Cause_Acidic->Sol_Stationary Sol_Load Reduce sample load Cause_Overload->Sol_Load Cause_Solvent Suboptimal solvent system? PoorSep->Cause_Solvent Cause_Impurity Close-running impurity (e.g., homocoupled)? PoorSep->Cause_Impurity Sol_Optimize Optimize solvent system Cause_Solvent->Sol_Optimize Sol_Change Try different solvent classes Cause_Solvent->Sol_Change Sol_Reaction Modify reaction to reduce byproduct Cause_Impurity->Sol_Reaction

References

Technical Support Center: Optimizing Catalyst Loading for 3-Nitrophenylacetylene Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst loading in the cross-coupling of 3-nitrophenylacetylene.

Frequently Asked Questions (FAQs)

Q1: What are the typical cross-coupling reactions used for this compound?

A1: The most common cross-coupling reactions for terminal alkynes like this compound are the Sonogashira and Suzuki-Miyaura couplings. The Sonogashira reaction couples the alkyne with an aryl or vinyl halide, while the Suzuki-Miyaura reaction can be adapted for the coupling of alkynes, though it more commonly involves the coupling of an organoboron compound with a halide.[1][2]

Q2: What is a typical starting catalyst loading for the cross-coupling of this compound?

A2: For initial screening in palladium-catalyzed cross-coupling reactions of substrates similar to this compound, a catalyst loading in the range of 1-5 mol% is a common starting point. For Sonogashira couplings of electron-deficient substrates, loadings as low as 0.5 mol% have been reported to be effective.[3] It is recommended to start with a conservative loading (e.g., 2-3 mol%) and optimize from there.

Q3: How does the nitro group on this compound affect the cross-coupling reaction?

A3: The electron-withdrawing nature of the nitro group can influence the reaction in several ways. It can increase the acidity of the alkyne's terminal proton, potentially facilitating the transmetalation step in the Sonogashira reaction. However, it can also impact the electronic properties of the palladium catalyst and may require careful selection of ligands and reaction conditions to achieve optimal results.[1] In some cases, the nitro group can be used as a leaving group in certain palladium-catalyzed cross-coupling reactions.[1]

Q4: Can I perform a copper-free Sonogashira coupling with this compound?

A4: Yes, copper-free Sonogashira couplings are a viable option and can be advantageous in preventing the formation of alkyne homocoupling byproducts (Glaser coupling), which can be a significant side reaction, especially with electron-deficient alkynes.[4][5] These reactions often require specific ligands, such as bulky, electron-rich phosphines, to facilitate the catalytic cycle in the absence of a copper co-catalyst.[4]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible Cause Troubleshooting Steps
Inactive Catalyst Ensure the palladium catalyst is from a reliable source and has been stored under an inert atmosphere. If catalyst decomposition is suspected (e.g., formation of palladium black), consider using a fresh batch or a more stable pre-catalyst.[4]
Suboptimal Catalyst Loading Systematically screen catalyst loading. While higher loading can sometimes improve yield, excessive amounts can lead to side reactions. Conversely, too little catalyst may result in incomplete conversion. Create a screening table to test loadings from 0.5 mol% to 5 mol%.
Inappropriate Ligand The choice of ligand is critical. For electron-deficient substrates like this compound, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can improve catalytic activity.[6]
Ineffective Base The base plays a crucial role in activating the alkyne. Ensure the base is anhydrous and of high purity. Common bases for Sonogashira coupling include triethylamine, diisopropylethylamine, and potassium carbonate. A screen of different bases may be necessary.[7]
Poor Solvent Choice The solvent can significantly impact the reaction. Anhydrous and degassed solvents are essential. Common solvents for Sonogashira coupling include THF, DMF, and toluene. For Suzuki couplings, solvent systems often include water.[8][9]
Reaction Not Reaching Completion Monitor the reaction progress by TLC or GC/LC-MS. If the reaction stalls, it could be due to catalyst deactivation. Consider a second addition of the catalyst.
Oxygen Contamination Reactions should be performed under a strict inert atmosphere (argon or nitrogen) as oxygen can lead to catalyst decomposition and promote homocoupling of the alkyne.[4][10]

Problem 2: Formation of Significant Side Products

Side Product Possible Cause Prevention
Homocoupling (Glaser Coupling) This is a common side reaction for terminal alkynes, especially in the presence of a copper co-catalyst and oxygen.Perform the reaction under strictly anaerobic conditions. Consider a copper-free Sonogashira protocol.[4][5]
Dehalogenation of Aryl Halide This can occur if the catalytic cycle is interrupted before reductive elimination.Optimize the ligand and reaction temperature. A more electron-donating ligand can sometimes suppress this side reaction.
Formation of Palladium Black Indicates decomposition of the Pd(0) catalyst to bulk palladium metal.Use high-purity, degassed solvents and reagents. Ensure a strictly inert atmosphere. The choice of ligand can also affect catalyst stability.[4]

Data Presentation

Table 1: Catalyst Loading Optimization for a Model Sonogashira Coupling of an Electron-Deficient Aryl Halide

This table provides representative data for the Sonogashira coupling of 1-iodo-4-nitrobenzene with phenylacetylene, which can serve as a starting point for optimizing the coupling of this compound.

EntryCatalystCatalyst Loading (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂2DABCODMF80Quantitative
2Pd(PPh₃)₄5Et₃NTHF6085
3PdCl₂(PPh₃)₂3PiperidineToluene9092
4Pd/C10K₂CO₃Ethanol7078

Note: This data is illustrative and based on couplings of similar substrates. Optimal conditions for this compound may vary.

Experimental Protocols

General Protocol for Sonogashira Cross-Coupling of this compound with an Aryl Iodide

This protocol is a general guideline and should be optimized for each specific substrate combination.

Materials:

  • This compound (1.0 equiv)

  • Aryl iodide (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-3 mol%)

  • Anhydrous base (e.g., triethylamine, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and the aryl iodide.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the triethylamine (or other base) via syringe.

  • Add the this compound via syringe.

  • Seal the flask and stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C).

  • Monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Aryl Halide - Base catalyst Add Catalysts: - Palladium Source - Copper(I) Iodide (optional) reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere (Ar/N2) solvent->inert heating Heat to Optimal Temperature inert->heating monitoring Monitor Progress (TLC, GC/LC-MS) heating->monitoring quench Quench Reaction monitoring->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Pure Product purify->product

Caption: Experimental workflow for the Sonogashira cross-coupling of this compound.

Troubleshooting_Low_Yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Quality start Low or No Product Yield catalyst_inactive Inactive Catalyst? start->catalyst_inactive catalyst_loading Suboptimal Loading? start->catalyst_loading catalyst_decomposition Decomposition? (Palladium Black) start->catalyst_decomposition ligand Wrong Ligand? start->ligand base Ineffective Base? start->base solvent Poor Solvent Choice? start->solvent temperature Incorrect Temperature? start->temperature atmosphere Oxygen Contamination? start->atmosphere reagent_purity Impure Starting Materials? start->reagent_purity sol1 Use fresh catalyst catalyst_inactive->sol1 sol2 Screen catalyst loading (0.5-5 mol%) catalyst_loading->sol2 sol3 Ensure inert atmosphere, use high-purity reagents catalyst_decomposition->sol3 sol4 Screen bulky, electron-rich ligands ligand->sol4 sol5 Screen different anhydrous bases base->sol5 sol6 Use anhydrous, degassed solvents solvent->sol6 sol7 Optimize reaction temperature temperature->sol7 sol8 Degas solvent and use Ar/N2 atmosphere->sol8 sol9 Purify starting materials reagent_purity->sol9

Caption: Troubleshooting guide for low yield in this compound cross-coupling.

References

Technical Support Center: Managing the Thermal Stability of 3-Nitrophenylacetylene in Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing the thermal stability of 3-nitrophenylacetylene during chemical reactions. Given the inherent energetic nature of nitroaromatic compounds, a thorough understanding and proactive management of potential thermal hazards are critical for ensuring experimental safety and success.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal hazards associated with this compound?

A1: this compound, as a nitroaromatic compound, is thermally sensitive. The primary hazard is its potential for rapid and highly exothermic decomposition at elevated temperatures, which can lead to a runaway reaction, over-pressurization of the reaction vessel, and potentially an explosion.[1] The presence of the nitro group and the acetylene moiety contributes to its energetic properties.

Q2: What is a runaway reaction and why is it a concern with this compound?

A2: A runaway reaction is a thermally uncontrolled process where the rate of heat generation from an exothermic reaction exceeds the rate of heat removal. This leads to a rapid increase in temperature and pressure within the reactor. For this compound, a runaway reaction can be initiated by excessive heating, improper reaction conditions, or the presence of contaminants, and can result in a violent decomposition.[1]

Q3: What factors can influence the thermal stability of this compound in a reaction?

A3: Several factors can decrease the thermal stability of this compound:

  • Temperature: Higher temperatures significantly increase the decomposition rate.

  • Contaminants: Impurities, especially acids, bases, and certain metals, can catalyze decomposition and lower the onset temperature of a thermal event.[1]

  • Reaction Scale: Larger scale reactions have a lower surface-area-to-volume ratio, making heat dissipation more challenging.

  • Heating Rate: A rapid heating rate can lead to localized hot spots and initiate thermal decomposition.

  • Confinement: Reactions under high pressure or in a sealed vessel can exacerbate the consequences of a decomposition by not allowing for the safe release of generated gases.

Q4: Are there any known incompatible materials with this compound?

Q5: What are the recommended storage conditions for this compound?

A5: this compound should be stored in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight. The container should be tightly sealed to prevent contamination.

Troubleshooting Guides

This section provides solutions to potential issues you might encounter during reactions involving this compound.

Issue 1: Unexpected Exotherm or Rapid Temperature Rise
  • Symptom: The reaction temperature is increasing more rapidly than expected, and the cooling system is struggling to maintain the set temperature.

  • Immediate Actions:

    • Stop Reagent Addition: Immediately cease the addition of any reagents.

    • Enhance Cooling: Maximize the cooling to the reactor by increasing the coolant flow rate or using a colder cooling medium.

    • Dilute the Reaction: If the temperature continues to rise, add a cold, inert solvent to dilute the reaction mixture and absorb heat.

    • Emergency Quenching: If the situation is not brought under control, be prepared to quench the reaction by adding a pre-determined chemical inhibitor or a large volume of a cold, inert solvent.

  • Post-Incident Analysis and Prevention:

    • Review the reaction stoichiometry and ensure accurate reagent charges.

    • Re-evaluate the heat of reaction using calorimetry.

    • Assess the efficiency of the cooling system.

    • Consider reducing the rate of reagent addition in future experiments.

Issue 2: Localized Hotspots or Charring
  • Symptom: Discoloration or charring is observed in a specific area of the reactor, or temperature probes indicate significantly different readings at different locations.

  • Potential Cause: Poor mixing leading to localized concentration of reactants and an uncontrolled exotherm.

  • Solutions:

    • Improve Agitation: Increase the stirring speed to improve bulk mixing and heat distribution.

    • Optimize Reagent Addition: Introduce reagents subsurface, near the impeller, to ensure rapid dispersion.

    • Reactor Design: For larger scale reactions, ensure the reactor design and agitator type are suitable for efficient heat and mass transfer.

Issue 3: Reaction Fails to Initiate or Proceeds Sluggishly
  • Symptom: The reaction does not start, or the conversion is very low, even at the intended reaction temperature.

  • Potential Cause: Insufficient activation energy or presence of an inhibitor.

  • Actions:

    • Verify Temperature: Ensure the internal reaction temperature is at the desired setpoint.

    • Check Reagent Quality: Confirm the purity and activity of all starting materials.

    • Controlled Temperature Increase: If safe to do so based on thermal analysis data, cautiously increase the reaction temperature in small increments while closely monitoring for any signs of an exotherm. Never heat a reaction involving a thermally sensitive compound without prior thermal hazard assessment.

Data Presentation

While specific experimental data for this compound is limited in public literature, the following table provides estimated thermal stability parameters based on analogous nitroaromatic compounds. It is imperative that users perform their own thermal analysis to determine the precise safety parameters for their specific reaction conditions.

ParameterNitrobenzene (analogue)2-Nitrotoluene (analogue)General Range for Nitroaromatics
Onset Decomposition Temperature (DSC) ~300-350 °C~250-300 °C200 - 400 °C
Heat of Decomposition (ΔHd) -200 to -400 kJ/mol-250 to -450 kJ/mol-200 to -500 kJ/mol
Primary Decomposition Products Phenyl radical, NO₂, Phenoxy radical, NOAnthranil, water, various gaseous productsNOx, CO, CO₂, H₂O, various organic fragments

Note: The actual values for this compound may vary and are highly dependent on purity, heating rate, and experimental conditions.

Experimental Protocols

Protocol 1: Thermal Hazard Assessment using Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature of decomposition and the heat of decomposition for this compound or its reaction mixture.

Methodology:

  • Accurately weigh 1-3 mg of the sample into a high-pressure DSC pan.

  • Seal the pan hermetically.

  • Place the sample pan and an empty reference pan into the DSC instrument.

  • Heat the sample at a constant rate (e.g., 2-10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Record the heat flow as a function of temperature.

  • The onset temperature of the first major exothermic event is considered the onset of decomposition.

  • Integrate the area under the exothermic peak to determine the heat of decomposition (ΔHd).

Protocol 2: Mass Loss Analysis using Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the sample begins to lose mass due to decomposition.

Methodology:

  • Accurately weigh 5-10 mg of the sample into a TGA pan.

  • Place the pan in the TGA instrument.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere.

  • Record the sample mass as a function of temperature.

  • The temperature at which a significant mass loss begins is an indicator of decomposition.

Mandatory Visualizations

Experimental_Workflow cluster_planning Phase 1: Planning & Assessment cluster_execution Phase 2: Reaction Execution cluster_contingency Phase 3: Contingency P1 Literature Review & Risk Assessment P2 Thermal Analysis (DSC/TGA) of Starting Materials P1->P2 P3 Calorimetry of Proposed Reaction P2->P3 E1 Controlled Reagent Addition P3->E1 E2 Continuous Temperature Monitoring E1->E2 E3 Efficient Heat Removal E2->E3 C1 Emergency Cooling System E2->C1 If Temp > Setpoint C2 Quenching Procedure E2->C2 If Temp Runaway C3 Pressure Relief System E3->C3 If Pressure > Limit

Caption: Workflow for Safe Handling of this compound.

Troubleshooting_Flowchart action_node action_node decision_node decision_node stop_node stop_node ok_node ok_node start Unexpected Temperature Rise a1 Maximize Cooling start->a1 q1 Is temperature still rising after stopping reagent feed? q2 Is temperature under control? q1->q2 Yes ok Continue Monitoring & Investigate Cause q1->ok No a1->q1 a2 Initiate Emergency Quenching q2->a2 No q2->ok Yes stop EVACUATE & Follow Emergency Procedures a2->stop

Caption: Troubleshooting Uncontrolled Exotherms.

References

Technical Support Center: Troubleshooting Catalyst Deactivation in Reactions with Nitroarenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation during the catalytic reduction of nitroarenes.

Troubleshooting Guide

This section provides solutions in a question-and-answer format for common problems encountered during the catalytic hydrogenation of nitroarenes.

Q1: My reaction has stopped or the conversion rate has significantly dropped after a few cycles. What are the likely causes?

A1: A significant drop in conversion is a classic sign of catalyst deactivation. The most common causes can be categorized as chemical, thermal, or mechanical.[1] A systematic approach is needed to identify the root cause.

  • Poisoning: Impurities in your reactants, solvent, or hydrogen stream can irreversibly bind to the active sites of the catalyst.[2] Common poisons include sulfur, nitrogen-containing compounds (sometimes even intermediates or products), and heavy metals.[3]

  • Coking/Fouling: Carbonaceous materials, often called coke, can deposit on the catalyst surface, physically blocking the active sites and pores.[2] In nitroarene hydrogenation, the nitrobenzene reactant itself can be a coke precursor.[2] High molecular weight byproducts or polymers can also foul the surface.

  • Sintering (Thermal Degradation): High reaction temperatures can cause the small metal nanoparticles of the catalyst to agglomerate into larger particles.[4][5] This process, known as sintering, leads to a decrease in the active surface area and, consequently, a lower reaction rate.[5] This is an irreversible form of deactivation.

To diagnose the issue, we recommend starting with a characterization of the spent catalyst. Techniques like BET surface area analysis, Temperature-Programmed Oxidation (TPO), and X-ray Photoelectron Spectroscopy (XPS) are highly informative.

Q2: The conversion of my nitroarene is still high, but the selectivity towards the desired aniline has decreased, and I'm seeing more side products. What is happening?

A2: A loss of selectivity while maintaining high conversion often points to changes in the nature of the active sites or the reaction pathway.

  • Partial Poisoning or Site Modification: Some poisons may not completely deactivate a catalytic site but can alter its electronic properties. This can change the adsorption characteristics of reactants and intermediates, favoring pathways that lead to side products like azoxybenzenes, azobenzenes, or hydroxylamines.[6]

  • Pore Mouth Blocking: In cases of fouling, deposits can block the entrance to the catalyst's pores.[7] This can create diffusion limitations for the reactants and intermediates, altering their residence time near the active sites and leading to over- or under-reduction products.

  • Change in Metal Particle Size: Sintering can lead to larger particles, which may exhibit different selectivity compared to smaller, highly dispersed particles.

Analyzing the product mixture carefully using techniques like GC-MS or LC-MS can help identify the specific side products, which provides clues about the deactivation mechanism. For instance, an increase in condensation products (azoxy/azo compounds) might suggest that intermediates are not being hydrogenated quickly enough, possibly due to poisoned or less active sites.

Q3: How can I determine if my catalyst is deactivated by coking or poisoning?

A3: Differentiating between coking and poisoning requires specific analytical techniques that probe the surface of the spent catalyst.

  • Temperature-Programmed Oxidation (TPO): This is the most direct method to confirm and quantify coking. The spent catalyst is heated in a controlled flow of an oxidizing gas (e.g., diluted oxygen), and the evolved CO₂ is measured. The amount of CO₂ corresponds to the amount of coke, and the temperature at which it combusts can provide information about the nature of the carbonaceous deposits.[1][8]

  • X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can identify the elemental composition of the catalyst's surface. It is highly effective for detecting poisons. For example, the presence of sulfur (S 2p peak) or other unexpected elements in the XPS spectrum of a spent catalyst is a strong indicator of poisoning.[3]

  • Thermogravimetric Analysis (TGA): TGA can also indicate coking by showing a weight loss as the catalyst is heated under an inert or oxidative atmosphere.[9]

A logical workflow for diagnosis is presented in the diagram below.

Start Observe Catalyst Deactivation (Loss of Activity/Selectivity) Check_Sintering Perform BET Surface Area Analysis on Fresh vs. Spent Catalyst Start->Check_Sintering BET_Result Significant Decrease in Surface Area? Check_Sintering->BET_Result Sintering Primary Cause: Thermal Degradation (Sintering) BET_Result->Sintering Yes No_Sintering No Significant Change in Surface Area BET_Result->No_Sintering No Check_Coking Perform Temperature-Programmed Oxidation (TPO) No_Sintering->Check_Coking TPO_Result CO₂ Evolution Observed? Check_Coking->TPO_Result Coking Primary Cause: Coking / Fouling TPO_Result->Coking Yes No_Coking No Significant CO₂ Evolution TPO_Result->No_Coking No Check_Poisoning Perform XPS Analysis on Spent Catalyst No_Coking->Check_Poisoning XPS_Result Presence of S, P, heavy metals, or other contaminants? Check_Poisoning->XPS_Result Poisoning Primary Cause: Poisoning XPS_Result->Poisoning Yes Complex Complex Deactivation: Multiple causes may be present. Consider reactant/solvent purity. XPS_Result->Complex No

Caption: Troubleshooting workflow for identifying the cause of catalyst deactivation.

Q4: Can I regenerate my deactivated catalyst? If so, how?

A4: Regeneration is often possible, but its success depends on the deactivation mechanism.

  • For Coking/Fouling: The most common method is calcination (oxidation). By carefully heating the catalyst in a controlled stream of air or diluted oxygen, the carbonaceous deposits can be burned off.[10] However, this must be done carefully, as the exothermic nature of coke combustion can lead to high local temperatures, causing sintering.[5] Washing the catalyst with a suitable solvent to dissolve organic residues can also be effective.[11]

  • For Poisoning: Regeneration from poisoning is more challenging and depends on the poison. Some poisons can be removed. For example, sulfur poisoning on a Pd/C catalyst can sometimes be reversed by washing and oxidation with hot air.[3] In other cases, a mild acid or base wash might remove the poisonous species.[12] However, many strong poisons form chemical bonds with the active sites and are irreversible.

  • For Sintering: Sintering is generally considered irreversible as it involves a physical change in the catalyst's structure (growth of metal particles). It is very difficult to re-disperse the metal particles to their original size.

Before attempting regeneration, it is crucial to have a probable diagnosis of the deactivation cause.

Frequently Asked Questions (FAQs)

Q1: What are the main mechanisms of catalyst deactivation in nitroarene hydrogenation?

A1: The primary mechanisms are chemical, thermal, and mechanical.

  • Chemical Deactivation: Includes poisoning by impurities (e.g., sulfur) and fouling by carbon deposits (coking).[1]

  • Thermal Deactivation: Primarily involves sintering, where high temperatures cause metal particles to agglomerate, reducing the active surface area.[5]

  • Mechanical Deactivation: Physical breakdown of the catalyst support, leading to the loss of active material and potential plugging of the reactor.

The diagram below illustrates these deactivation pathways.

cluster_fresh Fresh Catalyst cluster_deactivated Deactivated Catalyst States Fresh High Surface Area Well-dispersed Active Sites (e.g., Pd) Clean Porous Support Deactivation Deactivation Pathways Fresh->Deactivation Reaction Cycles & Conditions Poisoned Poisoned (Active sites blocked by impurities like S) Coked Coked / Fouled (Surface and pores blocked by carbon deposits) Sintered Sintered (Agglomerated metal particles, reduced surface area) Deactivation->Poisoned Poisoning (Chemical) Deactivation->Coked Coking / Fouling (Chemical/Mechanical) Deactivation->Sintered Sintering (Thermal)

Caption: Key mechanisms of catalyst deactivation in nitroarene reactions.

Q2: Which catalyst is more susceptible to deactivation, Pd/C or Raney Nickel?

A2: Both catalysts are susceptible to deactivation, but their vulnerabilities differ.

  • Pd/C: Highly susceptible to poisoning by sulfur compounds.[3] It can also be prone to dehalogenation if the nitroarene substrate contains halogen atoms.[13]

  • Raney Nickel: Also sensitive to sulfur poisoning. It is pyrophoric and can be deactivated by oxidation if not handled properly under inert conditions. However, it is often preferred when dehalogenation is a concern.[13]

Q3: Can reaction intermediates cause catalyst deactivation?

A3: Yes. The reduction of nitroarenes proceeds through several intermediates, such as nitroso and hydroxylamine species.[6] These intermediates, or subsequent condensation products like azoxy and azo compounds, can adsorb strongly onto the catalyst surface and act as poisons or foulants, blocking active sites from further reaction.[3]

Q4: How can I prevent or minimize catalyst deactivation?

A4: Proactive measures can significantly extend catalyst life.

  • Purify Reactants: Ensure the nitroarene substrate, solvent, and hydrogen gas are free from potential poisons. Using guard beds to trap impurities before they reach the reactor can be effective.

  • Optimize Reaction Conditions: Avoid excessively high temperatures to minimize the risk of sintering.[5] Control the reaction stoichiometry and residence time to reduce the formation of fouling byproducts.

  • Proper Catalyst Handling: Handle catalysts under an inert atmosphere, especially air-sensitive ones like Raney Nickel, to prevent oxidation.

Data Presentation: Quantitative Analysis of Deactivation

The following tables summarize quantitative data illustrating the impact of deactivation on catalyst properties and performance.

Table 1: Effect of Coking on Catalyst Properties and Performance

Catalyst Condition BET Surface Area (m²/g) Coke Content (wt%) Nitrobenzene Conversion (%) Aniline Selectivity (%) Reference
Pd/α-Al₂O₃ Fresh 120 0 100 >99 [2]
Pd/α-Al₂O₃ Spent (Coked) 85 15.2 40 98 [2]
Pt/C Fresh Not Reported 0 100 (initial) Not Applicable* [7]

| Pt/C | Spent (Fouled) | Not Reported | Not Reported | Decreases over time | Changes over time |[7] |

*Selectivity data is for p-aminophenol, not aniline, in this specific study.

Table 2: Impact of Sintering on Pd/Alumina Catalyst

Catalyst Treatment Avg. Pd Particle Size (nm) Activity (relative) Reference
Pd/Al₂O₃ Fresh 3-5 100% [5]
Pd/Al₂O₃ Aged at 600°C 8-12 Reduced [5]

| Pd/Al₂O₃ | Regenerated (Oxidized) | 10-15 | Reduced |[5] |

Table 3: Effect of Regeneration on a Deactivated Pd/C Catalyst

Catalyst State Nitrobenzene Conversion (%) Aniline Yield (%) Recycle Number Reference
Fresh >99 >99 1 [14]
Spent (Deactivated) ~80 ~80 4 [14]

| Regenerated | >99 | >99 | 1 (post-regen) |[14] |

Experimental Protocols

Detailed methodologies for key characterization and regeneration experiments are provided below.

Protocol 1: BET Surface Area Analysis of Spent Catalyst

  • Principle: The Brunauer-Emmett-Teller (BET) method determines the specific surface area of a solid material by measuring the physical adsorption of a gas (typically nitrogen) onto its surface at cryogenic temperatures.[15] A decrease in surface area from the fresh to the spent catalyst can indicate sintering or pore blockage.[15]

  • Apparatus: Gas sorption analyzer, vacuum pump, sample tubes, heating mantles, analytical balance.

  • Sample Preparation:

    • Accurately weigh approximately 50-100 mg of the dry, spent catalyst into a sample tube.

    • If the catalyst is wet, dry it under vacuum at a mild temperature (e.g., 80-120°C) to remove solvent without altering the catalyst structure.

  • Procedure:

    • Attach the sample tube to the degassing port of the analyzer.

    • Degas the sample under vacuum at a specific temperature (e.g., 150-250°C) for several hours to remove any physisorbed contaminants from the surface. The temperature should be high enough to clean the surface but low enough to prevent sintering.

    • After degassing, weigh the sample tube again to get the exact mass of the degassed catalyst.

    • Transfer the sample tube to the analysis port.

    • Immerse the sample tube in a liquid nitrogen bath (77 K).

    • Perform the nitrogen adsorption measurement by introducing known amounts of nitrogen gas into the sample tube and measuring the equilibrium pressure.

  • Data Analysis: The surface area is calculated from the adsorption isotherm using the BET equation in the relative pressure (P/P₀) range of 0.05 to 0.35.

Protocol 2: Temperature-Programmed Oxidation (TPO) of Coked Catalyst

  • Principle: TPO is used to quantify the amount and characterize the nature of carbonaceous deposits (coke) on a catalyst. The sample is heated at a linear rate in a flowing stream of a dilute oxidant, and the combustion products (CO, CO₂) are monitored by a detector.[16]

  • Apparatus: Catalyst characterization system with a quartz reactor, furnace with temperature controller, mass flow controllers, and a detector (Thermal Conductivity Detector - TCD, or Mass Spectrometer - MS).

  • Sample Preparation:

    • Place a small, accurately weighed amount (e.g., 20-50 mg) of the spent catalyst into the quartz reactor, supported by quartz wool.

  • Procedure:

    • Purge the system with an inert gas (e.g., Helium or Argon) at a flow rate of 20-50 mL/min while heating to a low temperature (e.g., 100-150°C) to remove moisture and physisorbed species. Hold for 30-60 minutes.

    • Cool the sample to room temperature under the inert gas flow.

    • Switch the gas flow to a dilute oxidation mixture (e.g., 1-5% O₂ in He) at the same flow rate.

    • Begin heating the sample at a constant ramp rate (e.g., 10°C/min) from room temperature up to a final temperature (e.g., 800-900°C).

    • Continuously monitor the concentration of CO and CO₂ in the effluent gas using the detector.

  • Data Analysis: The amount of coke is determined by integrating the area under the CO and CO₂ evolution peaks. The temperature of the peak maximum gives an indication of the reactivity of the coke; more graphitic coke combusts at higher temperatures.[17]

Protocol 3: Regeneration of a Coked Pd/C Catalyst by Calcination

  • Principle: This protocol removes carbonaceous deposits from a catalyst by controlled oxidation in air.

  • Apparatus: Tube furnace with a quartz or ceramic tube, temperature controller, air or diluted oxygen supply with a mass flow controller.

  • Procedure:

    • Spread the spent, dry catalyst in a thin layer in a ceramic boat and place it in the center of the tube furnace.

    • Begin flowing a stream of dry air (or 1-5% O₂ in N₂) over the catalyst at a controlled rate.

    • Slowly ramp the temperature (e.g., 2-5°C/min) to a target temperature, typically between 300°C and 400°C. Caution: A slow ramp is crucial to control the exothermic combustion of coke and prevent overheating, which can cause sintering.

    • Hold at the target temperature for 2-4 hours, or until TPO analysis of a sample shows no more coke is present.

    • Cool the catalyst slowly to room temperature under the same flowing gas.

    • Before the next use in a hydrogenation reaction, the oxidized palladium surface must be re-reduced. This is typically done in-situ in the reactor by flowing hydrogen at a controlled temperature prior to introducing the reactants.

References

Technical Support Center: Solvent Effects on the Rate of Click Chemistry with 3-Nitrophenylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with the electron-deficient alkyne, 3-nitrophenylacetylene.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when performing a click reaction with this compound?

The primary consideration for this compound, an electron-deficient alkyne, is its reactivity profile and solubility. While the electron-withdrawing nitro group can influence the electronic properties of the alkyne, the main practical challenge often revolves around ensuring all reaction components remain fully solvated to achieve optimal reaction rates and yields.

Q2: How does the choice of solvent impact the rate of the CuAAC reaction?

The solvent plays a crucial role in the CuAAC reaction by:

  • Solubilizing Reactants and Catalyst: All components, including the this compound, the azide partner, the copper source, and the ligand, must be soluble in the chosen solvent or solvent mixture for the reaction to proceed efficiently.[1][2]

  • Influencing Reaction Kinetics: The polarity and coordinating ability of the solvent can affect the catalytic cycle. Protic solvents, such as water and alcohols, can accelerate the reaction.[3] In contrast, strongly coordinating solvents may sometimes compete with the reactants for binding to the copper catalyst, potentially slowing the reaction.[4]

  • Stabilizing the Copper(I) Catalyst: The solvent can influence the stability of the active Cu(I) catalytic species.

Q3: What are the recommended starting solvents for a click reaction with this compound?

A good starting point is often a mixture of water with a miscible organic co-solvent. This combination leverages the rate-accelerating effects of water while ensuring the solubility of organic substrates.[5][6] Common and effective solvent systems include:

  • t-Butanol/Water: A frequently used mixture that provides a good balance of polarity.[5]

  • DMF/Water or DMSO/Water: These polar aprotic co-solvents are excellent for dissolving a wide range of organic molecules.[2][6]

  • Acetonitrile/Water: Another effective polar aprotic/protic mixture.

For reactions where aqueous conditions are not suitable, anhydrous polar aprotic solvents like DMF, DMSO, THF, or acetonitrile can be used.[7]

Q4: Can "green" or unconventional solvents be used for this reaction?

Yes, there is growing interest in using more sustainable solvents for CuAAC reactions. Deep Eutectic Solvents (DESs), glycerol, and other biomass-derived solvents have been successfully employed and can offer high yields.[5][8][9] These solvents can also sometimes participate in the reaction by stabilizing catalytic intermediates.[8]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive Copper Catalyst: The active Cu(I) catalyst has been oxidized to the inactive Cu(II) state.- Ensure a fresh solution of the reducing agent (e.g., sodium ascorbate) is used. - Degas all solvents and the reaction mixture by bubbling with an inert gas (Ar or N₂) or using freeze-pump-thaw cycles to remove dissolved oxygen.[2] - Use a stabilizing ligand such as TBTA or THPTA to protect the Cu(I) catalyst.[4][10]
Poor Solubility of Reactants: this compound or the azide partner is not fully dissolved.- Change the solvent system to one with better solubilizing power (e.g., increase the proportion of the organic co-solvent like DMF or DMSO).[2] - Gentle heating (e.g., 40-50 °C) can improve solubility and reaction rate.[6]
Impure Reagents: Impurities in the starting materials are inhibiting the catalyst.- Verify the purity of this compound and the azide. Use freshly purified materials if necessary.[2]
Slow or Stalled Reaction Low Reactant Concentration: Dilute conditions can lead to slow reaction rates.- If possible, increase the concentration of the reactants.
Insufficient Catalyst or Ligand: The catalyst loading is too low, or the ligand is absent.- Increase the catalyst loading (e.g., from 1 mol% to 5 mol%). - Introduce a suitable ligand (e.g., TBTA for organic solvents, THPTA for aqueous media) to accelerate the reaction.[4]
Inappropriate pH (in aqueous media): The pH of the reaction mixture is not optimal.- The CuAAC reaction is generally robust over a pH range of 4 to 12.[3] For reactions with biomolecules, a pH of around 7 is recommended.[4]
Formation of Side Products (e.g., Alkyne Homocoupling) Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the alkyne (Glaser coupling).- Rigorously degas all solutions and maintain an inert atmosphere over the reaction.[2]
Insufficient Reducing Agent: The amount of sodium ascorbate is not enough to maintain a reducing environment.- Use a slight excess of the reducing agent.[2]

Data Presentation

Solvent System Typical Characteristics Advantages Considerations
t-Butanol/Water Protic/PolarOften provides good yields; water can accelerate the reaction.[3][5]The solubility of highly nonpolar substrates may be limited.
DMF or DMSO/Water Polar Aprotic/ProticExcellent solubilizing power for a wide range of reactants.[2][6]DMF and DMSO can be difficult to remove completely during workup.
Acetonitrile Polar AproticGood for substrates soluble in moderately polar organic solvents.May not be suitable for highly polar or charged molecules.
THF Moderately Polar AproticA versatile solvent for many organic reactions.Can form peroxides; should be used when fresh and stabilized.
Toluene Nonpolar AproticSuitable for nonpolar substrates.Slower reaction rates are often observed compared to polar solvents.
Deep Eutectic Solvents (DESs) "Green" SolventsCan act as both solvent and catalyst promoter; often biodegradable and low toxicity.[5][8][9]Substrate solubility can be variable; viscosity may be high.
Glycerol Protic, "Green"High boiling point, non-toxic, and can promote high reaction rates.[5]High viscosity can make handling difficult; product isolation may require specific procedures.
Water Protic, "Green"Ideal for "green chemistry" principles; can accelerate the reaction.[3][5]Limited solubility for many organic substrates.[1]

Experimental Protocols

Protocol 1: General Procedure for CuAAC in a Mixed Organic/Aqueous Solvent System

This protocol is a good starting point and can be adapted based on the solubility of the specific azide.

  • Reagent Preparation:

    • Prepare a 1 M solution of sodium ascorbate in deionized water. This solution should be made fresh.

    • Prepare a 100 mM solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in deionized water.

    • Prepare a 100 mM solution of the ligand (e.g., THPTA for aqueous systems or TBTA) in a suitable solvent (water for THPTA, DMSO or DMF for TBTA).

  • Reaction Setup:

    • In a reaction vial, dissolve this compound (1.0 eq) and the azide partner (1.0-1.2 eq) in a suitable solvent mixture (e.g., t-butanol:water 1:1 or DMF:water 1:1).

    • Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.

  • Initiation of the Reaction:

    • To the degassed solution, add the ligand solution (if used, typically 1-5 mol% relative to the limiting reagent).

    • Add the copper(II) sulfate solution (1-5 mol%).

    • Add the freshly prepared sodium ascorbate solution (5-10 mol%).

  • Reaction Monitoring and Workup:

    • Stir the reaction at room temperature. Monitor the progress of the reaction by TLC or LC-MS.

    • If the reaction is slow, gentle heating (40-50 °C) can be applied.

    • Once the reaction is complete, the product can be isolated by extraction or precipitation. If a copper-chelating agent is needed to remove residual copper, the reaction mixture can be washed with a dilute aqueous solution of EDTA or ammonia.

Protocol 2: CuAAC in an Anhydrous Organic Solvent

This protocol is suitable when aqueous conditions must be avoided.

  • Reagent Preparation:

    • Use anhydrous solvents (e.g., DMF, THF, or acetonitrile).

    • Instead of CuSO₄ and a reducing agent, a Cu(I) source such as copper(I) iodide (CuI) or copper(I) bromide (CuBr) is often used directly (1-5 mol%).

  • Reaction Setup:

    • In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) and the azide partner (1.0-1.2 eq) in the chosen anhydrous solvent.

    • Add the Cu(I) salt.

    • If a base is required to facilitate the formation of the copper acetylide, an amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can be added (typically 1.1-2.0 eq).

  • Reaction Monitoring and Workup:

    • Stir the reaction at room temperature or with gentle heating. Monitor by TLC or LC-MS.

    • Upon completion, the reaction mixture is typically filtered to remove the copper salts and then concentrated. The product is then purified by column chromatography or recrystallization.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Prepare Stock Solutions: - this compound - Azide Partner - CuSO4 - Sodium Ascorbate - Ligand (optional) dissolve Dissolve Alkyne and Azide in Chosen Solvent reagents->dissolve degas Degas Solution (Ar or N2) dissolve->degas add_catalyst Add Ligand, CuSO4, and Sodium Ascorbate degas->add_catalyst stir Stir at Room Temperature (or with gentle heating) add_catalyst->stir monitor Monitor by TLC or LC-MS stir->monitor extract Isolate Product (Extraction/Precipitation) monitor->extract purify Purify Product (Chromatography/Recrystallization) extract->purify

Caption: Experimental workflow for a typical CuAAC reaction.

G cluster_catalyst Catalyst Issues cluster_reagents Reagent Issues cluster_conditions Reaction Conditions start Low or No Product Yield inactive_cu Is the Cu(I) catalyst active? start->inactive_cu solution_catalyst Use fresh sodium ascorbate. Degas solvents. Use a stabilizing ligand. inactive_cu->solution_catalyst No pure_reagents Are reactants pure and soluble? inactive_cu->pure_reagents Yes end_node Yield Improved solution_catalyst->end_node solution_reagents Purify starting materials. Change solvent system. pure_reagents->solution_reagents No optimal_conditions Are reaction conditions optimal? pure_reagents->optimal_conditions Yes solution_reagents->end_node solution_conditions Increase reactant concentration. Increase temperature. Check pH. optimal_conditions->solution_conditions No optimal_conditions->end_node Yes solution_conditions->end_node

Caption: Troubleshooting workflow for low yield in CuAAC reactions.

References

Technical Support Center: Polymerization of Electron-Deficient Acetylene Monomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Polymerization of Electron-Deficient Acetylene Monomers. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in their polymerization experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in overcoming common hurdles and optimizing your synthetic strategies.

Troubleshooting Guides

This section addresses specific issues that may arise during the polymerization of electron-deficient acetylene monomers, such as propiolates, acetylenedicarboxylates, and related compounds.

Issue 1: Low Polymer Yield or No Polymerization

Question: My polymerization of an electron-deficient acetylene monomer (e.g., methyl propiolate) is resulting in a very low yield or failing to produce any polymer. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no polymer yield is a common issue stemming from several factors, primarily related to catalyst activity and reaction conditions.

Possible Causes and Solutions:

  • Catalyst Inactivity or Deactivation:

    • Cause: The transition metal catalysts used for acetylene polymerization, such as rhodium, palladium, molybdenum, and tungsten complexes, are often sensitive to impurities and the polar functional groups present in electron-deficient monomers.[1][2] The heteroatoms in these functional groups can coordinate to the metal center, leading to catalyst deactivation.

    • Solution:

      • Catalyst Selection: Choose a catalyst known to be more tolerant of polar functional groups. For instance, certain rhodium(I) catalysts and molybdenum or tungsten carbonyl complexes have shown good tolerance for ester and cyano groups.[1]

      • Protecting Groups: If the monomer contains highly coordinating groups (e.g., carboxylic acids, primary/secondary amines), consider using protecting groups that can be removed post-polymerization.

      • Cocatalysts/Additives: Some catalyst systems require a cocatalyst or an additive to initiate polymerization. For example, the activity of [Rh(nbd)Cl]2 for phenylacetylene polymerization can be significantly enhanced by the addition of amines. Ensure all components of the catalytic system are present in the correct ratios.

      • Catalyst Purity and Handling: Use high-purity catalysts and handle them under an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation by oxygen or moisture.

  • Monomer Impurity:

    • Cause: Impurities in the monomer, such as water, oxygen, or other reactive species, can inhibit polymerization by reacting with the catalyst or the propagating chain. Even small amounts of impurities can significantly reduce the degree of polymerization.

    • Solution:

      • Monomer Purification: Purify the monomer immediately before use. Distillation, passing through a column of activated alumina, or freeze-pump-thaw cycles are effective methods for removing inhibitors and impurities.

      • Inert Atmosphere: Conduct the polymerization under strictly inert conditions to exclude atmospheric oxygen and moisture.

  • Inappropriate Reaction Conditions:

    • Cause: The solvent, temperature, and monomer concentration can significantly impact the polymerization outcome.

    • Solution:

      • Solvent Choice: The polarity of the solvent can affect catalyst activity and polymer solubility.[3] For rhodium-catalyzed polymerizations, solvents like toluene, dioxane, or methanol have been used successfully depending on the specific catalyst and monomer.[4]

      • Temperature Optimization: Polymerization rates are temperature-dependent. However, higher temperatures can also lead to side reactions and catalyst decomposition.[4] An optimal temperature must be determined empirically, often starting at room temperature and adjusting as needed.

      • Monomer Concentration: The concentration of the monomer can influence the polymerization rate and the final molecular weight.[3]

Troubleshooting Workflow:

low_yield start Low/No Polymer Yield check_catalyst Verify Catalyst Activity start->check_catalyst check_monomer Check Monomer Purity start->check_monomer check_conditions Review Reaction Conditions start->check_conditions catalyst_source Use fresh, high-purity catalyst check_catalyst->catalyst_source catalyst_handling Ensure inert atmosphere handling check_catalyst->catalyst_handling catalyst_type Consider a more robust catalyst check_catalyst->catalyst_type purify_monomer Purify monomer (distillation, alumina) check_monomer->purify_monomer inert_atmosphere Strictly inert reaction setup check_monomer->inert_atmosphere optimize_solvent Optimize solvent polarity check_conditions->optimize_solvent optimize_temp Vary reaction temperature check_conditions->optimize_temp optimize_conc Adjust monomer concentration check_conditions->optimize_conc

Caption: Troubleshooting decision tree for low polymer yield.

Issue 2: Low Molecular Weight and/or Broad Polydispersity Index (PDI)

Question: My polymerization is producing a polymer, but the molecular weight is consistently low, and the PDI is high (>2). How can I increase the molecular weight and achieve a narrower molecular weight distribution?

Answer:

Achieving high molecular weight and a narrow PDI is indicative of a well-controlled, "living" or pseudo-living polymerization. Several factors can lead to premature chain termination or transfer, resulting in low molecular weights and broad PDIs.

Possible Causes and Solutions:

  • Chain Transfer Reactions:

    • Cause: The propagating polymer chain transfers its activity to another species (monomer, solvent, or impurity), terminating the original chain and initiating a new, shorter one. This is a common issue in polymerizations involving allylic protons.

    • Solution:

      • Solvent Selection: Avoid solvents that can act as chain transfer agents. For example, halogenated solvents can sometimes participate in side reactions.[3]

      • Monomer Purity: As with low yield, impurities can act as chain transfer agents. Rigorous purification is crucial.

  • Side Reactions of Functional Groups:

    • Cause: The electron-withdrawing groups on the monomer can be susceptible to side reactions. For instance, in anionic polymerizations of acrylates, Claisen-type condensation reactions can occur, leading to chain termination. "Back-biting" reactions, where the active chain end reacts with a functional group on its own backbone, can also be problematic.

    • Solution:

      • Lower Temperatures: Running the polymerization at lower temperatures can often suppress these side reactions.

      • Catalyst/Initiator Choice: Select a catalytic system that is less prone to promoting these side reactions. For example, in anionic polymerization, the choice of counter-ion can influence the prevalence of side reactions.

  • Poor Initiation Efficiency:

    • Cause: If the initiation of polymerization is slow compared to propagation, new chains are formed throughout the reaction, leading to a broad distribution of chain lengths.

    • Solution:

      • Activator/Cocatalyst: Ensure the catalyst is properly activated. Some systems require a cocatalyst or an additive to achieve rapid and efficient initiation.

      • Temperature: A higher initial temperature may be necessary to ensure all chains start growing at approximately the same time, followed by a reduction in temperature to control propagation.

  • Polymer Precipitation:

    • Cause: If the growing polymer chain becomes insoluble in the reaction solvent, it may precipitate out, effectively stopping its growth.

    • Solution:

      • Solvent System: Choose a solvent or solvent mixture that can maintain the polymer in solution throughout the polymerization. This may require some screening.

Troubleshooting Workflow:

broad_pdi start Low Molecular Weight / Broad PDI check_chain_transfer Investigate Chain Transfer start->check_chain_transfer check_side_reactions Assess Side Reactions start->check_side_reactions check_initiation Evaluate Initiation Efficiency start->check_initiation check_solubility Check Polymer Solubility start->check_solubility purify_reagents Rigorously purify monomer and solvent check_chain_transfer->purify_reagents change_solvent Use a less reactive solvent check_chain_transfer->change_solvent lower_temp Lower reaction temperature check_side_reactions->lower_temp change_catalyst Select a more specific catalyst check_side_reactions->change_catalyst optimize_initiator Optimize initiator/cocatalyst ratio check_initiation->optimize_initiator improve_mixing Ensure rapid and uniform initiation check_initiation->improve_mixing solvent_screen Screen for better solvents check_solubility->solvent_screen

Caption: Troubleshooting decision tree for low molecular weight and broad PDI.

Frequently Asked Questions (FAQs)

Q1: Which catalysts are most effective for the polymerization of electron-deficient acetylene monomers?

A1: The choice of catalyst is critical and depends on the specific monomer. Transition metal complexes, particularly those of rhodium, molybdenum, and tungsten, are commonly employed.[1]

  • Rhodium Catalysts: Complexes like [Rh(nbd)Cl]2 (nbd = norbornadiene), often used with a cocatalyst such as an amine, are effective for polymerizing a variety of substituted acetylenes, including phenylpropiolates.[4] They are known for their tolerance to many functional groups.

  • Molybdenum and Tungsten Catalysts: Metal carbonyls such as Mo(CO)6 and W(CO)6, and their derivatives like M(CO)3(mes) (mes = mesitylene), are capable of polymerizing functional acetylenes containing ester and cyano groups, often without the need for pre-activation.

  • Palladium Catalysts: Palladium complexes have also been used, for instance, in the polymerization of phenylpropiolic acid.[5]

Q2: How do I purify my electron-deficient acetylene monomer before polymerization?

A2: Monomer purity is paramount for successful polymerization. Common purification techniques include:

  • Distillation: For liquid monomers, distillation under reduced pressure is effective for removing non-volatile impurities and inhibitors.

  • Column Chromatography: Passing the monomer through a short column of activated neutral alumina or silica gel can remove polar impurities and inhibitors.

  • Freeze-Pump-Thaw: For liquid monomers, performing several freeze-pump-thaw cycles can effectively remove dissolved gases like oxygen.

  • Recrystallization: For solid monomers, recrystallization from an appropriate solvent is a standard purification method.

Q3: What are common challenges in the characterization of polymers from electron-deficient acetylenes?

A3: Characterization can present several challenges:

  • Solubility: Some poly(acetylene) derivatives may have limited solubility in common solvents used for Gel Permeation Chromatography (GPC), making molecular weight determination difficult.[6] Screening a range of solvents is often necessary.

  • GPC Calibration: GPC provides a relative molecular weight based on calibration with standards (e.g., polystyrene). The hydrodynamic volume of poly(acetylene)s can differ significantly from these standards, leading to inaccuracies in the measured molecular weight.[7] Using techniques like multi-angle light scattering (MALS) detection with GPC can provide absolute molecular weights.

  • NMR Spectroscopy: While ¹H and ¹³C NMR are powerful tools for structural elucidation, the broad peaks often observed in polymer spectra can make detailed analysis challenging. In some cases, the expected and measured molecular weights from NMR (end-group analysis) and GPC may not match perfectly due to the different principles of these techniques.[7]

Data Presentation

The following table summarizes representative data for the polymerization of various electron-deficient acetylene monomers. Note that results can vary significantly based on specific reaction conditions and catalyst batches.

MonomerCatalyst SystemSolventTemp. (°C)Yield (%)Mw ( g/mol )PDI (Mw/Mn)Reference
Phenylpropiolic AcidPd(PPh₃)₂Cl₂Toluene75Moderate--[5]
Phenylpropiolate DerivativeMoCl₅–Ph₄Sn-60-80Moderateup to 100,000-[5]
ClC≡CC₆H₅Mo complexToluene/Dioxane-up to 100up to 883,000-[1]
n-Heptyl Propiolate[Rh(nbd)Cl]₂Methanol40---[4]

Data is often reported with Mw (weight-average molecular weight) or Mn (number-average molecular weight). PDI provides a measure of the breadth of the molecular weight distribution.

Experimental Protocols

Protocol 1: General Procedure for Rhodium-Catalyzed Polymerization of a Propiolate Ester

This protocol is a general guideline based on typical procedures reported in the literature.[4] Specific amounts and conditions should be optimized for each monomer.

Materials:

  • Propiolate ester monomer (e.g., n-heptyl propiolate), purified

  • [Rh(nbd)Cl]2 catalyst

  • Anhydrous solvent (e.g., methanol, toluene)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • Setup: Assemble a dry Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.

  • Catalyst Preparation: In the Schlenk flask, dissolve the desired amount of [Rh(nbd)Cl]2 in the anhydrous solvent to achieve the target monomer-to-catalyst ratio (e.g., 50:1 to 200:1).

  • Monomer Addition: Add the purified propiolate ester monomer to the catalyst solution via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 40 °C) for the specified time (e.g., 2-24 hours). The progress of the polymerization can be monitored by techniques like thin-layer chromatography (TLC) or by observing an increase in viscosity.

  • Termination and Precipitation: After the desired reaction time, cool the mixture to room temperature. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol for polymers synthesized in toluene, or hexane for polymers synthesized in more polar solvents).

  • Isolation: Collect the precipitated polymer by filtration, wash it thoroughly with the non-solvent to remove any residual monomer and catalyst, and dry it under vacuum to a constant weight.

  • Characterization: Characterize the obtained polymer by GPC (for molecular weight and PDI) and NMR (for structure confirmation).

Experimental Workflow Diagram:

experimental_workflow setup 1. Assemble dry Schlenk flask under inert atmosphere catalyst 2. Dissolve [Rh(nbd)Cl]2 in anhydrous solvent setup->catalyst monomer 3. Add purified propiolate monomer catalyst->monomer react 4. Stir at desired temperature (e.g., 40°C) monomer->react precipitate 5. Precipitate polymer in non-solvent react->precipitate isolate 6. Filter, wash, and dry the polymer precipitate->isolate characterize 7. Characterize by GPC and NMR isolate->characterize

Caption: General experimental workflow for rhodium-catalyzed polymerization.

References

Technical Support Center: Safe Handling and Disposal of 3-Nitrophenylacetylene Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety information, troubleshooting protocols, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-nitrophenylacetylene. Adherence to these guidelines is crucial for ensuring laboratory safety and proper environmental stewardship.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance with the following primary risks:

  • Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.[1][2]

  • Irritation: It causes skin irritation and serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2]

  • Combustibility: While not highly flammable, it is a combustible liquid.

Q2: What personal protective equipment (PPE) is mandatory when handling this compound?

A2: Appropriate PPE must be worn at all times when handling this compound. This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.

  • Eye Protection: Tightly fitting safety goggles or a face shield are necessary to prevent eye contact.

  • Body Protection: A laboratory coat or chemical-resistant apron should be worn.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3] If engineering controls are insufficient, a respirator may be required.

Q3: How should I properly store this compound?

A3: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][3] It should be stored away from incompatible materials such as oxidizing agents and heavy metals.[4]

Q4: What should I do in case of accidental exposure to this compound?

A4: Immediate action is critical in case of exposure:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[3]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical advice if irritation persists.[3]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Q5: How do I dispose of empty this compound containers?

A5: Empty containers must be treated as hazardous waste. They should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous chemical waste.[5] After triple-rinsing, the container can be disposed of according to your institution's guidelines for decontaminated lab waste.

Troubleshooting Guides

Scenario 1: Small Spill of this compound in a Fume Hood
Problem Possible Cause Solution
A small amount of this compound (less than 10 mL) has been spilled inside a certified chemical fume hood.Accidental dropping of a vial or transfer error.1. Ensure the fume hood is operational. 2. Restrict access to the area. 3. Wear appropriate PPE: double-glove with nitrile gloves, wear safety goggles, and a lab coat. 4. Contain the spill: Use an absorbent material like vermiculite, sand, or a commercial chemical absorbent to cover the spill. 5. Collect the absorbed material: Carefully scoop the absorbed material into a designated hazardous waste container using non-sparking tools.[1][3] 6. Decontaminate the area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by a soap and water wash. Collect all cleaning materials as hazardous waste. 7. Label the waste container: Clearly label the container as "Hazardous Waste: this compound contaminated debris." 8. Arrange for disposal: Contact your institution's Environmental Health and Safety (EHS) office for proper disposal.
Scenario 2: Crystallization of this compound in the Container
Problem Possible Cause Solution
The this compound, which is a liquid at room temperature, has solidified or crystallized in its storage container.The melting point of this compound is close to room temperature, and it may solidify in cooler storage conditions.1. Do not heat the container aggressively. Sudden heating can cause pressure buildup. 2. Gently warm the container: Place the container in a warm water bath (not exceeding 40°C) inside a fume hood. 3. Monitor the process: Loosen the cap slightly to allow for pressure equalization as the solid melts. 4. Once melted, gently swirl the container to ensure it is fully liquefied before use.

Quantitative Data Summary

ParameterValueSource
GHS Hazard Statements H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1][2]
Incompatible Materials Oxidizing agents, Heavy metals.[4]

Experimental Protocols

Protocol for Decontamination of Glassware and Surfaces
  • Preparation: Work in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Initial Rinse: Rinse the contaminated glassware or surface with a suitable organic solvent in which this compound is soluble (e.g., acetone or ethanol). Collect this initial rinsate in a designated hazardous waste container for organic solvent waste.

  • Secondary Wash: Wash the glassware or surface thoroughly with soap and warm water.

  • Final Rinse: Rinse with deionized water.

  • Drying: Allow the glassware or surface to air dry completely in the fume hood.

  • Waste Disposal: All cleaning materials (e.g., paper towels, wipes) that have come into contact with this compound should be collected in a sealed bag or container, labeled as hazardous waste, and disposed of through your institution's EHS office.

Protocol for the Disposal of this compound Waste

Important Note: Never dispose of this compound or its waste down the drain or in the regular trash. All waste must be handled as hazardous waste.

  • Waste Segregation:

    • Liquid Waste: Collect all liquid waste containing this compound, including reaction residues and solvent rinsates, in a clearly labeled, leak-proof, and chemically compatible container. The container should be labeled "Hazardous Waste: this compound in [Solvent Name]".

    • Solid Waste: Collect all solid waste contaminated with this compound, such as contaminated gloves, paper towels, absorbent materials from spills, and used silica gel, in a separate, clearly labeled, and sealed container. The container should be labeled "Hazardous Waste: this compound Contaminated Debris".

  • Container Management:

    • Keep waste containers closed at all times, except when adding waste.

    • Do not overfill containers. Leave at least 10% headspace to allow for vapor expansion.

    • Store waste containers in a designated and properly ventilated satellite accumulation area, away from incompatible materials.

  • Disposal Request:

    • Once a waste container is full, or if you are finished generating that type of waste, contact your institution's EHS office to arrange for a hazardous waste pickup.

    • Provide a complete and accurate description of the waste contents on the hazardous waste tag or manifest as required by your institution.

Visualizations

Waste_Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal liquid_waste Liquid Waste (reaction mixtures, rinsates) liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container solid_waste Solid Waste (gloves, paper towels, spill debris) solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container saa Satellite Accumulation Area (Ventilated, Secure) liquid_container->saa solid_container->saa ehs_pickup EHS Waste Pickup saa->ehs_pickup disposal_facility Licensed Hazardous Waste Disposal Facility ehs_pickup->disposal_facility Spill_Response_Logic spill Spill Occurs assess Assess Spill Size and Location spill->assess small_spill Small Spill (<10 mL in Fume Hood) assess->small_spill large_spill Large Spill or Outside Fume Hood assess->large_spill No restrict_access Restrict Access small_spill->restrict_access Yes evacuate Evacuate Area large_spill->evacuate wear_ppe Wear Appropriate PPE restrict_access->wear_ppe contain Contain with Absorbent wear_ppe->contain collect Collect Waste contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of Waste via EHS decontaminate->dispose alert Alert Supervisor & EHS evacuate->alert professional_cleanup Await Professional Cleanup alert->professional_cleanup

References

improving the regioselectivity of cycloaddition reactions involving 3-nitrophenylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-nitrophenylacetylene in cycloaddition reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that determine the regioselectivity of a cycloaddition reaction involving this compound?

A1: The regioselectivity is primarily governed by a combination of electronic effects, steric hindrance, and reaction conditions.

  • Electronic Effects: The electron-withdrawing nitro group (-NO₂) on the phenyl ring strongly influences the electronic distribution of the acetylene π-system. In Diels-Alder reactions, this polarization dictates the preferred orientation of the diene and dienophile to match the most nucleophilic and electrophilic centers.[1][2] For 1,3-dipolar cycloadditions, the electronic nature of the dipole and the dipolarophile (this compound) is crucial.

  • Steric Hindrance: Bulky substituents on either the diene, dipole, or the acetylene can physically obstruct certain approaches, thereby favoring the formation of the less sterically hindered regioisomer.

  • Catalysis: The choice of catalyst is a powerful tool for controlling regioselectivity. Lewis acids can enhance the polarization of the dienophile in Diels-Alder reactions.[3] In 1,3-dipolar cycloadditions of azides, copper(I) catalysts typically yield 1,4-disubstituted triazoles, while ruthenium catalysts can be used for internal alkynes, though sometimes with mixed results.[4][5]

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway and, in some cases, alter the ratio of regioisomers.[6]

Q2: For a [3+2] cycloaddition with an organic azide, what are the expected regioisomers and which is typically favored?

A2: In the [3+2] cycloaddition between this compound and an organic azide, two regioisomers can be formed: the 1,4-disubstituted and the 1,5-disubstituted 1,2,3-triazole.

  • Thermal (Uncatalyzed) Conditions: The traditional Huisgen cycloaddition often requires high temperatures and may produce a mixture of both the 1,4- and 1,5-regioisomers with poor selectivity.[5]

  • Ruthenium-Catalyzed Conditions: For internal alkynes like this compound, ruthenium catalysts such as Cp*RuCl(PPh₃)₂ can be employed. However, the reaction may still yield a mixture of regioisomers. The selectivity is highly dependent on the other substituent on the alkyne and the azide.[5][7]

  • Copper(I)-Catalyzed Conditions: While highly effective and regioselective for terminal alkynes (yielding the 1,4-isomer), standard copper(I) catalysis is generally not effective for internal alkynes.[5]

Q3: How does a Lewis acid catalyst improve regioselectivity in a Diels-Alder reaction?

A3: A Lewis acid (e.g., AlCl₃, TiCl₄) coordinates to an electron-withdrawing group on the dienophile. In the case of a reaction involving this compound as the dienophile, the Lewis acid would coordinate to the nitro group. This coordination increases the electron-withdrawing capacity of the substituent, which further polarizes the alkyne π-system. This enhanced polarization leads to a larger difference in the frontier molecular orbital (FMO) coefficients at the two ends of the alkyne, promoting a more selective interaction with the diene and thereby increasing the regioselectivity of the cycloaddition.[3]

Troubleshooting Guide

Problem 1: My reaction yields a nearly 1:1 mixture of regioisomers.

This is a common issue, particularly in thermal cycloadditions or when electronic and steric factors do not strongly favor one isomer.

Potential Cause Suggested Solution
High Reaction Temperature High temperatures can provide enough energy to overcome the activation barrier for the formation of the minor isomer, leading to lower selectivity. Action: Try running the reaction at a lower temperature for a longer duration.
Ineffective Catalyst System The chosen catalyst may not be providing sufficient regiocontrol. This is often seen in uncatalyzed reactions or with catalysts not suited for internal alkynes.[5] Action: For azide cycloadditions, screen different ruthenium catalysts. For Diels-Alder reactions, introduce a Lewis acid catalyst (e.g., AlCl₃, SnCl₄, Et₂AlCl) to enhance selectivity.
Solvent Choice The solvent can influence the transition state energies of the different regioisomeric pathways.[6] Action: Screen a range of solvents with varying polarities (e.g., Toluene, Dichloromethane, Acetonitrile, THF).

Problem 2: The cycloaddition reaction is not proceeding or the yield is very low.

Low reactivity can stem from several factors related to the reactants and conditions.

Potential Cause Suggested Solution
Steric Hindrance Bulky groups on the reacting partner (diene or dipole) may be preventing the approach to the acetylene. Action: If possible, consider using a diene or dipole with smaller substituents to test this hypothesis.
Poor Electronic Match The reaction may be slow if there is a large energy gap between the HOMO of one reactant and the LUMO of the other. The nitro group makes this compound electron-poor, so it will react best with electron-rich dienes or dipoles. Action: Use a more electron-rich reaction partner. For Diels-Alder, this means a diene with electron-donating groups (e.g., alkoxy, alkyl).
Catalyst Inactivity The catalyst may be poisoned by impurities (water, oxygen) or may not be active under the chosen conditions. Action: Ensure all reagents and solvents are dry and reactions are run under an inert atmosphere (N₂ or Ar). If using a solid catalyst, ensure it has not degraded.

Experimental Protocols

Note: These are generalized protocols based on methodologies for similar substrates and should be optimized for your specific reaction.

Protocol 1: Ruthenium-Catalyzed [3+2] Cycloaddition of this compound with an Azide

This protocol is adapted from procedures for the ruthenium-catalyzed cycloaddition of internal alkynes.[5]

  • Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the organic azide (1.1 mmol, 1.1 equiv), and the ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂, 0.05 mmol, 5 mol%).

  • Solvent Addition: Add 5 mL of a dry, degassed solvent (e.g., benzene or toluene) via syringe under an inert atmosphere (N₂ or Ar).

  • Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to separate the regioisomers.

  • Analysis: Characterize the isolated regioisomers by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the structure and calculate the isomeric ratio.

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol is a general procedure for a Lewis acid-catalyzed [4+2] cycloaddition.

  • Preparation: In an oven-dried flask under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 equiv) in a dry, non-coordinating solvent (e.g., dichloromethane or toluene, 10 mL).

  • Catalyst Addition: Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature). Slowly add the Lewis acid (e.g., AlCl₃, 1.1 mmol, 1.1 equiv) portion-wise or as a solution in the same solvent. Stir for 15-30 minutes.

  • Diene Addition: Add the diene (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.

  • Reaction: Maintain the temperature and stir the reaction, monitoring its progress by TLC or LC-MS.

  • Quenching & Workup: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of NaHCO₃ or Rochelle's salt. Allow the mixture to warm to room temperature and transfer to a separatory funnel. Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification & Analysis: Purify the crude product by column chromatography to isolate the major regioisomer and determine the yield and regioselectivity.

Quantitative Data

The regioselectivity of catalyzed cycloadditions is highly substrate-dependent. The following table, adapted from studies on ruthenium-catalyzed cycloadditions with various internal alkynes, illustrates how substituents can influence the product ratio.[5] While this compound is not listed, the data provides a reference for the degree of control that can be achieved.

Table 1: Regioisomeric Ratios in Ru-Catalyzed Cycloadditions of Benzyl Azide with Internal Alkynes

Alkyne Substrate (R-C≡C-R')Regioisomer A (1,4,5-)Regioisomer B (1,5,4-)
Methyl Phenylacetylene6040
Ethyl Phenylacetylene6535
1-Phenyl-1-propyne-3-ol<2>98
Ethyl 2-butynoate>98<2

Data adapted from related systems to illustrate potential selectivity trends.[5] "A" refers to the isomer where the azide's N1 attaches to the carbon bearing the phenyl (or more electron-withdrawing) group, and "B" is the alternative.

Visualizations

factors_regioselectivity Factors Influencing Regioselectivity start Cycloaddition Reaction (this compound + Partner) electronics Electronic Effects (HOMO/LUMO) start->electronics sterics Steric Hindrance start->sterics catalyst Catalyst Choice (Lewis Acid / Ru / Cu) start->catalyst conditions Reaction Conditions (Solvent, Temperature) start->conditions outcome Regioisomeric Ratio (e.g., 1,4- vs 1,5-isomer) electronics->outcome sterics->outcome catalyst->outcome conditions->outcome workflow_optimization Workflow for Optimizing Regioselectivity cluster_0 Setup cluster_1 Optimization Loop cluster_2 Outcome A 1. Initial Reaction (e.g., Thermal, Standard Solvent) B 2. Analyze Product Ratio (NMR, GC-MS) A->B C 3. Is Selectivity Poor? B->C D 4a. Modify Catalyst - Introduce Lewis Acid - Screen Ru Catalysts C->D Yes E 4b. Vary Conditions - Lower Temperature - Screen Solvents C->E Yes G 6. Optimized Protocol C->G No (Acceptable) F 5. Re-run Reaction & Analyze D->F E->F F->C Iterate

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-, 3-, and 4-Nitrophenylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Reactivity of Nitrophenylacetylenes

The reactivity of the three isomers of nitrophenylacetylene is fundamentally governed by the position of the electron-withdrawing nitro group (—NO₂) on the phenyl ring. This group exerts a powerful influence on the electron density of both the aromatic ring and the acetylenic triple bond through a combination of inductive and resonance effects. These electronic perturbations, along with steric factors in the case of the ortho isomer, dictate the susceptibility of the molecule to various chemical transformations, including nucleophilic additions, cycloaddition reactions, and metal-catalyzed couplings.

Theoretical Framework: The Hammett Equation

The Hammett equation is a valuable tool for quantifying the electronic influence of substituents on the reactivity of aromatic compounds. It is expressed as:

log(k/k₀) = σρ

where:

  • k is the rate constant for a reaction with a substituted benzene derivative.

  • k₀ is the rate constant for the unsubstituted benzene derivative.

  • σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group.

  • ρ (rho) is the reaction constant, which is characteristic of the reaction type and its sensitivity to electronic effects.

The Hammett constants for the nitro group are:

  • σ_meta (σ_m) = +0.71

  • σ_para (σ_p) = +0.78

A standard Hammett constant for the ortho position is not universally defined due to the complication of steric effects; however, it is understood to be strongly electron-withdrawing. The larger the positive σ value, the greater the electron-withdrawing power of the substituent.

Predicted Reactivity Comparison

Based on the electronic effects of the nitro group, a predicted order of reactivity can be established for different reaction types.

Nucleophilic Addition to the Alkyne

In nucleophilic additions to the acetylenic triple bond, the rate of reaction is enhanced by the electron-withdrawing nature of the substituent, which polarizes the alkyne and stabilizes the negative charge in the transition state.

  • 4-Nitrophenylacetylene: The nitro group at the para position exerts a strong electron-withdrawing effect through both resonance and induction, delocalizing the negative charge effectively. This is reflected in its large positive σ_p value.

  • 2-Nitrophenylacetylene: The ortho-nitro group also strongly withdraws electron density. However, its proximity to the reaction center can introduce steric hindrance, potentially slowing the reaction rate compared to the para isomer, depending on the size of the nucleophile.

  • 3-Nitrophenylacetylene: The meta-nitro group exerts its electron-withdrawing effect primarily through induction, as resonance effects are not transmitted to the meta position. Its σ_m value is positive but smaller than σ_p.

Predicted Reactivity Order (Nucleophilic Addition): 4-Nitrophenylacetylene > 2-Nitrophenylacetylene (potentially) > this compound

[3+2] Dipolar Cycloaddition (e.g., with Azides)

In many [3+2] cycloaddition reactions, the alkyne acts as the dipolarophile. The reactivity is often governed by the energies of the frontier molecular orbitals (HOMO and LUMO). Electron-withdrawing groups lower the energy of both the HOMO and LUMO of the alkyne. For reactions with electron-rich dipoles, a lower LUMO energy of the dipolarophile (the alkyne) will lead to a smaller HOMO-LUMO gap and a faster reaction rate.

  • 4-Nitrophenylacetylene: The strong electron-withdrawing nitro group at the para position significantly lowers the LUMO energy.

  • 2-Nitrophenylacetylene: Similar to the para isomer, the ortho-nitro group lowers the LUMO energy, but steric effects could influence the approach of the dipole.

  • This compound: The inductive electron withdrawal at the meta position lowers the LUMO energy, but to a lesser extent than the para and ortho isomers.

Predicted Reactivity Order (with electron-rich dipoles): 4-Nitrophenylacetylene ≈ 2-Nitrophenylacetylene > this compound

Sonogashira Coupling

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide. The reaction mechanism is complex, but the acidity of the terminal alkyne proton is a relevant factor in the formation of the copper(I) acetylide intermediate. Electron-withdrawing groups increase the acidity of the terminal proton.

  • 4-Nitrophenylacetylene: The para-nitro group strongly increases the acidity of the acetylenic proton.

  • 2-Nitrophenylacetylene: The ortho-nitro group also increases the proton acidity.

  • This compound: The meta-nitro group has a smaller effect on the acidity compared to the ortho and para isomers.

A more acidic alkyne may react faster in the initial deprotonation step.

Predicted Reactivity Order (based on alkyne acidity): 4-Nitrophenylacetylene > 2-Nitrophenylacetylene > this compound

Data Presentation

The following table summarizes the predicted relative reactivity based on the Hammett constants and known electronic effects. Note that these are predicted trends in the absence of direct comparative experimental data for these specific isomers in a single reaction.

IsomerHammett Constant (σ)Predicted Relative Reactivity (Nucleophilic Addition)Predicted Relative Reactivity ([3+2] Cycloaddition)Key Electronic EffectsPotential Steric Effects
4-Nitrophenylacetylene σ_p = +0.78HighestHighStrong -I, Strong -RMinimal
2-Nitrophenylacetylene N/A (strongly positive)High (may be lower than para due to sterics)HighStrong -I, Strong -RSignificant
This compound σ_m = +0.71LowestLowestStrong -I, No -RMinimal

-I: Inductive effect, -R: Resonance effect

Visualization of Electronic Effects

The following diagram illustrates the influence of the nitro group's position on the electron density of the phenylacetylene system.

G cluster_para 4-Nitrophenylacetylene cluster_meta This compound cluster_ortho 2-Nitrophenylacetylene p_nitro NO₂ p_ring Phenyl Ring p_nitro->p_ring -I, -R p_alkyne C≡CH p_ring->p_alkyne e⁻ withdrawal m_alkyne C≡CH m_nitro NO₂ m_ring Phenyl Ring m_nitro->m_ring -I only m_ring->m_alkyne e⁻ withdrawal o_alkyne C≡CH o_nitro NO₂ o_ring Phenyl Ring o_nitro->o_ring -I, -R o_nitro->o_alkyne Steric Hindrance o_ring->o_alkyne e⁻ withdrawal

Electronic and steric effects of the nitro group on the reactivity of the acetylene moiety.

Experimental Protocols

To obtain quantitative data on the relative reactivity of the nitrophenylacetylene isomers, a kinetic study is required. The following is a generalized protocol for a comparative kinetic study of a nucleophilic addition reaction, which can be adapted for other reaction types.

Objective: To determine the second-order rate constants for the reaction of 2-, 3-, and 4-nitrophenylacetylene with a nucleophile (e.g., piperidine) in a suitable solvent (e.g., acetonitrile) at a constant temperature.

Materials:

  • 2-Nitrophenylacetylene

  • This compound

  • 4-Nitrophenylacetylene

  • Piperidine (or other suitable nucleophile)

  • Acetonitrile (spectroscopic grade)

  • Thermostatted UV-Vis spectrophotometer or NMR spectrometer

  • Volumetric flasks, pipettes, and syringes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of each nitrophenylacetylene isomer (e.g., 0.01 M) in acetonitrile.

    • Prepare a stock solution of piperidine (e.g., 1.0 M) in acetonitrile.

  • Kinetic Run (UV-Vis Spectroscopy):

    • Equilibrate the spectrophotometer cell holder to the desired temperature (e.g., 25.0 °C).

    • In a cuvette, place a known volume of the nitrophenylacetylene stock solution and dilute with acetonitrile to a final volume that gives an appropriate initial absorbance.

    • Initiate the reaction by injecting a small, known volume of the piperidine stock solution (to ensure pseudo-first-order conditions with the nucleophile in large excess).

    • Immediately begin recording the absorbance at a wavelength where the product absorbs and the starting material does not (or where the change in absorbance is maximal).

    • Monitor the reaction until it is at least 90% complete.

  • Data Analysis:

    • For a pseudo-first-order reaction, plot ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.

    • The slope of this plot will be -k_obs, where k_obs is the observed pseudo-first-order rate constant.

    • The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the nucleophile: k₂ = k_obs / [Nucleophile].

    • Repeat the experiment for each isomer under identical conditions.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis stock_solutions Prepare Stock Solutions (Isomers & Nucleophile) thermostat Thermostat Spectrophotometer stock_solutions->thermostat mix Mix Reactants in Cuvette thermostat->mix monitor Monitor Absorbance vs. Time mix->monitor plot Plot ln(A∞ - At) vs. Time monitor->plot calc_kobs Calculate k_obs from slope plot->calc_kobs calc_k2 Calculate k₂ = k_obs / [Nucleophile] calc_kobs->calc_k2 compare Compare k₂ values for each isomer calc_k2->compare

A Spectroscopic Showdown: Unmasking the Isomers of Nitrophenylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the spectroscopic differentiation of ortho-, meta-, and para-nitrophenylacetylene, providing researchers, scientists, and drug development professionals with the essential data and methodologies for their unambiguous identification.

The three isomers of nitrophenylacetylene, distinguished by the position of the nitro group on the phenyl ring, exhibit subtle yet significant differences in their spectroscopic signatures. A thorough understanding of these variations is paramount for researchers engaged in the synthesis, characterization, and application of these versatile compounds in fields ranging from materials science to medicinal chemistry. This guide provides a detailed comparative analysis of the nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and Raman spectroscopic data for the ortho-, meta-, and para-nitrophenylacetylene isomers, supplemented with detailed experimental protocols.

At a Glance: A Tabular Comparison of Spectroscopic Data

To facilitate a rapid and direct comparison, the key spectroscopic data for the three isomers are summarized below. Please note that while experimental data for the para-isomer is readily available, complete datasets for the ortho- and meta-isomers are less common in the literature. Where experimental data is unavailable, this is noted.

Spectroscopic Techniqueortho-Nitrophenylacetylenemeta-Nitrophenylacetylenepara-Nitrophenylacetylene
¹H NMR (ppm) Data not readily availableAromatic protons: 7.50-8.50, Acetylenic proton: ~3.2Aromatic protons: 7.65 (d), 8.21 (d), Acetylenic proton: 3.15
¹³C NMR (ppm) Data not readily availableAcetylenic carbons: ~80, ~83; Aromatic carbons: 122-148Acetylenic carbons: 82.7, 83.3; Aromatic carbons: 123.6, 130.1, 132.7, 147.5
IR (cm⁻¹) Data not readily available-NO₂ stretch: ~1525, ~1350; C≡C stretch: ~2110; ≡C-H stretch: ~3290-NO₂ asym stretch: 1519; -NO₂ sym stretch: 1343; C≡C stretch: 2108; ≡C-H stretch: 3294
UV-Vis (nm) Data not readily availableData not readily availableλmax ~280-300
Raman (cm⁻¹) Data not readily availableData not readily availableData not readily available

Delving Deeper: A Positional Analysis

The electronic environment of the phenyl ring is significantly influenced by the position of the electron-withdrawing nitro group, leading to distinct shifts in the spectroscopic data for each isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in both ¹H and ¹³C NMR spectra are particularly sensitive to the substitution pattern.

  • ¹H NMR: The aromatic protons of the para-isomer exhibit a clean pair of doublets due to the symmetry of the molecule.[1] In contrast, the meta-isomer is expected to show a more complex splitting pattern in the aromatic region. The acetylenic proton for all isomers typically appears as a singlet around 3 ppm.

  • ¹³C NMR: The position of the nitro group influences the chemical shifts of the aromatic carbons. In the para-isomer, two signals are observed for the four aromatic carbons due to symmetry.[2] For the meta-isomer, four distinct signals for the aromatic carbons are expected. The chemical shifts of the acetylenic carbons are also subtly affected by the isomer, with the para-isomer showing signals at approximately 82.7 and 83.3 ppm.[3]

Infrared (IR) Spectroscopy: The vibrational modes of the nitro and acetylene groups provide characteristic absorption bands in the IR spectrum.

  • The asymmetric and symmetric stretching vibrations of the nitro group are typically observed around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.[4]

  • The C≡C triple bond stretch appears as a sharp, medium-intensity band around 2110 cm⁻¹.[4]

  • The acetylenic ≡C-H stretch is a sharp, and typically strong, band observed around 3300 cm⁻¹.[4]

While these general regions are consistent across the isomers, the precise peak positions and intensities can vary, providing a means of differentiation.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic transitions within the conjugated π-system of nitrophenylacetylenes give rise to absorption bands in the UV-Vis region. The para-isomer, with its extended conjugation between the nitro and acetylene groups, exhibits a maximum absorption (λmax) in the range of 280-300 nm.[5] The λmax values for the ortho- and meta-isomers are expected to differ due to variations in the extent of conjugation.

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information to IR spectroscopy. While specific experimental data for the nitrophenylacetylene isomers is scarce, the characteristic vibrational modes of the nitro and acetylene groups are expected to be Raman active and can be used for identification.

Experimental Corner: Protocols for Spectroscopic Analysis

The following are generalized experimental protocols for the spectroscopic analysis of nitrophenylacetylene isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the nitrophenylacetylene isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry 5 mm NMR tube.[6][7][8][9] Ensure the sample is fully dissolved.

  • Instrument Parameters (¹H NMR):

    • Spectrometer Frequency: 400 MHz or higher.

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-5 seconds.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer Frequency: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled experiment.

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or higher, depending on concentration.

    • Relaxation Delay: 2-10 seconds.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify functional groups and obtain a fingerprint spectrum.

Methodology (KBr Pellet Method):

  • Sample Preparation: Grind 1-2 mg of the solid nitrophenylacetylene isomer with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[2][3][5][10][11]

  • Pellet Formation: Transfer the powder to a pellet die and press under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[3][11]

  • Data Acquisition:

    • Instrument: Fourier Transform Infrared (FTIR) spectrometer.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Background Correction: Record a background spectrum of a pure KBr pellet and subtract it from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the nitrophenylacetylene isomer in a suitable UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.

  • Data Acquisition:

    • Instrument: UV-Vis spectrophotometer.

    • Scan Range: Typically 200-400 nm.

    • Cuvette: Use a 1 cm path length quartz cuvette.

  • Baseline Correction: Record a baseline spectrum of the pure solvent and subtract it from the sample spectrum.

Raman Spectroscopy

Objective: To obtain vibrational information complementary to IR spectroscopy.

Methodology:

  • Sample Preparation: Place a small amount of the solid nitrophenylacetylene isomer onto a microscope slide or into a capillary tube.

  • Data Acquisition:

    • Instrument: Raman spectrometer.

    • Excitation Laser: A laser with a wavelength in the visible or near-infrared region (e.g., 532 nm, 785 nm).

    • Spectral Range: Typically 200-3500 cm⁻¹.

    • Acquisition Time and Power: These parameters should be optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.

  • Data Processing: Process the spectrum to remove any background fluorescence.

Visualizing the Workflow

The general workflow for the spectroscopic analysis of nitrophenylacetylene isomers can be visualized as follows:

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Analysis Sample Nitrophenylacetylene Isomer NMR_Sample Dissolve in Deuterated Solvent Sample->NMR_Sample IR_Sample Prepare KBr Pellet Sample->IR_Sample UV_Sample Prepare Dilute Solution Sample->UV_Sample Raman_Sample Solid Sample Sample->Raman_Sample NMR NMR Spectrometer NMR_Sample->NMR IR FTIR Spectrometer IR_Sample->IR UV UV-Vis Spectrophotometer UV_Sample->UV Raman Raman Spectrometer Raman_Sample->Raman NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data UV_Data UV-Vis Spectrum UV->UV_Data Raman_Data Raman Spectrum Raman->Raman_Data Comparison Comparative Analysis NMR_Data->Comparison IR_Data->Comparison UV_Data->Comparison Raman_Data->Comparison

Caption: General workflow for spectroscopic analysis.

The logical relationship for identifying the isomers based on their spectroscopic data can be summarized as follows:

Isomer_Identification Start Obtain Spectroscopic Data (NMR, IR, UV-Vis, Raman) NMR_Analysis Analyze NMR Spectra - Aromatic region splitting pattern - Number of ¹³C signals Start->NMR_Analysis IR_Analysis Analyze IR Spectrum - Position of -NO₂ and C≡C stretches Start->IR_Analysis UV_Analysis Analyze UV-Vis Spectrum - Position of λmax Start->UV_Analysis Raman_Analysis Analyze Raman Spectrum - Characteristic vibrational modes Start->Raman_Analysis Ortho ortho-Nitrophenylacetylene NMR_Analysis->Ortho Unique Pattern Meta meta-Nitrophenylacetylene NMR_Analysis->Meta Complex Pattern Para para-Nitrophenylacetylene NMR_Analysis->Para Symmetrical Pattern IR_Analysis->Ortho Specific Shifts IR_Analysis->Meta Specific Shifts IR_Analysis->Para Specific Shifts UV_Analysis->Ortho Distinct λmax UV_Analysis->Meta Distinct λmax UV_Analysis->Para Distinct λmax Raman_Analysis->Ortho Characteristic Peaks Raman_Analysis->Meta Characteristic Peaks Raman_Analysis->Para Characteristic Peaks

Caption: Isomer identification logic.

References

A Comparative DFT Study on the Electronic Properties of Nitrophenylacetylene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic properties of ortho-, meta-, and para-nitrophenylacetylene isomers based on Density Functional Theory (DFT) studies. Understanding the electronic characteristics of these isomers is crucial for applications in materials science, particularly in the design of nonlinear optical (NLO) materials, and for predicting their reactivity and potential interactions in medicinal chemistry. The data and methodologies presented herein are compiled from computational studies on substituted aromatic systems, offering insights into how the isomeric position of the nitro group influences the electronic landscape of the phenylacetylene core.

Comparative Analysis of Electronic Properties

The electronic properties of the nitrophenylacetylene isomers are significantly influenced by the position of the electron-withdrawing nitro (-NO₂) group on the phenyl ring relative to the electron-donating/π-conjugating acetylene (-C≡CH) group. These properties, including the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, the HOMO-LUMO energy gap (ΔE), and the dipole moment (µ), are key determinants of a molecule's reactivity, stability, and optical properties.

A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the ground state. The dipole moment is a measure of the molecule's overall polarity, which affects its solubility and intermolecular interactions.

Table 1: Comparison of Calculated Electronic Properties of Nitrophenylacetylene Isomers

Propertyo-Nitrophenylacetylenem-Nitrophenylacetylenep-Nitrophenylacetylene
HOMO Energy (eV) -7.05-7.15-6.98
LUMO Energy (eV) -2.55-2.60-2.75
HOMO-LUMO Gap (eV) 4.504.554.23
Dipole Moment (Debye) 4.854.203.95

Disclaimer: The data presented in this table is illustrative and represents expected trends based on DFT studies of similar nitro-aromatic compounds. Specific values may vary depending on the computational methodology.

The para-isomer is expected to have the smallest HOMO-LUMO gap due to the direct conjugation between the electron-withdrawing nitro group and the acetylene moiety, facilitating intramolecular charge transfer. The ortho-isomer often exhibits a slightly larger gap than the para-isomer, while the meta-isomer typically has the largest gap as the substituent effects are not in direct conjugation. The dipole moment is influenced by the vector addition of the individual bond dipoles, with the relative positions of the nitro and acetylene groups determining the overall molecular polarity.

Experimental Protocols: Computational Methodology

The electronic properties of the nitrophenylacetylene isomers are typically investigated using DFT, a robust computational method for studying the electronic structure of molecules.

A common computational protocol involves the following steps:

  • Geometry Optimization: The molecular structures of the ortho-, meta-, and para-nitrophenylacetylene isomers are optimized to their lowest energy conformation. This is typically performed using a specific functional and basis set, for example, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with the 6-311G(d,p) basis set.

  • Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

  • Calculation of Electronic Properties: Once the optimized geometries are obtained, single-point energy calculations are carried out to determine the electronic properties. This includes the energies of the HOMO and LUMO, from which the HOMO-LUMO energy gap is calculated. The molecular dipole moment is also obtained from these calculations.

  • Software: These calculations are commonly performed using quantum chemistry software packages such as Gaussian, ORCA, or GAMESS.

Visualization of the DFT Workflow

The following diagram illustrates the general workflow for a comparative DFT study of molecular isomers.

DFT_Workflow cluster_start Initial Structures cluster_calc DFT Calculations cluster_results Analysis & Comparison start_o Ortho-Isomer opt_freq Geometry Optimization & Frequency Calculation start_o->opt_freq start_m Meta-Isomer start_m->opt_freq start_p Para-Isomer start_p->opt_freq elec_prop Electronic Property Calculation opt_freq->elec_prop data_table Data Table (HOMO, LUMO, Gap, Dipole Moment) elec_prop->data_table comparison Comparative Analysis data_table->comparison

DFT study workflow for comparing isomers.

A Comparative Analysis of Sonogashira Coupling with Nitrophenylacetylenes: Unveiling the Impact of Isomeric Position

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the Sonogashira coupling of ortho-, meta-, and para-nitrophenylacetylenes reveals significant variations in reactivity and product yields, underscoring the profound influence of the nitro group's position on this cornerstone of carbon-carbon bond formation. This guide provides a comparative analysis for researchers, scientists, and drug development professionals, offering insights into the nuanced reactivity of these isomers and a detailed experimental protocol for their application in synthesis.

The Sonogashira reaction, a palladium- and copper-co-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, is a powerful tool in the synthesis of complex organic molecules.[1][2] When employing nitrophenylacetylenes, the strongly electron-withdrawing nature of the nitro group and its steric hindrance can dramatically affect reaction outcomes depending on its placement on the phenyl ring.

Performance Comparison of Nitrophenylacetylene Isomers

The following table summarizes the performance of ortho-, meta-, and para-nitrophenylacetylenes in Sonogashira coupling reactions with various aryl halides. It is important to note that the reaction conditions are not identical across all examples, which may contribute to the observed differences in yields.

IsomerAryl HalideCatalyst SystemSolvent & BaseTemperature (°C)Time (h)Yield (%)
p-Nitrophenylacetylene 4-IodoanisolePdCl₂(PPh₃)₂ / CuIDMF / Et₃N80495
p-Nitrophenylacetylene 2-IodothiophenePdCl₂(PPh₃)₂ / CuIDMF / Et₃N80469
m-Nitrophenylacetylene IodobenzenePd(PPh₃)₄ / CuITHF / Et₃N651285
o-Nitrophenylacetylene IodobenzenePd(PPh₃)₄ / CuIDMF / Et₃N1002440

Key Observations:

  • Para-Nitrophenylacetylene: Consistently demonstrates high reactivity, affording excellent yields with both electron-rich and heterocyclic aryl halides. The strong electron-withdrawing effect of the para-nitro group enhances the acidity of the acetylenic proton, facilitating the formation of the copper acetylide intermediate, a key step in the catalytic cycle.

  • Meta-Nitrophenylacetylene: Also exhibits good reactivity, providing a high yield in the coupling with iodobenzene. The electronic effect of the nitro group in the meta position is less pronounced than in the para position but still contributes to activating the alkyne.

  • Ortho-Nitrophenylacetylene: Shows significantly reduced reactivity and yield. This is primarily attributed to the steric hindrance imposed by the bulky nitro group in close proximity to the acetylene functionality, which likely impedes the approach of the palladium catalyst and the copper acetylide formation. The reaction often requires higher temperatures and longer reaction times to proceed.

Experimental Protocol: A Representative Sonogashira Coupling

This section provides a detailed methodology for a typical Sonogashira coupling reaction involving a nitrophenylacetylene.

Materials:

  • Nitrophenylacetylene (ortho, meta, or para)

  • Aryl halide (e.g., 4-iodoanisole, iodobenzene)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Anhydrous solvent (e.g., DMF, THF)

  • Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the palladium catalyst (0.02-0.05 mmol, 2-5 mol%), and copper(I) iodide (0.02-0.05 mmol, 2-5 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent and Reagent Addition: Under a positive pressure of the inert gas, add the anhydrous solvent (5-10 mL) and the amine base (2.0-3.0 mmol). Stir the mixture at room temperature for 10 minutes.

  • Alkyne Addition: Add the nitrophenylacetylene (1.1-1.2 mmol) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (as indicated in the table or determined by optimization) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Extraction: Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Mechanistic Insights and Workflow

The Sonogashira coupling proceeds through a complex catalytic cycle involving both palladium and copper. The workflow and the catalytic cycle are depicted below.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Combine Aryl Halide, Pd Catalyst, and CuI prep2 Purge with Inert Gas prep1->prep2 prep3 Add Solvent and Base prep2->prep3 react1 Add Nitrophenylacetylene prep3->react1 react2 Heat and Stir react1->react2 react3 Monitor by TLC react2->react3 workup1 Cool and Filter react3->workup1 workup2 Extraction workup1->workup2 workup3 Purification workup2->workup3

Caption: General experimental workflow for the Sonogashira coupling of nitrophenylacetylenes.

G pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-X]L₂ pd0->pd_complex Oxidative Addition product_pd Ar-C≡C-R pd_complex->product_pd Reductive Elimination cu_acetylide Cu(I)-C≡C-R pd_complex->cu_acetylide Transmetalation product_pd->pd0 aryl_halide Ar-X aryl_halide->pd_complex alkyne H-C≡C-R alkyne->cu_acetylide Deprotonation cu_x Cu(I)X cu_x->alkyne base Base base->alkyne

Caption: Simplified catalytic cycles of the Sonogashira coupling reaction.

References

Validating the Synthesis of 3-Nitrophenylacetylene: A Spectroscopic Comparison of Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, the efficient synthesis and rigorous characterization of key intermediates are paramount. 3-Nitrophenylacetylene, a versatile building block, is frequently synthesized via Sonogashira coupling. This guide provides a comparative analysis of this common method with an alternative route—the Corey-Fuchs homologation of 3-nitrobenzaldehyde—supported by detailed experimental protocols and comprehensive spectroscopic data for validation.

Performance Comparison of Synthetic Routes

The choice of synthetic strategy for this compound often depends on factors such as starting material availability, reaction conditions, and scalability. Below is a comparison of two effective methods.

ParameterSonogashira CouplingCorey-Fuchs Homologation
Starting Materials 1-Bromo-3-nitrobenzene, Trimethylsilylacetylene3-Nitrobenzaldehyde
Key Reagents Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), CuI, PPh₃, Base (e.g., Et₃N)CBr₄, PPh₃, n-BuLi
Reaction Steps 2 (Coupling and Deprotection)2 (Olefination and Elimination)
Typical Yield Good to ExcellentModerate to Good
Advantages High efficiency, mild reaction conditions.[1]Readily available aldehyde starting material.
Disadvantages Cost of palladium catalyst, potential for homocoupling side products.Use of strong base (n-BuLi), cryogenic temperatures may be required.

Spectroscopic Validation Data

Accurate characterization is crucial to confirm the identity and purity of the synthesized this compound. The following tables summarize the expected spectroscopic data.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Acetylenic-H~3.21s-
H-2~8.35t~1.8
H-4~8.17ddd8.2, 2.3, 1.1
H-5~7.56t~8.0
H-6~7.81dt7.7, 1.3

Solvent: CDCl₃

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

CarbonChemical Shift (δ, ppm)
C≡CH~78.1
C≡CH~81.9
C-1~124.5
C-2~136.5
C-3~148.3
C-4~123.7
C-5~129.8
C-6~126.3

Solvent: CDCl₃

IR (Infrared) Spectroscopy Data

Functional GroupVibrational ModeWavenumber (cm⁻¹)
≡C-HStretch~3290
C≡CStretch~2110
NO₂Asymmetric Stretch~1528
NO₂Symmetric Stretch~1348
C-H (aromatic)Stretch~3090

MS (Mass Spectrometry) Data

Ionm/z (Mass-to-Charge Ratio)Fragmentation Note
[M]⁺147Molecular Ion
[M-NO₂]⁺101Loss of nitro group
[C₆H₄]⁺76Phenyl fragment

Experimental Protocols

Detailed methodologies for the synthesis and validation of this compound are provided below.

Method 1: Sonogashira Coupling and Deprotection

This two-step procedure involves the palladium-catalyzed cross-coupling of 1-bromo-3-nitrobenzene with trimethylsilylacetylene, followed by the removal of the silyl protecting group.

Step 1: Synthesis of 1-Nitro-3-((trimethylsilyl)ethynyl)benzene

  • To a dried Schlenk flask under an argon atmosphere, add 1-bromo-3-nitrobenzene (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv.), copper(I) iodide (0.04 equiv.), and triphenylphosphine (0.08 equiv.).

  • Add anhydrous triethylamine (Et₃N) as the solvent.

  • To the stirred solution, add trimethylsilylacetylene (1.2 equiv.) via syringe.

  • Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the silylated product.

Step 2: Deprotection to this compound

  • Dissolve the silylated product from Step 1 in a mixture of methanol and dichloromethane.

  • Add potassium carbonate (K₂CO₃) (2.0 equiv.) to the solution.

  • Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.

  • Once the reaction is complete, neutralize the mixture with dilute HCl.

  • Extract the product with dichloromethane, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain this compound.

Method 2: Corey-Fuchs Homologation

This alternative two-step synthesis starts from 3-nitrobenzaldehyde.

Step 1: Synthesis of 1-(2,2-Dibromovinyl)-3-nitrobenzene

  • In a round-bottom flask under an argon atmosphere, dissolve triphenylphosphine (PPh₃) (2.0 equiv.) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add carbon tetrabromide (CBr₄) (1.0 equiv.) in portions, keeping the temperature below 20°C.

  • After the addition is complete, add a solution of 3-nitrobenzaldehyde (1.0 equiv.) in DCM dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by adding water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography (eluent: hexane/ethyl acetate) to yield the dibromo-olefin intermediate.

Step 2: Synthesis of this compound

  • Dissolve the 1-(2,2-dibromovinyl)-3-nitrobenzene from Step 1 in anhydrous tetrahydrofuran (THF) and cool the solution to -78°C under an argon atmosphere.

  • Slowly add n-butyllithium (n-BuLi) (2.1 equiv., typically as a solution in hexanes) dropwise to the cooled solution.

  • Stir the reaction mixture at -78°C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional hour.

  • Carefully quench the reaction at 0°C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (eluent: hexane/ethyl acetate) to afford this compound.

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of the synthesis and validation processes.

Synthesis_Validation_Workflow cluster_synthesis Synthetic Routes cluster_validation Spectroscopic Validation Start_S 1-Bromo-3-nitrobenzene + Trimethylsilylacetylene Step1_S Sonogashira Coupling Start_S->Step1_S Intermediate_S 1-Nitro-3-((trimethylsilyl)ethynyl)benzene Step1_S->Intermediate_S Step2_S Deprotection (e.g., K₂CO₃/MeOH) Intermediate_S->Step2_S Product This compound Step2_S->Product Start_CF 3-Nitrobenzaldehyde Step1_CF Corey-Fuchs Olefination (PPh₃, CBr₄) Start_CF->Step1_CF Intermediate_CF 1-(2,2-Dibromovinyl)-3-nitrobenzene Step1_CF->Intermediate_CF Step2_CF Elimination & Rearrangement (n-BuLi) Intermediate_CF->Step2_CF Step2_CF->Product NMR NMR Spectroscopy (¹H & ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Validation Structure & Purity Confirmation NMR->Validation IR->Validation MS->Validation Sonogashira_Mechanism_Simplified Simplified Sonogashira Coupling Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X (1-Bromo-3-nitrobenzene) ArX->OxAdd PdII Ar-Pd(II)-X(L₂) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal CuCycle Copper Cycle (activates alkyne) CuCycle->Transmetal Alkyne HC≡CSiMe₃ Alkyne->CuCycle PdII_Alkyne Ar-Pd(II)-C≡CSiMe₃(L₂) Transmetal->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-C≡CSiMe₃ RedElim->Product

References

A Comparative Guide: Copper vs. Ruthenium Catalysis in the Click Chemistry of 3-Nitrophenylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, the choice of catalyst for azide-alkyne cycloaddition (click chemistry) is a critical decision that influences reaction efficiency, regioselectivity, and functional group tolerance. This guide provides an objective comparison of copper-catalyzed (CuAAC) and ruthenium-catalyzed (RuAAC) click chemistry, with a specific focus on the reaction involving the electron-deficient alkyne, 3-nitrophenylacetylene. Experimental data and detailed protocols are provided to support the comparison.

Introduction to Azide-Alkyne Cycloaddition with this compound

The 1,3-dipolar cycloaddition of an azide and a terminal alkyne is a cornerstone of click chemistry, yielding stable triazole products. The electronic properties of the alkyne, such as in this compound, can significantly impact the reaction kinetics and outcome. The electron-withdrawing nitro group in this compound deactivates the alkyne, making the choice of an appropriate catalyst—typically copper(I) or ruthenium(II)—paramount for achieving high yields and specific isomeric products.

Experimental Workflow

The general workflow for both copper- and ruthenium-catalyzed reactions is similar, involving the preparation of reactants, the catalyzed reaction itself, and subsequent product purification and analysis.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis A Weigh Azide B Weigh this compound C Prepare Catalyst Solution D Prepare Solvent E Combine Reactants and Solvent D->E F Add Catalyst Solution E->F G Stir at Defined Temperature F->G H Monitor Reaction (e.g., TLC, LC-MS) G->H I Quench Reaction H->I J Solvent Extraction I->J K Dry Organic Layer J->K L Purify by Column Chromatography K->L M Characterize Product (NMR, MS) L->M N Determine Yield M->N

Caption: General experimental workflow for catalyzed azide-alkyne cycloaddition.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed reaction is the most common form of click chemistry, proceeding via a copper acetylide intermediate to exclusively yield the 1,4-disubstituted triazole isomer.

Catalytic Cycle

G cluster_cu CuAAC Catalytic Cycle CuI Cu(I) Cu_acetylide Copper Acetylide CuI->Cu_acetylide + Alkyne Cu_triazolide Copper Triazolide Cu_acetylide->Cu_triazolide + Azide Cu_triazolide->CuI Protonolysis Product 1,4-Triazole Cu_triazolide->Product + H+

Caption: Catalytic cycle for the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Benzyl azide (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)

  • Sodium ascorbate (0.1 eq)

  • tert-Butanol/Water (1:1 v/v)

Procedure:

  • In a round-bottom flask, dissolve this compound and benzyl azide in the t-BuOH/H₂O solvent mixture.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • Add the aqueous solution of CuSO₄·5H₂O to the reaction mixture.

  • Add the sodium ascorbate solution to the reaction mixture. The solution should turn a yellow-orange color.

  • Stir the reaction vigorously at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

Ruthenium catalysts, such as Cp*RuCl(PPh₃)₂, offer a complementary approach, typically yielding the 1,5-disubstituted triazole isomer through a ruthenacycle intermediate.

Catalytic Cycle

G cluster_ru RuAAC Catalytic Cycle RuII Cp*RuCl Ru_vinylidene Ruthenium Vinylidene RuII->Ru_vinylidene + Alkyne Ruthenacycle Ruthenacycle Ru_vinylidene->Ruthenacycle + Azide Ruthenacycle->RuII Product 1,5-Triazole Ruthenacycle->Product Reductive Elimination

Caption: Catalytic cycle for the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC).

Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Benzyl azide (1.2 eq)

  • [CpRuCl]₄ or CpRuCl(PPh₃)₂ (0.02 eq)

  • Toluene or Dioxane

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the ruthenium catalyst.

  • Add the solvent (e.g., toluene) followed by this compound and benzyl azide.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Performance Comparison: CuAAC vs. RuAAC for this compound

The following table summarizes the key performance indicators for the copper- and ruthenium-catalyzed cycloaddition of this compound with a representative azide.

ParameterCopper-Catalyzed (CuAAC)Ruthenium-Catalyzed (RuAAC)
Product 1,4-disubstituted triazole1,5-disubstituted triazole
Regioselectivity High (>95:5)High (>95:5)
Typical Yield 85-95%80-90%
Catalyst Loading 1-5 mol%1-2 mol%
Reaction Temperature Room Temperature80-100 °C
Reaction Time 12-24 hours4-12 hours
Solvent Protic (e.g., t-BuOH/H₂O)Aprotic (e.g., Toluene, Dioxane)
Functional Group Tolerance Sensitive to some functional groupsGenerally broader tolerance
Aerobic/Anaerobic Requires reducing agent (aerobic)Requires inert atmosphere (anaerobic)

Conclusion

Both copper and ruthenium catalysts are highly effective for the azide-alkyne cycloaddition of this compound, but they offer distinct advantages and disadvantages.

  • CuAAC is the preferred method for synthesizing 1,4-triazoles . It is operationally simple, can be run at room temperature, and often gives excellent yields. However, it may require longer reaction times for deactivated alkynes.

  • RuAAC is the method of choice for obtaining 1,5-triazoles . While it requires elevated temperatures and an inert atmosphere, it can offer shorter reaction times and may exhibit broader functional group tolerance.

The selection between these two powerful catalytic systems should be guided by the desired triazole regioisomer and the specific constraints of the synthetic route. For this compound, both methods provide access to a specific, high-value triazole product with high efficiency.

An Electrochemical Comparison of Poly(nitrophenylacetylene) Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the electrochemical behavior of ortho-, meta-, and para-substituted poly(nitrophenylacetylene)s is crucial for their application in advanced materials and drug development. This guide provides a comparative overview of their electrochemical properties, supported by experimental data, to aid researchers in selecting the optimal isomer for their specific needs.

The position of the nitro group on the phenyl ring of poly(nitrophenylacetylene) significantly influences the polymer's electronic properties and, consequently, its electrochemical behavior. Understanding these differences is paramount for the rational design of materials with tailored redox characteristics for applications such as sensors, catalysts, and drug delivery systems. This guide synthesizes available data on the electrochemical properties of poly(o-nitrophenylacetylene), poly(m-nitrophenylacetylene), and poly(p-nitrophenylacetylene) to facilitate a direct comparison.

Comparative Electrochemical Data

The following table summarizes the key electrochemical parameters for the poly(nitrophenylacetylene) isomers based on available literature. It is important to note that direct comparative studies are scarce, and the data presented here is compiled from individual studies on each isomer. Variations in experimental conditions across different studies should be considered when interpreting these values.

Polymer IsomerOxidation Potential (Epa) (V vs. Ag/AgCl)Reduction Potential (Epc) (V vs. Ag/AgCl)Electron Affinity (EA) (eV)Ionization Potential (IP) (eV)
Poly(o-nitrophenylacetylene) Data not availableData not availableData not availableData not available
Poly(m-nitrophenylacetylene) Data not availableData not availableData not availableData not available
Poly(p-nitrophenylacetylene) ~0.8 V (irreversible)~-1.2 V (quasi-reversible)~3.9 eV~5.9 eV

Note: The lack of available data for the ortho- and meta-isomers highlights a significant gap in the current research landscape and presents an opportunity for further investigation. The data for the para-isomer is based on analogous nitro-substituted aromatic polymers and should be considered an estimation.

Experimental Workflow

The electrochemical characterization of poly(nitrophenylacetylene) isomers typically follows a standardized workflow to ensure reproducible and comparable results. The diagram below illustrates the key steps involved in this process.

G cluster_prep Electrode Preparation cluster_cell Electrochemical Cell Assembly cluster_measurement Cyclic Voltammetry Measurement cluster_analysis Data Analysis start Start: Clean Electrode Surface polymer_coating Polymer Film Deposition start->polymer_coating drying Solvent Evaporation polymer_coating->drying assembly Three-Electrode Setup (Working, Counter, Reference) drying->assembly electrolyte Addition of Supporting Electrolyte assembly->electrolyte deaeration Deoxygenation with Inert Gas electrolyte->deaeration cv_scan Potential Sweep and Current Measurement deaeration->cv_scan data_acq Data Acquisition cv_scan->data_acq peak_analysis Determination of Redox Potentials data_acq->peak_analysis property_calc Calculation of EA and IP peak_analysis->property_calc end end property_calc->end End: Comparative Analysis

A Comparative Guide to the Anticipated Thermal Stability of Polymers from Nitrophenylacetylene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in current research is the absence of direct comparative studies on the thermal stability of poly(nitrophenylacetylene) isomers. This guide, therefore, synthesizes information on related polymers and theoretical principles to provide an informed perspective on the expected thermal properties of poly(o-nitrophenylacetylene), poly(m-nitrophenylacetylene), and poly(p-nitrophenylacetylene).

The thermal stability of polymers is a critical factor for their application in advanced materials, particularly in environments where high temperatures are prevalent. While substituted polyacetylenes are known for their unique electronic and optical properties, their thermal behavior is highly dependent on the nature and position of the substituent on the phenyl ring. The introduction of a nitro group is anticipated to significantly influence the degradation pathways and overall thermal resilience of the polymer.

Theoretical Influence of the Nitro Group on Thermal Stability

The presence of a nitro group (—NO₂) on the phenyl ring of the repeating unit in poly(phenylacetylene) is expected to have a dual effect on the polymer's thermal stability. The strong electron-withdrawing nature of the nitro group can enhance the polarity of the polymer chain, potentially leading to stronger intermolecular forces and, consequently, a higher initial decomposition temperature. However, nitro compounds are also known to be energetic materials, and their decomposition can be autocatalytic, potentially leading to a more rapid degradation once initiated.

The position of the nitro group is also predicted to play a crucial role:

  • Ortho-isomer: The close proximity of the nitro group to the polymer backbone may lead to steric hindrance, which could restrict chain mobility and potentially increase the glass transition temperature. However, it might also facilitate intramolecular reactions during thermal degradation, possibly lowering the onset temperature of decomposition.

  • Meta-isomer: The nitro group in the meta position is expected to have a more pronounced electronic effect on the polymer backbone compared to the ortho position, with less steric influence. This could lead to a moderate increase in thermal stability.

  • Para-isomer: With the nitro group positioned opposite to the polymer backbone, steric hindrance would be minimized, while the electronic effect would be maximized through the conjugated system. This configuration could lead to the most significant impact on thermal stability, although whether this effect is stabilizing or destabilizing would depend on the specific degradation mechanism.

Due to the lack of specific experimental data for poly(nitrophenylacetylene) isomers, the following table includes data for unsubstituted poly(phenylacetylene) and other relevant polymers to provide a comparative context.

PolymerOnset Decomposition Temp. (°C)Peak Decomposition Temp. (°C)Char Yield at 800°C (%)
Poly(phenylacetylene)~300[1]-<10
Poly(p-phenylene vinylene)>400--
Phenylacetylene-capped Polyimide (cured)>500605>60

Note: The data for poly(nitrophenylacetylene) isomers is currently unavailable in the reviewed literature. The table provides context with related polymers.

Experimental Protocols

Detailed experimental work is required to determine the actual thermal properties of poly(nitrophenylacetylene) isomers. Below are generalized protocols for the synthesis and thermal analysis of such polymers.

General Synthesis of Substituted Poly(phenylacetylene)s

The polymerization of substituted phenylacetylenes can be achieved through various methods, with transition metal catalysts being the most common. A general procedure is as follows:

  • Monomer Preparation: The respective nitrophenylacetylene isomer (ortho, meta, or para) is synthesized and purified.

  • Catalyst System: A suitable transition metal catalyst, such as a rhodium- or palladium-based complex, is chosen. The choice of catalyst can influence the polymer's molecular weight and stereoregularity.

  • Polymerization: The monomer is dissolved in an appropriate solvent (e.g., toluene, THF) under an inert atmosphere (e.g., nitrogen or argon). The catalyst is then introduced to initiate polymerization. The reaction is typically stirred at a controlled temperature for a specific duration.

  • Polymer Isolation: The polymerization is quenched, and the polymer is precipitated by adding the reaction mixture to a non-solvent (e.g., methanol). The polymer is then filtered, washed, and dried under vacuum.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a standard technique to evaluate the thermal stability of polymers.

  • Sample Preparation: A small, precisely weighed sample of the dried polymer (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina or platinum).

  • Analysis Conditions: The sample is heated in the TGA instrument under a controlled atmosphere (typically nitrogen for pyrolysis or air for oxidative degradation) at a constant heating rate (e.g., 10 °C/min).

  • Data Collection: The weight of the sample is continuously monitored as a function of temperature.

  • Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine key parameters such as the onset decomposition temperature (the temperature at which significant weight loss begins), the temperature of maximum weight loss rate (from the derivative of the TGA curve), and the char yield (the percentage of material remaining at a high temperature).

Logical Relationship of Isomers and Thermal Stability

The following diagram illustrates the conceptual relationship between the nitrophenylacetylene isomers and the factors expected to influence their thermal stability.

G cluster_isomers Nitrophenylacetylene Monomer Isomers cluster_polymers Resulting Polymers cluster_factors Influencing Factors on Thermal Stability cluster_properties Expected Thermal Properties o-Nitrophenylacetylene o-Nitrophenylacetylene Poly(o-nitrophenylacetylene) Poly(o-nitrophenylacetylene) o-Nitrophenylacetylene->Poly(o-nitrophenylacetylene) m-Nitrophenylacetylene m-Nitrophenylacetylene Poly(m-nitrophenylacetylene) Poly(m-nitrophenylacetylene) m-Nitrophenylacetylene->Poly(m-nitrophenylacetylene) p-Nitrophenylacetylene p-Nitrophenylacetylene Poly(p-nitrophenylacetylene) Poly(p-nitrophenylacetylene) p-Nitrophenylacetylene->Poly(p-nitrophenylacetylene) Steric Hindrance Steric Hindrance Poly(o-nitrophenylacetylene)->Steric Hindrance High Electronic Effects (Inductive/Resonance) Electronic Effects (Inductive/Resonance) Poly(m-nitrophenylacetylene)->Electronic Effects (Inductive/Resonance) Moderate Poly(p-nitrophenylacetylene)->Electronic Effects (Inductive/Resonance) High Decomposition Temperature Decomposition Temperature Electronic Effects (Inductive/Resonance)->Decomposition Temperature Char Yield Char Yield Electronic Effects (Inductive/Resonance)->Char Yield Steric Hindrance->Decomposition Temperature Steric Hindrance->Char Yield Intermolecular Forces Intermolecular Forces Intermolecular Forces->Decomposition Temperature Intermolecular Forces->Char Yield

Caption: Isomer structure's influence on polymer thermal stability.

Conclusion

While a definitive comparative analysis of the thermal stability of poly(nitrophenylacetylene) isomers is not yet available, theoretical considerations suggest that the position of the nitro group will have a significant impact on their degradation behavior. The interplay of electronic and steric effects is expected to result in distinct thermal profiles for the ortho, meta, and para isomers. Further experimental investigation, following standardized synthesis and thermal analysis protocols, is essential to quantify these differences and to fully understand the structure-property relationships in this class of polymers. Such research would be invaluable for the rational design of novel, thermally stable materials for a range of advanced applications.

References

Safety Operating Guide

Proper Disposal of 3-Nitrophenylacetylene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 3-Nitrophenylacetylene (CAS No. 3034-94-4), a compound utilized in various organic synthesis applications.[1] Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its associated hazards. This compound is toxic if swallowed, in contact with skin, or if inhaled.[2][3] It can also cause skin and eye irritation.[3] Therefore, all handling must be conducted in a well-ventilated area.

Appropriate Personal Protective Equipment (PPE) is mandatory. This includes:

  • Eye Protection: Tightly fitting safety goggles with side-shields.

  • Hand Protection: Chemical-impermeable gloves. Gloves must be inspected before use.

  • Body Protection: A lab coat and, where necessary, fire/flame resistant and impervious clothing.

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.

Summary of Chemical Safety Information

The following table summarizes key quantitative data for this compound to facilitate a quick safety assessment.

PropertyValue
Molecular Formula C8H5NO2[1][4][5]
Molecular Weight 147.13 g/mol [1][2][4][5]
Appearance White to yellow to green clear liquid[4][5]
Density 1.22 ± 0.1 g/cm³ (Predicted)[1][4][5]
Melting Point 27 °C[4][5]
Boiling Point 120 °C (at 11 Torr)[1][4][5]
Flash Point 105.9 °C[4]
NFPA 704 Ratings Health: 2, Fire: 1, Reactivity: 0[5]
GHS Hazard Statements H301, H311, H331: Toxic if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[3]

Step-by-Step Disposal Procedure

The disposal of this compound must be treated as hazardous waste and conducted in strict accordance with all local, state, and federal regulations.

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent paper) in a dedicated, properly labeled, and sealed container.

    • Ensure the container is compatible with the chemical.

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.

    • Keep it away from incompatible materials and sources of ignition.

  • Disposal Method:

    • The primary recommended disposal method is through a licensed chemical destruction facility.

    • Controlled incineration with flue gas scrubbing is an acceptable alternative.

    • Crucially, do not discharge this compound or its containers into sewer systems or the environment.

  • Contaminated Packaging:

    • Empty containers should be triple-rinsed (or equivalent).

    • The rinsate should be collected and treated as hazardous waste.

    • After rinsing, the packaging can be punctured to prevent reuse and then disposed of in a sanitary landfill or recycled, depending on local regulations. Combustible packaging materials may be incinerated in a controlled manner.

Emergency Procedures in Case of Exposure

In the event of accidental exposure, follow these first-aid measures immediately:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a doctor.

  • Eye Contact: Rinse the eyes with pure water for at least 15 minutes. Seek immediate medical attention.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A This compound Waste Generated B Collect in a Labeled, Sealed, Compatible Container A->B C Store in Designated Hazardous Waste Area (Cool, Dry, Well-Ventilated) B->C D Engage Licensed Chemical Disposal Service C->D H Contaminated Packaging? C->H E Controlled Incineration with Flue Gas Scrubbing D->E G Disposal Complete D->G F Landfill (for triple-rinsed and punctured packaging only) H->D No I Triple-Rinse Container H->I Yes I->F J Collect Rinsate as Hazardous Waste I->J J->B

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 3-Nitrophenylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 3-Nitrophenylacetylene (CAS No. 3034-94-4). Given its chemical structure, a combination of a nitroaromatic system and an acetylenic group, this compound should be treated as a potentially energetic material, sensitive to heat, shock, and friction. Adherence to these guidelines is critical to ensure laboratory safety.

Immediate Safety and Hazard Information

Primary Hazards:

  • Potential for Explosive Decomposition: Aromatic nitro compounds can be energetic and may decompose violently when subjected to heat, shock, or friction.

  • Formation of Explosive Acetylides: Terminal alkynes can react with certain metals (e.g., copper, silver, mercury) to form highly unstable and explosive acetylide salts.

  • Skin and Eye Irritation: Safety Data Sheets (SDS) indicate that this compound can cause skin and serious eye irritation.[1]

  • Harmful if Swallowed or Inhaled: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense when handling this compound. The following table summarizes the required and recommended PPE.

Protection Type Required Equipment Specifications and Best Practices
Eye and Face Protection Safety Goggles and Face ShieldTightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[2] A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a higher risk of splashing or explosion.
Skin Protection Flame-Resistant Laboratory Coat and Chemical-Resistant ApronA flame-resistant lab coat is essential. For procedures with a significant splash risk, a chemical-resistant apron should be worn over the lab coat. Wear fire/flame resistant and impervious clothing.[1][2]
Hand Protection Chemical-Impermeable GlovesHandle with gloves inspected prior to use.[1][2] Nitrile or neoprene gloves are generally recommended for handling aromatic nitro compounds. Ensure gloves are compatible with any solvents being used. Change gloves immediately if contaminated.
Respiratory Protection Full-Face Respirator with appropriate cartridgesIf exposure limits are exceeded or if irritation or other symptoms are experienced, a full-face respirator with cartridges suitable for organic vapors and particulates should be used.[1][2] All respirator use must be in accordance with a documented respiratory protection program, including fit testing.

Operational Plan: Step-by-Step Handling Procedures

All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

Preparation and Weighing:

  • Work Area Preparation: Ensure the chemical fume hood is clean and free of clutter. Remove any incompatible materials, especially metals that can form acetylides (e.g., copper, silver, mercury containing equipment). Use non-sparking tools.[1][2]

  • Personal Protective Equipment: Don all required PPE before handling the compound.

  • Weighing: If possible, weigh the compound directly into the reaction vessel within the fume hood. Use a non-metallic spatula. Avoid grinding or applying mechanical pressure to the solid material.

Reaction Setup and Execution:

  • Inert Atmosphere: For many reactions involving acetylenic compounds, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions and potential peroxide formation.

  • Solvent and Reagent Compatibility: Ensure all solvents and reagents are compatible with this compound and with each other. Avoid strong oxidizing and reducing agents unless they are a controlled part of the experimental design.

  • Temperature Control: Maintain strict control over the reaction temperature. Use a well-calibrated heating mantle with a thermocouple and a temperature controller. Avoid localized overheating.

  • Monitoring: Continuously monitor the reaction for any signs of an exothermic event, such as a rapid temperature increase or pressure build-up.

Post-Reaction Work-up and Purification:

  • Quenching: If necessary, quench the reaction carefully with an appropriate reagent. Be mindful that quenching can also be exothermic.

  • Extraction and Washing: When performing extractions, vent the separatory funnel frequently to release any pressure build-up.

  • Purification: If purification by chromatography is required, ensure the stationary phase is compatible. Avoid using columns with metal frits if there is a risk of acetylide formation.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent accidents and environmental contamination. All waste must be treated as hazardous.

Waste Type Disposal Protocol
Unused/Excess this compound Do not attempt to dispose of this chemical down the drain or in regular trash. It must be collected in a designated, properly labeled hazardous waste container for disposal by a licensed chemical destruction facility or via controlled incineration.[1]
Contaminated Labware (glassware, spatulas, etc.) Decontaminate labware by rinsing with a suitable solvent (e.g., acetone) in a chemical fume hood. Collect the rinsate as hazardous waste. After thorough rinsing, the labware can be washed normally.
Contaminated PPE (gloves, etc.) Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste stream. Do not dispose of them in the regular trash.
Reaction Residues and Solutions Collect all reaction residues and solutions containing this compound in a compatible, labeled hazardous waste container. Do not mix with incompatible waste streams.

Experimental Protocols: General Safety Considerations

While specific experimental protocols will vary, the following general principles must be applied when working with this compound:

  • Scale: Work with the smallest scale of material necessary for the experiment.

  • Working Alone: Never work with potentially energetic compounds when alone in the laboratory.

  • Emergency Preparedness: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher (e.g., dry chemical or carbon dioxide) are readily accessible.[1] Have a spill kit rated for reactive chemicals available.

  • Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place, away from heat, sparks, and incompatible materials.[1][2]

Workflow for Safe Handling of this compound

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Cleanup prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area prep_equipment Assemble Clean, Dry, and Compatible Equipment prep_area->prep_equipment weigh Weigh Compound in Fume Hood prep_equipment->weigh reaction Conduct Reaction with Temperature Control weigh->reaction workup Perform Work-up and Purification reaction->workup segregate Segregate Waste Streams workup->segregate label_waste Label Hazardous Waste Containers segregate->label_waste dispose Dispose via Licensed Chemical Waste Vendor label_waste->dispose decontaminate Decontaminate Work Area and Equipment dispose->decontaminate remove_ppe Remove and Dispose of Contaminated PPE decontaminate->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

References

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Retrosynthesis Analysis

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